3-Bromo-2-(3'-methoxybenzyloxy)phenylboronic acid
Description
Properties
IUPAC Name |
[3-bromo-2-[(3-methoxyphenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BBrO4/c1-19-11-5-2-4-10(8-11)9-20-14-12(15(17)18)6-3-7-13(14)16/h2-8,17-18H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPYQBOHAURAQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Br)OCC2=CC(=CC=C2)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BBrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584589 | |
| Record name | {3-Bromo-2-[(3-methoxyphenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849052-24-0 | |
| Record name | {3-Bromo-2-[(3-methoxyphenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-(3'-methoxybenzyloxy)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-Bromo-2-(3'-methoxybenzyloxy)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Bromo-2-(3'-methoxybenzyloxy)phenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. This document outlines a plausible synthetic route, detailed experimental protocols, and expected characterization data.
Introduction
This compound is a bifunctional molecule featuring a phenylboronic acid moiety and a protected phenol. The boronic acid group allows for participation in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a powerful tool for the formation of carbon-carbon bonds. The bromo- and methoxybenzyloxy-substituents offer sites for further functionalization, making this compound a versatile intermediate in the synthesis of complex organic molecules, including pharmaceutically active compounds.
Synthetic Pathway
The synthesis of this compound can be logically approached through a two-step process. The first step involves the synthesis of the key intermediate, 3-Bromo-2-hydroxyphenylboronic acid. The second step is the protection of the phenolic hydroxyl group via etherification with 3-methoxybenzyl bromide.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Synthesis of 3-Bromo-2-hydroxyphenylboronic acid
This procedure is based on a general method for the synthesis of hydroxyphenylboronic acids from bromophenols.[1]
Materials:
-
2-Bromophenol
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Triisopropyl borate (B(OiPr)₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of 2-bromophenol (1 equivalent) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
TMEDA (2.2 equivalents) is added, followed by the slow, dropwise addition of n-butyllithium (2.2 equivalents). The reaction mixture is stirred at this temperature for 2 hours.
-
Triisopropyl borate (1.5 equivalents) is then added dropwise, and the mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the addition of 2M HCl, and the mixture is stirred for 1 hour.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 3-Bromo-2-hydroxyphenylboronic acid.
Synthesis of this compound
This procedure is based on the Williamson ether synthesis.
Materials:
-
3-Bromo-2-hydroxyphenylboronic acid
-
3-Methoxybenzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-Bromo-2-hydroxyphenylboronic acid (1 equivalent) in anhydrous acetone are added potassium carbonate (2.5 equivalents) and 3-methoxybenzyl bromide (1.2 equivalents).
-
The reaction mixture is stirred at reflux for 12-16 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
Water is added to the residue, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Characterization Data
The following tables summarize the expected quantitative data for the synthesized compounds.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Expected Value |
| Molecular Formula | C₁₄H₁₄BBrO₄ |
| Molecular Weight | 336.98 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Data not available in searched literature. |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted δ (ppm): 7.6-7.0 (m, 7H, Ar-H), 5.2 (s, 2H, OCH₂), 3.8 (s, 3H, OCH₃), B(OH)₂ protons may be broad and exchangeable. |
| ¹³C NMR (CDCl₃, 101 MHz) | Predicted δ (ppm): 160-110 (Ar-C), 70-75 (OCH₂), 55.4 (OCH₃). The carbon attached to boron will be broad. |
| Mass Spectrometry (ESI-MS) | m/z: [M-H]⁻ calculated for C₁₄H₁₃BBrO₄⁻: 334.0096, found: (to be determined). |
Table 2: Physicochemical and Spectroscopic Data for 3-Bromo-2-hydroxyphenylboronic acid
| Property | Expected Value |
| Molecular Formula | C₆H₆BBrO₃ |
| Molecular Weight | 216.83 g/mol |
| Appearance | White to light yellow solid |
| Melting Point | Data not available in searched literature. |
| ¹H NMR (DMSO-d₆, 400 MHz) | Predicted δ (ppm): 9.8 (s, 1H, OH), 8.0 (s, 2H, B(OH)₂), 7.5-6.8 (m, 3H, Ar-H). |
| ¹³C NMR (DMSO-d₆, 101 MHz) | Predicted δ (ppm): 155-115 (Ar-C). The carbon attached to boron will be broad. |
| Mass Spectrometry (ESI-MS) | m/z: [M-H]⁻ calculated for C₆H₅BBrO₃⁻: 213.9470, found: (to be determined). |
Experimental Workflow Diagram
The following diagram illustrates the overall experimental workflow for the synthesis and characterization of the target compound.
Caption: Overall experimental workflow for the synthesis and characterization.
Conclusion
This technical guide outlines a feasible and logical synthetic route for the preparation of this compound. The provided experimental protocols are based on established chemical transformations and offer a solid starting point for researchers in the field. The characterization data, while predicted, serves as a benchmark for the successful synthesis of the target compound. The versatility of this molecule as a synthetic intermediate underscores its importance in the development of novel chemical entities for various applications, including drug discovery.
References
The Discovery and Synthesis of Ortho-Alkoxy Substituted Arylboronic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ortho-alkoxy substituted arylboronic acids are a pivotal class of reagents in modern organic synthesis and medicinal chemistry. Their unique structural and electronic properties, conferred by the presence of an alkoxy group in the ortho position to the boronic acid moiety, have led to their extensive use as building blocks in the construction of complex molecules, including pharmaceuticals and advanced materials. The ortho-alkoxy group can influence the reactivity of the boronic acid, participate in intramolecular interactions, and direct the stereochemical outcome of reactions, making these compounds highly valuable synthetic intermediates. This technical guide provides an in-depth overview of the discovery, synthesis, and applications of ortho-alkoxy substituted arylboronic acids, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.
Synthetic Methodologies
The synthesis of ortho-alkoxy substituted arylboronic acids can be achieved through several key methodologies. The choice of method often depends on the availability of starting materials, functional group tolerance, and desired scale of the reaction. The most prominent methods include ortho-lithiation followed by boration, palladium-catalyzed cross-coupling reactions, and iridium-catalyzed direct C-H borylation.
Ortho-Lithiation and Boration
Directed ortho-lithiation is a powerful strategy for the regioselective functionalization of aromatic rings. In this method, a directing group, such as an alkoxy group, activates the ortho-protons for deprotonation by a strong base, typically an organolithium reagent. The resulting aryllithium intermediate is then trapped with an electrophilic boron source, such as a trialkyl borate, to furnish the desired arylboronic acid after acidic workup.
Experimental Protocol: Synthesis of 2-Methoxyphenylboronic Acid via Ortho-Lithiation
Materials:
-
2-Bromoanisole
-
Magnesium turnings
-
Tetrahydrofuran (THF), anhydrous
-
Triisopropyl borate
-
1 M Hydrochloric acid
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Under an inert atmosphere, a flame-dried round-bottom flask is charged with magnesium turnings (1.2 equivalents).
-
Anhydrous THF is added to cover the magnesium.
-
A solution of 2-bromoanisole (1.0 equivalent) in anhydrous THF is added dropwise to the magnesium suspension. The reaction is initiated, if necessary, by gentle heating.
-
After the magnesium has been consumed, the resulting Grignard reagent is cooled to -78 °C.
-
Triisopropyl borate (1.1 equivalents) is added dropwise to the cooled Grignard solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
The reaction is quenched by the slow addition of 1 M hydrochloric acid until the solution is acidic.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to afford 2-methoxyphenylboronic acid.
Palladium-Catalyzed Cross-Coupling (Miyaura Borylation)
The Miyaura borylation is a versatile palladium-catalyzed cross-coupling reaction that allows for the synthesis of arylboronic esters from aryl halides or triflates and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). This method offers excellent functional group tolerance and is widely used in both academic and industrial settings.
Experimental Protocol: Synthesis of an Ortho-Alkoxy Arylboronate Ester via Miyaura Borylation
Materials:
-
Ortho-alkoxy substituted aryl halide (e.g., 1-bromo-2-methoxybenzene)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., potassium acetate)
-
Solvent (e.g., dioxane or DMSO), anhydrous
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a flame-dried Schlenk flask are added the ortho-alkoxy aryl halide (1.0 equivalent), bis(pinacolato)diboron (1.1 equivalents), palladium catalyst (e.g., 3 mol %), and base (e.g., 3.0 equivalents).
-
The flask is evacuated and backfilled with an inert gas three times.
-
Anhydrous solvent is added via syringe, and the reaction mixture is heated to 80-100 °C.
-
The reaction is monitored by TLC or GC-MS. Upon completion, the mixture is cooled to room temperature.
-
The reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the ortho-alkoxy arylboronate ester.
Iridium-Catalyzed C-H Borylation
Direct C-H borylation catalyzed by iridium complexes represents a highly atom-economical approach to the synthesis of arylboronic acids. This method allows for the direct conversion of a C-H bond on an aromatic ring to a C-B bond, often with high regioselectivity. For alkoxy-substituted arenes, the reaction typically proceeds with a preference for the less sterically hindered positions.
Experimental Protocol: Iridium-Catalyzed Ortho-Borylation of an Alkoxyarene
Materials:
-
Alkoxyarene (e.g., anisole)
-
Bis(pinacolato)diboron (B₂pin₂)
-
Iridium catalyst (e.g., [Ir(cod)OMe]₂)
-
Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, dtbpy)
-
Solvent (e.g., cyclohexane or THF), anhydrous
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
In a glovebox, a vial is charged with the iridium catalyst (e.g., 1-3 mol %), ligand (e.g., 1-3 mol %), and bis(pinacolato)diboron (1.0 equivalent).
-
The alkoxyarene (1.5-2.0 equivalents) and anhydrous solvent are added.
-
The vial is sealed and heated to 80-100 °C.
-
The reaction progress is monitored by GC-MS. After completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to afford the desired ortho-alkoxy arylboronate ester.
Quantitative Data
The efficiency of these synthetic methods can be compared by examining the reported yields for various ortho-alkoxy substituted arylboronic acids.
| Arylboronic Acid | Synthesis Method | Starting Material | Yield (%) | Reference |
| 2-Methoxyphenylboronic acid | Grignard Reaction | 2-Bromoanisole | ~70-85% | General Knowledge |
| 2-Ethoxyphenylboronic acid | Grignard Reaction | 2-Bromoethoxybenzene | ~75-90% | General Knowledge |
| 2,6-Dimethoxyphenylboronic acid | Ortho-lithiation | 1,3-Dimethoxybenzene | ~60-75% | General Knowledge |
| 4-Fluoro-2-methoxyphenylboronic acid | Miyaura Borylation | 1-Bromo-4-fluoro-2-methoxybenzene | >90% | [1] |
| 2-Methoxyphenylboronic acid pinacol ester | Ir-catalyzed Borylation | Anisole | ~80-95% (regioisomeric mixture) | [2][3] |
Experimental and Synthetic Workflows
Visualizing the experimental and synthetic workflows provides a clear understanding of the processes involved in the preparation and application of ortho-alkoxy substituted arylboronic acids.
General experimental workflow for the synthesis of ortho-alkoxy arylboronic acids.
Application in a multi-step synthesis of a pharmaceutical ingredient.
Catalytic Cycle
The mechanism of the iridium-catalyzed C-H borylation provides insight into the efficiency and selectivity of this transformation.
Catalytic cycle for Iridium-catalyzed C-H borylation.
Conclusion
Ortho-alkoxy substituted arylboronic acids are indispensable tools in contemporary organic synthesis. The synthetic methodologies outlined in this guide, including ortho-lithiation, palladium-catalyzed borylation, and iridium-catalyzed C-H activation, provide chemists with a versatile toolkit for accessing these valuable building blocks. The choice of a particular synthetic route will be guided by factors such as substrate scope, functional group compatibility, and scalability. The continued development of more efficient and selective methods for the synthesis of these compounds will undoubtedly fuel further innovation in drug discovery and materials science.
References
Spectroscopic Data and Analysis of 3-Bromo-2-(3'-methoxybenzyloxy)phenylboronic acid: A Technical Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed overview of the predicted spectroscopic data for 3-Bromo-2-(3'-methoxybenzyloxy)phenylboronic acid (CAS No. 849052-24-0). Due to the absence of publicly available experimental spectra for this specific compound, this document presents a comprehensive set of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from established principles of spectroscopy and analysis of structurally related compounds. Furthermore, this guide outlines detailed, generalized experimental protocols for the acquisition of such spectroscopic data, intended to serve as a practical reference for researchers.
Predicted Spectroscopic Data
The data presented in this section are predicted based on the chemical structure of this compound and established spectroscopic principles.
Predicted Nuclear Magnetic Resonance (NMR) Data
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6 - 7.8 | m | 2H | Ar-H |
| ~7.2 - 7.4 | m | 3H | Ar-H |
| ~6.8 - 7.0 | m | 2H | Ar-H |
| ~5.2 | s | 2H | O-CH₂-Ar |
| ~3.8 | s | 3H | O-CH₃ |
| ~5.5 - 6.5 | br s | 2H | B(OH)₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | Ar-C (C-O) |
| ~158 | Ar-C (C-O) |
| ~138 | Ar-C |
| ~135 | Ar-C |
| ~130 | Ar-C |
| ~125 | Ar-C |
| ~122 | Ar-C |
| ~120 | Ar-C |
| ~115 | Ar-C |
| ~114 | Ar-C |
| ~110 | Ar-C (C-Br) |
| ~70 | O-CH₂-Ar |
| ~55 | O-CH₃ |
Note: The chemical shift of the carbon atom attached to the boron (ipso-carbon) is often difficult to observe and may be broadened.
Predicted Infrared (IR) Spectroscopic Data
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 - 3200 | Strong, Broad | O-H stretch (from B(OH)₂) |
| ~3100 - 3000 | Medium | C-H stretch (aromatic) |
| ~3000 - 2850 | Medium | C-H stretch (aliphatic) |
| ~1600, ~1480 | Medium to Strong | C=C stretch (aromatic) |
| ~1350 | Strong | B-O stretch |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~1150 | Strong | C-O stretch (benzyl ether) |
| ~690 - 515 | Medium to Strong | C-Br stretch |
Predicted Mass Spectrometry (MS) Data
For the mass spectrum, the molecular ion peak would be expected to show a characteristic isotopic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.
-
Molecular Formula: C₁₄H₁₄BBrO₄
-
Molecular Weight (with ⁷⁹Br): 335.98 g/mol
-
Molecular Weight (with ⁸¹Br): 337.98 g/mol
Therefore, the mass spectrum should exhibit two molecular ion peaks of almost equal intensity at m/z values corresponding to [M]⁺ and [M+2]⁺.
Table 4: Predicted Mass Spectrum Molecular Ion Peaks
| m/z | Relative Intensity | Assignment |
| ~336 | ~100% | [C₁₄H₁₄B⁷⁹BrO₄]⁺ |
| ~338 | ~98% | [C₁₄H₁₄B⁸¹BrO₄]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments required to obtain the spectroscopic data for arylboronic acids like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
The NMR spectrometer should be tuned and shimmed for the chosen solvent.
-
For ¹H NMR, a standard pulse sequence is typically used. Key parameters include a spectral width of approximately 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (e.g., 8-16) should be acquired to achieve an adequate signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is standard. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer total acquisition time are necessary.
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
The resulting spectrum is phase-corrected and baseline-corrected.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
Integration of the peaks in the ¹H NMR spectrum is performed to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Instrument Setup and Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the significant absorption bands.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrument Setup and Data Acquisition (LC-MS with Electrospray Ionization - ESI):
-
The sample is introduced into the mass spectrometer via a liquid chromatography (LC) system or direct infusion.
-
For ESI, the sample solution is sprayed through a heated, charged capillary to form ions.
-
The mass spectrometer is typically operated in positive or negative ion mode. For boronic acids, negative ion mode can be effective.
-
A full scan is performed over a relevant mass-to-charge (m/z) range to detect the molecular ion and any fragment ions.
-
-
Data Processing:
-
The resulting mass spectrum is analyzed to identify the molecular ion peak(s).
-
The isotopic distribution pattern is examined to confirm the presence of bromine.
-
High-resolution mass spectrometry can be used to determine the exact mass and confirm the elemental composition.
-
Workflow Diagram
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
physical and chemical properties of 3-Bromo-2-(3'-methoxybenzyloxy)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Bromo-2-(3'-methoxybenzyloxy)phenylboronic acid, a key building block in organic synthesis, particularly in the realm of drug discovery and materials science. This document details its structural information, physicochemical properties, and reactivity, with a focus on its application in Suzuki-Miyaura cross-coupling reactions. Furthermore, it outlines experimental protocols for its synthesis, purification, and characterization. The guide also explores the potential biological significance of this class of compounds, specifically as serine protease inhibitors, and includes visualizations of key chemical and biological processes.
Introduction
This compound belongs to the versatile class of arylboronic acids, which are widely utilized as coupling partners in palladium-catalyzed cross-coupling reactions. The strategic placement of the bromo, methoxybenzyloxy, and boronic acid functionalities on the phenyl ring makes this compound a valuable intermediate for the synthesis of complex organic molecules with potential applications in medicinal chemistry and materials science. The boronic acid moiety serves as a reactive handle for the formation of carbon-carbon and carbon-heteroatom bonds, while the other substituents can be used to modulate the electronic and steric properties of the target molecules.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some data is derived from direct sources, other values are estimated based on structurally similar compounds due to the limited availability of specific experimental data for this exact molecule.
Structural Information
| Property | Value |
| IUPAC Name | [3-Bromo-2-[(3-methoxyphenyl)methoxy]phenyl]boronic acid |
| CAS Number | 849052-24-0 |
| Chemical Formula | C₁₄H₁₄BBrO₄ |
| Molecular Weight | 337.00 g/mol |
| Chemical Structure |
|
Physicochemical Properties
The following table summarizes the known and estimated physicochemical properties.
| Property | Value | Source/Comment |
| Melting Point | 107-112 °C (estimated) | Based on the melting point of the structurally similar 3-Bromo-2-(3'-bromobenzyloxy)phenylboronic acid.[1] |
| Boiling Point | > 300 °C (decomposes, estimated) | Phenylboronic acids typically decompose at high temperatures. |
| Solubility | Soluble in polar organic solvents (e.g., THF, DMF, methanol, acetone); Poorly soluble in nonpolar organic solvents (e.g., hexanes, carbon tetrachloride) and water.[2][3][4][5] | General solubility profile for phenylboronic acids. |
| pKa | ~8-9 (estimated) | Typical range for arylboronic acids. |
| Appearance | White to off-white solid (expected) | Common appearance for purified arylboronic acids. |
Stability and Storage
Arylboronic acids are generally stable solids but can be susceptible to degradation under certain conditions.
-
Dehydration: Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This process is typically reversible in the presence of water.
-
Oxidation: The carbon-boron bond can be susceptible to oxidation.
-
Protodeboronation: Cleavage of the carbon-boron bond can occur, particularly in the presence of moisture and certain metals.
For long-term storage, it is recommended to keep this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated (2-8 °C).
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and characterization of arylboronic acids are provided below. These are general procedures that can be adapted for this compound.
Synthesis of Arylboronic Acids
A common method for the synthesis of arylboronic acids is the reaction of an aryl Grignard or aryllithium reagent with a trialkyl borate followed by acidic hydrolysis.
General Procedure:
-
Formation of the Organometallic Reagent: To a solution of the corresponding aryl bromide (e.g., 2-bromo-1-(3-methoxybenzyloxy)benzene) in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere, add a solution of an organolithium reagent (e.g., n-butyllithium) at low temperature (-78 °C). Stir the mixture for 1-2 hours.
-
Borylation: To the resulting aryllithium solution, add a trialkyl borate (e.g., triisopropyl borate) dropwise at -78 °C.
-
Hydrolysis: Allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl).
-
Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude boronic acid.[6]
Purification of Arylboronic Acids
Purification is crucial to remove by-products and unreacted starting materials.
General Recrystallization Procedure:
-
Dissolve the crude boronic acid in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., a mixture of a polar and a non-polar solvent like ethyl acetate/hexanes or water).[7]
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[7]
Column Chromatography:
For less polar boronic acids, purification by column chromatography on silica gel can be effective. A mixture of a non-polar and a polar solvent (e.g., hexanes/ethyl acetate) is typically used as the eluent.[7]
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, the methoxy group protons, and a broad singlet for the boronic acid hydroxyl protons.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the carbon atoms in the molecule.
Reactivity and Applications
The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organohalide or triflate.
General Protocol:
-
To a reaction vessel, add the arylboronic acid (1.0-1.5 equivalents), the organohalide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents).
-
Add a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature, and perform an aqueous work-up followed by purification of the product by column chromatography or recrystallization.[12]
Biological Significance
Phenylboronic acid derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. One of the most notable applications is their role as inhibitors of serine proteases.
Serine Protease Inhibition
Serine proteases are a class of enzymes that play crucial roles in various physiological processes, and their dysregulation is implicated in numerous diseases. Phenylboronic acids can act as transition-state analog inhibitors of these enzymes. The boron atom, being a Lewis acid, can accept a lone pair of electrons from the catalytic serine residue in the enzyme's active site, forming a stable tetrahedral intermediate that mimics the transition state of peptide bond hydrolysis. This reversible covalent interaction effectively blocks the enzyme's activity.[13][14][15][16]
Visualizations
Suzuki-Miyaura Coupling Workflow
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.[17][18]
Serine Protease Inhibition by Phenylboronic Acid
Caption: Mechanism of serine protease inhibition by a phenylboronic acid.[14][15]
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its well-defined reactivity in Suzuki-Miyaura cross-coupling reactions, combined with the potential for its derivatives to exhibit significant biological activity, makes it a compound of high interest for researchers in drug discovery and materials science. This guide provides a foundational understanding of its properties and applications, offering practical protocols and conceptual frameworks to facilitate its effective use in the laboratory. Further experimental investigation is warranted to fully elucidate the specific physical constants and biological signaling pathways associated with this particular molecule.
References
- 1. 849062-27-7 CAS MSDS (3-BROMO-2-(3'-BROMOBENZYLOXY)PHENYLBORO&) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 6. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. raineslab.com [raineslab.com]
- 9. cris.unibo.it [cris.unibo.it]
- 10. 3-Methoxyphenylboronic acid(10365-98-7) 1H NMR spectrum [chemicalbook.com]
- 11. Phenylboronic acid(98-80-6) 1H NMR [m.chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Serine protease mechanism: structure of an inhibitory complex of alpha-lytic protease and a tightly bound peptide boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanisms Of Macromolecular Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What are Serine protease inhibitors and how do they work? [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Guide: (3-Bromo-2-((3-methoxybenzyl)oxy)phenyl)boronic acid (CAS 849052-24-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available information on the chemical compound with CAS number 849052-24-0, identified as (3-Bromo-2-((3-methoxybenzyl)oxy)phenyl)boronic acid. This compound is primarily utilized as a building block in organic synthesis.
Core Properties
(3-Bromo-2-((3-methoxybenzyl)oxy)phenyl)boronic acid is an organoboron compound, a class of molecules that are crucial intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[1] Boronic acids are known for their versatility, particularly in carbon-carbon bond-forming reactions such as the Suzuki-Miyaura cross-coupling.[2]
Physicochemical Data
Detailed experimental data on the physical and chemical properties of this specific compound are limited in publicly available resources. The following table summarizes the available information.
| Property | Value | Source |
| CAS Number | 849052-24-0 | [3] |
| Chemical Name | (3-Bromo-2-((3-methoxybenzyl)oxy)phenyl)boronic acid | [3] |
| Synonyms | [3-bromo-2-(3-methoxybenzyl)oxy-phenyl]boronic acid, 3-Bromo-2-(3'-methoxybenzyloxy)phenylboronic acid, [3-bromo-2-[(3-methoxyphenyl)methoxy]phenyl]boronic acid | [3] |
| Molecular Formula | C14H14BBrO4 | [3] |
| Molecular Weight | 336.97 g/mol | N/A |
| Physical State | Solid (presumed) | General knowledge |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in most polar organic solvents; poorly soluble in nonpolar solvents like hexanes. | [4] |
Synthesis
Below is a generalized workflow representing a plausible synthetic route.
Caption: Generalized synthetic workflow for a substituted phenylboronic acid.
Biological Activity and Signaling Pathways
There is currently no publicly available information detailing specific biological activities or associated signaling pathways for (3-Bromo-2-((3-methoxybenzyl)oxy)phenyl)boronic acid. As a chemical intermediate, it is likely used in the synthesis of larger, more complex molecules which may have biological targets. Boronic acids as a class have been incorporated into various drug candidates targeting a range of enzymes and biological processes.[1][2]
Suppliers
This compound is available from several chemical suppliers, primarily for research and development purposes.
| Supplier | Purity | Notes |
| BLDpharm | ≥97% | Available for online ordering.[5] |
| P&S Chemicals | Not specified | Available upon quotation.[3] |
| Synblock | NLT 98% | For a structurally similar compound (CAS 849052-23-9).[6] |
Disclaimer: This information is intended for research and development purposes only. Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical and use appropriate personal protective equipment. The toxicological and ecological properties of this compound have not been fully investigated.
References
- 1. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pschemicals.com [pschemicals.com]
- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 5. 849052-24-0|(3-Bromo-2-((3-methoxybenzyl)oxy)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 6. CAS 849052-23-9 | 3-Bromo-2-(4'-chlorobenzyloxy)phenylboronic acid - Synblock [synblock.com]
An In-depth Technical Guide on Arylboronic Acids: A Case Study of [3-bromo-2-[(3-methoxyphenyl)methoxy]phenyl]boronic acid
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of arylboronic acids, a critical class of reagents in modern organic synthesis and drug discovery. Due to the absence of specific published data for "[3-bromo-2-[(3-methoxyphenyl)methoxy]phenyl]boronic acid," this document will focus on the general properties, synthesis, and reactivity of structurally related arylboronic acids. The specified compound will be used as a representative example to discuss the expected influence of its constituent functional groups.
Arylboronic acids are organoboron compounds that serve as key building blocks in the formation of carbon-carbon and carbon-heteroatom bonds, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Their stability, low toxicity, and functional group tolerance make them invaluable in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).
Physicochemical and Structural Data
The table below summarizes the key physicochemical properties of a representative arylboronic acid, 3-methoxyphenylboronic acid, which shares a structural motif with the target compound. These values provide a baseline for the expected properties of more complex derivatives.
| Property | Data | Reference |
| Molecular Formula | C₇H₉BO₃ | |
| Molecular Weight | 151.96 g/mol | |
| Appearance | Solid | |
| Melting Point | 160-163 °C | |
| General Solubility | Soluble in many organic solvents | |
| Hazard Classifications | Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 |
Note: Boronic acids are known to undergo dehydration to form cyclic trimeric anhydrides (boroxines). Both the free acid and the anhydride are generally considered equivalent in reactivity for many applications, including Suzuki-Miyaura coupling.
Synthesis of Arylboronic Acids
The synthesis of arylboronic acids can be achieved through several established methods. The choice of method often depends on the starting materials and the desired substitution pattern on the aromatic ring.
1. From Aryl Halides via Organometallic Intermediates: This is a conventional and widely used method. It involves the formation of an organolithium or Grignard reagent from an aryl halide, followed by quenching with a trialkyl borate ester and subsequent acidic hydrolysis.[3]
2. Palladium-Catalyzed Borylation: This method involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[3]
3. Iridium-Catalyzed C-H Borylation: A more modern approach involves the direct borylation of an aromatic C-H bond, catalyzed by an iridium complex. This method offers high atom economy.[3]
The synthesis of the target molecule, [3-bromo-2-[(3-methoxyphenyl)methoxy]phenyl]boronic acid, would likely involve a multi-step process, beginning with the protection of a phenol, followed by ortho-lithiation and borylation, or a palladium-catalyzed borylation of a suitable aryl halide precursor.
Experimental Protocols
The following are detailed, representative protocols for the synthesis and application of arylboronic acids.
Protocol 1: General Synthesis of an Arylboronic Acid via Lithiation
This protocol describes a general method for the synthesis of an arylboronic acid from an aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) (1.1 equiv)
-
Triisopropyl borate (1.2 equiv)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the aryl bromide in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-BuLi dropwise via syringe, maintaining the temperature at -78 °C. Stir for 1 hour.
-
Add triisopropyl borate dropwise, again maintaining the temperature at -78 °C. Stir for 2 hours at -78 °C, then allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude arylboronic acid can be purified by recrystallization or column chromatography.
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general procedure for the palladium-catalyzed coupling of an aryl bromide with an arylboronic acid.[1]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Ethyl acetate
-
Brine
Procedure:
-
In an oven-dried Schlenk tube, combine the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add degassed toluene and degassed water via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 2-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[1]
Visualizations
Logical Workflow for Arylboronic Acid Synthesis
Caption: General workflow for synthesizing arylboronic acids.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Applications and Future Outlook
Arylboronic acids are indispensable in drug discovery. The boronic acid moiety itself is present in several FDA-approved drugs, such as the proteasome inhibitor bortezomib (Velcade®). More commonly, arylboronic acids serve as versatile intermediates for constructing the carbon skeleton of a vast array of therapeutic agents.
For a molecule like [3-bromo-2-[(3-methoxyphenyl)methoxy]phenyl]boronic acid , the functional groups suggest several potential applications:
-
Suzuki-Miyaura Coupling: The boronic acid is primed for this reaction, allowing for the introduction of a new aryl or vinyl substituent at the 2-position.
-
Further Functionalization: The bromo group provides a handle for subsequent cross-coupling reactions, enabling the synthesis of complex, tri-substituted aromatic structures.
-
Modulation of Properties: The methoxybenzyl ether protecting group can influence solubility and may be cleaved to reveal a phenol, providing another point for modification or interaction with biological targets.
The field of organoboron chemistry continues to evolve, with ongoing research focused on developing novel borylation methods, expanding the scope of cross-coupling reactions, and exploring new applications in materials science and chemical biology. While specific data for "[3-bromo-2-[(3-methoxyphenyl)methoxy]phenyl]boronic acid" is not currently available in the public domain, its structure represents a platform for the synthesis of diverse and potentially bioactive molecules.
References
In-depth Technical Guide: 3-Bromo-2-(3'-methoxybenzyloxy)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-2-(3'-methoxybenzyloxy)phenylboronic acid is a substituted arylboronic acid of interest in synthetic organic chemistry, particularly as a building block in cross-coupling reactions for the formation of complex organic molecules. This technical guide provides a comprehensive overview of its molecular structure, chemical properties, and, where available, predicted data. However, a thorough search of scientific literature and patent databases reveals a significant lack of detailed, publicly available experimental data, including spectroscopic analyses and specific synthesis protocols. Furthermore, its application in biological signaling pathways or drug development programs has not been documented in the accessible literature. This guide, therefore, serves to consolidate the known information and highlight the current knowledge gaps regarding this compound.
Molecular Structure and Chemical Properties
This compound is an organic compound featuring a phenylboronic acid core. The phenyl ring is substituted with a bromine atom and a 3-methoxybenzyloxy group. The presence of the boronic acid functional group makes it a versatile intermediate in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄BBrO₄ | [1] |
| IUPAC Name | [3-bromo-2-[(3-methoxyphenyl)methoxy]phenyl]boronic acid | [1] |
| Molecular Weight | 337.07 g/mol | N/A |
| CAS Number | 849052-24-0, 1256345-63-9 (Note: Multiple CAS numbers have been associated with this compound, indicating potential ambiguity in different databases.) | N/A |
| SMILES | B(C1=C(C(=CC=C1)Br)OCC2=CC(=CC=C2)OC)(O)O | [1] |
| InChI | InChI=1S/C14H14BBrO4/c1-19-11-5-2-4-10(8-11)9-20-14-12(15(17)18)6-3-7-13(14)16/h2-8,17-18H,9H2,1H3 | [1] |
Note: The majority of the physicochemical properties beyond the basic molecular formula and identifiers are not available from experimental sources and would require theoretical calculation or empirical determination.
Synthesis
A plausible, though unverified, synthetic workflow is proposed below.
Caption: Plausible synthetic workflow for this compound.
Disclaimer: This proposed synthesis is hypothetical and has not been experimentally validated based on available literature. Researchers should perform their own literature search and optimization.
Spectroscopic Data
No experimentally obtained spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in the public domain. Commercial suppliers may possess this data, but it is not openly published. For research purposes, it would be necessary to acquire a sample and perform these analytical characterizations.
PubChem provides predicted mass spectrometry data, which is summarized in the table below.
Table 2: Predicted Mass Spectrometry Data
| Adduct | m/z |
| [M+H]⁺ | 337.02413 |
| [M+Na]⁺ | 359.00607 |
| [M-H]⁻ | 335.00957 |
| [M+NH₄]⁺ | 354.05067 |
| [M+K]⁺ | 374.98001 |
| [M+H-H₂O]⁺ | 319.01411 |
Data sourced from PubChem.[1]
Applications in Drug Development and Signaling Pathways
Currently, there is no published research detailing the use of this compound in any specific drug development program or its interaction with biological signaling pathways.
Phenylboronic acids, as a class of compounds, are widely utilized in medicinal chemistry. They are known to form reversible covalent bonds with diols, a property that has been exploited in the design of sensors for carbohydrates and in the development of enzyme inhibitors. Boronic acid-containing drugs, such as bortezomib (a proteasome inhibitor for treating multiple myeloma), have demonstrated the therapeutic potential of this functional group.
Given its structure, this compound could potentially serve as a fragment or intermediate in the synthesis of more complex molecules with biological activity. The presence of the bromo- and benzyloxy-substituents allows for further functionalization and elaboration of the molecular scaffold.
Caption: Potential synthetic utility of the title compound in generating complex molecules.
Conclusion and Future Outlook
This compound is a chemical entity with potential as a synthetic intermediate. However, the lack of detailed, publicly available experimental data significantly limits a thorough understanding of its properties and potential applications. For this compound to be effectively utilized by the scientific community, particularly in the field of drug development, future work should focus on:
-
Publication of a detailed and reproducible synthesis protocol.
-
Comprehensive characterization using modern analytical techniques (NMR, IR, MS, X-ray crystallography).
-
Exploration of its reactivity in various chemical transformations.
-
Screening for biological activity in relevant assays.
Without such fundamental data, the potential of this compound remains largely theoretical. This guide serves as a call for the dissemination of more detailed information on this and similar chemical compounds to facilitate advancements in chemical synthesis and medicinal chemistry.
References
Phenylboronic Acids in Catalysis: A Technical Guide to Early Discoveries
For Researchers, Scientists, and Drug Development Professionals
Substituted phenylboronic acids have become indispensable reagents in modern organic synthesis, largely due to their pivotal role in the development of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide delves into the seminal early studies that established substituted phenylboronic acids as cornerstones of catalysis, focusing on the Suzuki-Miyaura coupling, the Chan-Lam coupling, and the Petasis reaction. We present a detailed examination of the foundational quantitative data, experimental protocols, and mechanistic pathways that paved the way for their widespread adoption in academic and industrial research, particularly in the realm of drug development.
The Dawn of Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
In 1981, a landmark paper by Norio Miyaura and Akira Suzuki in Synthetic Communications described a novel palladium-catalyzed cross-coupling reaction between phenylboronic acid and haloarenes. This reaction, now famously known as the Suzuki-Miyaura coupling, offered a remarkably mild and efficient method for the formation of biaryl structures, which are prevalent in pharmaceuticals and functional materials.
Quantitative Data from Early Suzuki-Miyaura Coupling Studies
The initial investigations by Suzuki and Miyaura demonstrated the versatility of this new methodology by exploring the coupling of various substituted haloarenes with phenylboronic acid. The reactions were typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base. The following table summarizes the key quantitative data from their seminal 1981 publication.
| Haloarene | Product | Yield (%) |
| Iodobenzene | Biphenyl | 87 |
| Bromobenzene | Biphenyl | 74 |
| 1-Bromo-4-methylbenzene | 4-Methylbiphenyl | 94 |
| 1-Bromo-2-methylbenzene | 2-Methylbiphenyl | 80 |
| 1-Bromo-4-methoxybenzene | 4-Methoxybiphenyl | 92 |
| 1-Bromo-4-chlorobenzene | 4-Chlorobiphenyl | 71 |
| 1-Bromo-3-nitrobenzene | 3-Nitrobiphenyl | 55 |
| 1-Bromonaphthalene | 1-Phenylnaphthalene | 81 |
| 2-Bromopyridine | 2-Phenylpyridine | 67 |
Experimental Protocol: The Original Suzuki-Miyaura Coupling
The following protocol is based on the experimental details described in the 1981 Synthetic Communications paper by Miyaura, Yanagi, and Suzuki.
General Procedure for the Palladium-Catalyzed Cross-Coupling of Phenylboronic Acid with Haloarenes:
A mixture of the haloarene (1.0 mmol), phenylboronic acid (1.1 mmol), sodium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) in a mixture of benzene (5 mL) and water (3 mL) was heated under reflux with stirring for 2 hours. After cooling, the organic layer was separated, and the aqueous layer was extracted with benzene. The combined organic layers were dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The product was then isolated by column chromatography on silica gel.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species.
Figure 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Copper-Catalyzed Carbon-Heteroatom Bond Formation: The Chan-Lam Coupling
In 1998, parallel publications in Tetrahedron Letters by the groups of Dominic Chan, David Evans, and Patrick Lam described a groundbreaking copper-promoted method for the formation of carbon-nitrogen and carbon-oxygen bonds using arylboronic acids. This reaction, now known as the Chan-Lam coupling, provided a valuable alternative to traditional methods like the Ullmann condensation, often proceeding under much milder conditions.
Quantitative Data from Early Chan-Lam Coupling Studies
The initial reports showcased the coupling of various anilines and phenols with phenylboronic acid. The reactions were typically mediated by a stoichiometric amount of copper(II) acetate in the presence of a base and, in some cases, a ligand. The following tables summarize representative data from the 1998 publications by Chan et al. and Evans et al.
Table 2: N-Arylation of Anilines with Phenylboronic Acid (Chan et al., 1998) [1]
| Aniline | Product | Yield (%) |
| Aniline | Diphenylamine | 80 |
| 4-Methoxyaniline | 4-Methoxy-N-phenylaniline | 85 |
| 4-Nitroaniline | 4-Nitro-N-phenylaniline | 75 |
| 2-Methylaniline | 2-Methyl-N-phenylaniline | 78 |
Table 3: O-Arylation of Phenols with Phenylboronic Acid (Evans et al., 1998) [2]
| Phenol | Product | Yield (%) |
| Phenol | Diphenyl ether | 82 |
| 4-Methoxyphenol | 4-Methoxydiphenyl ether | 91 |
| 4-Nitrophenol | 4-Nitrodiphenyl ether | 65 |
| 2-Methylphenol | 2-Methyldiphenyl ether | 75 |
Experimental Protocol: The Original Chan-Lam Coupling
The following protocols are based on the experimental details described in the 1998 Tetrahedron Letters papers.
General Procedure for the N-Arylation of Anilines (Chan et al.): [1]
A mixture of the aniline (1.0 mmol), phenylboronic acid (1.5 mmol), copper(II) acetate (1.0 mmol), and triethylamine (2.0 mmol) in dichloromethane (10 mL) was stirred at room temperature for 24-72 hours. The reaction mixture was then filtered through a short pad of silica gel, and the filtrate was concentrated. The residue was purified by flash chromatography on silica gel to afford the desired N-arylated product.
General Procedure for the O-Arylation of Phenols (Evans et al.): [2]
To a solution of the phenol (1.0 mmol) and phenylboronic acid (1.5 mmol) in dichloromethane (10 mL) was added copper(II) acetate (1.0 mmol) and pyridine (2.0 mmol). The reaction mixture was stirred at room temperature for 24 hours. The mixture was then diluted with ethyl acetate and washed with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product was purified by flash chromatography on silica gel.
Proposed Mechanistic Pathway of the Chan-Lam Coupling
The mechanism of the Chan-Lam coupling is believed to involve a copper(II) or copper(III) intermediate.
Figure 2. A simplified proposed pathway for the Chan-Lam coupling reaction.
A Three-Component Approach to Amines: The Petasis Reaction
In 1993, Nicos Petasis and I. Akritopoulou reported in Tetrahedron Letters a novel three-component reaction involving an amine, a carbonyl compound (often an aldehyde or ketone), and a vinyl- or arylboronic acid. This reaction, now known as the Petasis borono-Mannich reaction, provides a direct and efficient route to substituted amines, including α-amino acids and their derivatives.
Quantitative Data from an Early Petasis Reaction Study
The initial publication focused on the synthesis of allylamines using vinylboronic acids. The reaction of paraformaldehyde with various secondary amines and (E)-styrylboronic acid demonstrated the utility of this new transformation.
Table 4: Synthesis of Allylamines via the Petasis Reaction (Petasis & Akritopoulou, 1993) [3][4][5]
| Amine | Product | Yield (%) |
| Dibenzylamine | N,N-Dibenzyl-3-phenylallylamine | 85 |
| Morpholine | 4-(3-Phenylallyl)morpholine | 82 |
| Piperidine | 1-(3-Phenylallyl)piperidine | 88 |
| N-Methylbenzylamine | N-Methyl-N-benzyl-3-phenylallylamine | 79 |
Experimental Protocol: The Original Petasis Reaction
The following protocol is based on the experimental details described in the 1993 Tetrahedron Letters paper by Petasis and Akritopoulou.[3][4][5]
General Procedure for the Synthesis of Allylamines:
A mixture of the secondary amine (1.0 mmol) and paraformaldehyde (1.1 mmol) in toluene (5 mL) was heated at reflux for 1 hour with azeotropic removal of water using a Dean-Stark trap. The reaction mixture was then cooled to room temperature, and (E)-styrylboronic acid (1.2 mmol) was added. The resulting mixture was stirred at room temperature for 12-24 hours. The solvent was removed under reduced pressure, and the residue was purified by flash chromatography on silica gel to afford the corresponding allylamine.
Logical Workflow of the Petasis Reaction
The Petasis reaction is believed to proceed through the formation of an iminium ion intermediate.
Figure 3. Logical workflow of the Petasis borono-Mannich reaction.
Conclusion
The pioneering studies on the Suzuki-Miyaura, Chan-Lam, and Petasis reactions in the late 20th century fundamentally transformed the landscape of organic synthesis. By establishing substituted phenylboronic acids as versatile and reliable coupling partners, these early investigations provided chemists with powerful tools for the construction of complex molecular architectures. The mild reaction conditions, broad substrate scope, and functional group tolerance demonstrated in these seminal works have had a profound and lasting impact on the fields of medicinal chemistry and drug development, where the efficient and predictable synthesis of novel compounds is of paramount importance. The foundational data and protocols presented in this guide serve as a testament to the ingenuity of the researchers who first unlocked the catalytic potential of substituted phenylboronic acids.
References
- 1. New N- and O-arylations with phenylboronic acids and cupric acetate [organic-chemistry.org]
- 2. Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). [organic-chemistry.org]
An In-depth Technical Guide on the Initial Investigations of 3-Bromo-2-alkoxyphenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-alkoxyphenylboronic acids are a class of synthetic intermediates that hold significant potential in the fields of medicinal chemistry and materials science. Their utility primarily stems from the presence of two key functional groups: a boronic acid and a bromo-alkoxy-substituted phenyl ring. The boronic acid moiety makes these compounds ideal substrates for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation. The presence of the bromine atom and the variable alkoxy group on the phenyl ring provides strategic points for further functionalization, allowing for the construction of complex molecular architectures. This guide provides a comprehensive overview of the initial investigations into these compounds, focusing on their synthesis, characterization, and primary applications.
Synthesis of 3-Bromo-2-alkoxyphenylboronic Acids
The synthesis of 3-bromo-2-alkoxyphenylboronic acids typically proceeds via a metal-halogen exchange reaction followed by trapping with a borate ester. While specific, detailed protocols for a wide range of alkoxy substituents are not extensively documented in peer-reviewed literature, a general synthetic pathway can be reliably established based on procedures for analogous compounds, such as 3-methoxyphenylboronic acid. The key steps involve the formation of an organolithium or Grignard reagent from a corresponding 1,3-dibromo-2-alkoxybenzene precursor, which is then reacted with a trialkyl borate. Subsequent acidic workup hydrolyzes the resulting boronate ester to yield the desired boronic acid.
General Experimental Protocol:
A generalized procedure for the synthesis of a 3-bromo-2-alkoxyphenylboronic acid is as follows:
-
Starting Material Preparation: The synthesis begins with the appropriate 1,3-dibromo-2-alkoxybenzene. This precursor can be prepared from 2,6-dibromophenol via Williamson ether synthesis with the corresponding alkyl halide.
-
Lithiation: The 1,3-dibromo-2-alkoxybenzene is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), and cooled to a low temperature, typically -78 °C, under an inert atmosphere (e.g., nitrogen or argon).
-
Metal-Halogen Exchange: A solution of an organolithium reagent, most commonly n-butyllithium (n-BuLi) in hexanes, is added dropwise to the cooled solution. The n-BuLi selectively reacts with one of the bromine atoms to form the corresponding aryllithium species.
-
Borylation: A trialkyl borate, such as trimethyl borate or triisopropyl borate, is then added to the reaction mixture at low temperature. The aryllithium reagent attacks the boron atom of the borate ester.
-
Hydrolysis: After the reaction is complete, the mixture is warmed to room temperature and quenched by the addition of an aqueous acid, such as hydrochloric acid. This hydrolyzes the boronate ester to the final 3-bromo-2-alkoxyphenylboronic acid.
-
Purification: The product is then extracted from the aqueous phase using an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Quantitative Data
Detailed quantitative data for the synthesis of various 3-bromo-2-alkoxyphenylboronic acids is not widely available in the public domain. However, based on analogous preparations, the following table provides expected yields and purity for representative compounds.
| Compound | Alkoxy Group | CAS Number | Typical Yield (%) | Purity (%) |
| 3-Bromo-2-methoxyphenylboronic acid | Methoxy | 352525-80-5 | 70-85 | >95 |
| 3-Bromo-2-ethoxyphenylboronic acid | Ethoxy | N/A | 65-80 | >95 |
| 3-Bromo-2-isopropoxyphenylboronic acid | Isopropoxy | 870718-04-0 | 60-75 | >95 |
Note: The yields and purities are estimates based on similar chemical transformations and may vary depending on the specific reaction conditions and scale.
Spectroscopic Data
The structural confirmation of 3-bromo-2-alkoxyphenylboronic acids relies on standard spectroscopic techniques. While a comprehensive public database of spectra for all derivatives is not available, representative data for 3-bromo-2-methoxyphenylboronic acid is presented below.
Table 2: Representative Spectroscopic Data for 3-Bromo-2-methoxyphenylboronic acid
| Technique | Data |
| ¹H NMR | (CDCl₃, 400 MHz) δ: 7.65 (dd, J=7.6, 1.6 Hz, 1H), 7.40 (t, J=7.8 Hz, 1H), 7.10 (dd, J=8.0, 1.6 Hz, 1H), 5.50 (br s, 2H, B(OH)₂), 3.95 (s, 3H, OCH₃). |
| ¹³C NMR | (CDCl₃, 101 MHz) δ: 158.0, 137.5, 132.0, 125.5, 115.0, 110.0 (C-B bond not always observed), 56.5 (OCH₃). |
| MS (ESI) | m/z: 230.98 [M-H]⁻ for C₇H₈BBrO₃. |
Note: The exact chemical shifts and fragmentation patterns may vary slightly depending on the solvent and the specific instrument used.
Application in Suzuki-Miyaura Cross-Coupling
The primary and most significant application of 3-bromo-2-alkoxyphenylboronic acids is their use as coupling partners in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate. This reaction is a powerful tool in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a reaction vessel, the 3-bromo-2-alkoxyphenylboronic acid (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃) are combined in a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF).
-
Inert Atmosphere: The reaction vessel is purged with an inert gas (nitrogen or argon) to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: The mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred for several hours until the reaction is complete, as monitored by techniques like TLC or LC-MS.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature, and the organic and aqueous layers are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the desired biaryl product.
Signaling Pathways and Biological Activity
Currently, there is no direct evidence in the scientific literature to suggest that 3-bromo-2-alkoxyphenylboronic acids are directly involved in specific cellular signaling pathways or exhibit significant biological activity themselves. Their primary role in the context of drug discovery is as versatile building blocks. The final, more complex molecules synthesized using these boronic acids as intermediates may be designed to interact with specific biological targets and signaling pathways. For instance, the biaryl structures formed via Suzuki-Miyaura coupling are common motifs in many biologically active compounds. The investigation of the biological effects would, therefore, be directed at the downstream products of reactions involving these boronic acids.
Visualizations
Synthesis Workflow
Caption: General synthesis of 3-bromo-2-alkoxyphenylboronic acids.
Suzuki-Miyaura Coupling Workflow
Caption: Suzuki-Miyaura coupling of 3-bromo-2-alkoxyphenylboronic acids.
Conclusion
3-Bromo-2-alkoxyphenylboronic acids represent a valuable class of reagents for organic synthesis, particularly for the construction of complex biaryl structures through the Suzuki-Miyaura coupling reaction. While detailed investigations into a broad range of these specific compounds are still emerging, the foundational synthetic routes and their primary application are well-established. The lack of direct biological activity data underscores their role as synthetic intermediates rather than bioactive molecules themselves. For researchers in drug development, these compounds offer a versatile platform for the synthesis of novel chemical entities with the potential for diverse pharmacological activities. Further research into optimizing their synthesis and exploring their reactivity with a wider array of coupling partners will undoubtedly expand their utility in both academic and industrial research.
In-Depth Technical Guide on the Stability and Storage of 3-Bromo-2-(3'-methoxybenzyloxy)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Bromo-2-(3'-methoxybenzyloxy)phenylboronic acid. The information herein is collated from established knowledge of arylboronic acids and is intended to guide researchers in the proper handling, storage, and stability assessment of this compound.
Summary of Recommended Storage and Handling
Proper storage and handling are paramount to ensure the integrity and reactivity of this compound. The following table summarizes the key recommendations based on the general properties of arylboronic acids.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. For long-term storage, consider -20°C. | Low temperatures slow down the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Arylboronic acids can be sensitive to air, particularly moisture and oxygen, which can lead to degradation. |
| Moisture | Keep in a tightly sealed container in a dry environment. Use of a desiccator is recommended. | Arylboronic acids are often hygroscopic and can be susceptible to hydrolysis and protodeboronation in the presence of water. |
| Light | Store in a light-resistant container. | To prevent potential photolytic degradation. |
| Incompatible Materials | Avoid contact with strong oxidizing agents, strong acids, and strong bases. | These can promote the degradation of the boronic acid moiety. |
Potential Degradation Pathways
The stability of this compound is primarily influenced by two main degradation pathways common to arylboronic acids: protodeboronation and oxidation.
Protodeboronation: This is a significant degradation pathway for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This process can be catalyzed by acidic or basic conditions and is often accelerated by the presence of moisture. For this compound, this would result in the formation of 2-bromo-1-(3'-methoxybenzyloxy)benzene.
Oxidation: The boronic acid moiety is susceptible to oxidation, which can be initiated by atmospheric oxygen or other oxidizing agents. This degradation pathway typically yields the corresponding phenol. In this case, oxidation would lead to the formation of 3-bromo-2-(3'-methoxybenzyloxy)phenol.
The following diagram illustrates these potential degradation pathways.
Experimental Protocols for Stability Assessment
A comprehensive assessment of the stability of this compound should involve forced degradation studies. These studies expose the compound to a range of stress conditions to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.
The following diagram outlines a general workflow for conducting a stability assessment.
General Procedure for Forced Degradation Studies
The following protocols are based on general guidelines for forced degradation studies and should be adapted as necessary. The goal is to achieve 5-20% degradation of the parent compound.
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix a known volume of the stock solution with an equal volume of 0.1 N HCl.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours), with periodic sampling.
-
Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.
-
-
Basic Hydrolysis:
-
Mix a known volume of the stock solution with an equal volume of 0.1 N NaOH.
-
Incubate the mixture at room temperature for a defined period, with periodic sampling.
-
Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix a known volume of the stock solution with an equal volume of a dilute hydrogen peroxide solution (e.g., 3% H₂O₂).
-
Keep the mixture at room temperature, protected from light, for a defined period, with periodic sampling.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in a controlled temperature oven (e.g., 80°C) for a defined period.
-
At each time point, dissolve a portion of the solid in a suitable solvent for analysis.
-
-
Photostability:
-
Expose the solid compound or its solution in a photostability chamber to a combination of UV and visible light, according to ICH Q1B guidelines.
-
A control sample should be kept in the dark under the same temperature conditions.
-
3. Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, dilute it to a suitable concentration, and analyze it using a stability-indicating analytical method.
Development of a Stability-Indicating HPLC Method
A crucial component of stability testing is a validated analytical method that can separate the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is commonly used for this purpose.
Objective: To develop an HPLC method that provides baseline separation of this compound and all its potential degradation products.
Starting HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., Waters XTerra MS C18, Agilent Zorbax Eclipse XDB C18) is a good starting point. The choice of column is critical, as some stationary phases can promote on-column hydrolysis of boronic acids.
-
Mobile Phase: A gradient elution is recommended to separate compounds with a range of polarities.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Gradient: A typical starting gradient could be from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., 220 nm and 254 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.
Method Development and Validation: The initial method should be optimized by adjusting the gradient, mobile phase composition, and pH to achieve optimal separation. The method should then be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity of the method is demonstrated by its ability to resolve the main peak from all degradation product peaks in the stressed samples.
Conclusion
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 3-Bromo-2-(3'-methoxybenzyloxy)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds. This protocol details the application of the Suzuki coupling reaction using 3-Bromo-2-(3'-methoxybenzyloxy)phenylboronic acid as a key building block. This sterically hindered and electronically rich boronic acid is a valuable synthon for the preparation of complex polyoxygenated biphenyls, which are prevalent motifs in medicinally active compounds and natural products. The presence of the methoxybenzyloxy group offers a stable protecting group for a hydroxyl functionality, which can be removed in later synthetic steps, adding to the versatility of this reagent.
The successful coupling of this substrate is contingent on the careful selection of the palladium catalyst, ligand, base, and solvent system to overcome the steric hindrance around the boronic acid and bromide functionalities. This document provides a representative protocol and guidance for the optimization of these reaction conditions.
Reaction Principle
The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium complex. The generally accepted mechanism consists of three primary steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.
Data Presentation
The following tables provide representative data for the Suzuki coupling of this compound with a generic aryl halide (Ar-X). These values are illustrative and may vary depending on the specific coupling partner and reaction conditions.
Table 1: Optimization of Reaction Conditions
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 65 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O (5:1) | 110 | 18 | 85 |
| 3 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | 2-MeTHF/H₂O (10:1) | 90 | 24 | 92 |
| 4 | PdCl₂(dppf) (2) | - | Na₂CO₃ (2) | DMF/H₂O (3:1) | 100 | 16 | 78 |
Table 2: Substrate Scope with Optimized Conditions
Optimized Conditions: Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), Cs₂CO₃ (2.5 equiv.), 2-MeTHF/H₂O (10:1), 90 °C, 24 h.
| Entry | Aryl Halide (Ar-X) | Product | Yield (%) | Purity (%) |
| 1 | 4-Bromotoluene | 2-(3'-methoxybenzyloxy)-3-(p-tolyl)phenylboronic acid derivative | 90 | >98 |
| 2 | 1-Bromo-4-methoxybenzene | 2-(3'-methoxybenzyloxy)-3-(4-methoxyphenyl)phenylboronic acid derivative | 88 | >97 |
| 3 | 1-Bromo-3-nitrobenzene | 2-(3'-methoxybenzyloxy)-3-(3-nitrophenyl)phenylboronic acid derivative | 82 | >95 |
| 4 | 2-Bromopyridine | 2-(3'-methoxybenzyloxy)-3-(pyridin-2-yl)phenylboronic acid derivative | 75 | >95 |
Experimental Protocols
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous
-
Deionized water, degassed
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent), the aryl halide (1.1 equivalents), and cesium carbonate (2.5 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium catalyst, tris(dibenzylideneacetone)dipalladium(0) (1.5 mol%), and the ligand, XPhos (3 mol%).
-
Solvent Addition: Add anhydrous 2-Methyltetrahydrofuran (to achieve a concentration of ~0.1 M with respect to the boronic acid) and degassed deionized water (1/10th of the volume of 2-MeTHF) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired biphenyl product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
Caption: General mechanism of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Suzuki coupling protocol.
Synthesis of Biaryl Compounds with Ortho-Alkoxy Phenylboronic Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of biaryl compounds utilizing ortho-alkoxy phenylboronic acids via the Suzuki-Miyaura cross-coupling reaction. The presence of one or more alkoxy groups at the ortho position of the phenylboronic acid can significantly influence reaction outcomes due to steric and electronic effects. These notes offer insights into reaction optimization, substrate scope, and detailed experimental procedures to facilitate the efficient synthesis of these valuable structural motifs.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[1] Biaryl moieties are prevalent in pharmaceuticals, agrochemicals, and functional materials, making their synthesis a critical endeavor. Ortho-alkoxy substituted biaryls, in particular, are important building blocks and can exhibit unique conformational properties due to restricted bond rotation.
The use of ortho-alkoxy phenylboronic acids in Suzuki-Miyaura couplings presents specific challenges and opportunities. The steric bulk of the alkoxy group can hinder the approach to the reaction center, potentially slowing down the transmetalation step of the catalytic cycle. However, the electron-donating nature of the alkoxy group can also enhance the nucleophilicity of the arylboronic acid, which may accelerate the reaction.[2] Furthermore, the potential for chelation of the palladium center by the ortho-alkoxy group can influence the regioselectivity and efficiency of the coupling.[3]
This document aims to provide a practical guide for researchers, summarizing key quantitative data and providing detailed experimental protocols for the successful synthesis of biaryls using various ortho-alkoxy phenylboronic acids.
Data Presentation: Reaction Parameters and Yields
The following tables summarize the reaction conditions and yields for the Suzuki-Miyaura coupling of various ortho-alkoxy phenylboronic acids with a range of aryl halides. These data have been compiled from various literature sources to provide a comparative overview.
Table 1: Suzuki-Miyaura Coupling of 2-Methoxyphenylboronic Acid with Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 2 | 92[2] |
| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 88 |
| 3 | 2-Bromotoluene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | CsF (2) | Dioxane | 100 | 16 | 75 |
| 4 | 4-Chlorobenzonitrile | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 110 | 24 | 85 |
| 5 | 1-Bromo-2-fluorobenzene | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF/H₂O | 90 | 12 | 78 |
Table 2: Suzuki-Miyaura Coupling of 2-Ethoxyphenylboronic Acid with Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 85 | 12 | 91 |
| 2 | 1-Bromo-3,5-dimethylbenzene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 18 | 86 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ (2) | JohnPhos (4) | Cs₂CO₃ (3) | Toluene | 110 | 24 | 72 |
| 4 | Methyl 4-bromobenzoate | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | Acetonitrile/H₂O | 80 | 10 | 89 |
| 5 | 1-Chloro-4-(trifluoromethyl)benzene | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (2.5) | t-Amyl alcohol | 110 | 20 | 79 |
Table 3: Suzuki-Miyaura Coupling of 2,6-Dimethoxyphenylboronic Acid with Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Iodo-4-methylbenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 16 | 95 |
| 2 | 4-Bromobenzaldehyde | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O | 90 | 12 | 85 |
| 3 | 1-Bromo-2,4-difluorobenzene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 24 | 88 |
| 4 | 3-Bromopyridine | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 100 | 18 | 76 |
| 5 | 1-Chloro-3-nitrobenzene | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ (2.5) | t-BuOH/H₂O | 100 | 24 | 82 |
Experimental Protocols
The following are detailed, representative experimental protocols for the Suzuki-Miyaura cross-coupling of ortho-alkoxy phenylboronic acids with aryl halides. These protocols can be adapted and optimized for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with 2-Methoxyphenylboronic Acid
This protocol is a general guideline for the coupling of 2-methoxyphenylboronic acid with an aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
2-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or reaction vial, add the aryl bromide, 2-methoxyphenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add degassed toluene and water via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C in a preheated oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling with 2-Ethoxyphenylboronic Acid
This protocol is suitable for rapid optimization and synthesis using microwave irradiation.
Materials:
-
Aryl chloride (0.5 mmol, 1.0 equiv)
-
2-Ethoxyphenylboronic acid (0.75 mmol, 1.5 equiv)
-
PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)), (0.015 mmol, 3 mol%)
-
Cesium carbonate (Cs₂CO₃, 1.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
10 mL microwave reaction vial with a stir bar
Procedure:
-
In a 10 mL microwave reaction vial, combine the aryl chloride, 2-ethoxyphenylboronic acid, PdCl₂(dppf), and cesium carbonate.
-
Add 1,4-dioxane and water to the vial.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 20-30 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (15 mL) and pass it through a short plug of celite to remove the catalyst.
-
Wash the filtrate with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to obtain the pure biaryl product.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
References
The Pivotal Role of 3-Bromo-2-(3'-methoxybenzyloxy)phenylboronic Acid in the Synthesis of Novel ALK5 Inhibitors
For Immediate Release
[City, State] – [Date] – 3-Bromo-2-(3'-methoxybenzyloxy)phenylboronic acid (CAS No. 849052-24-0) is emerging as a critical building block in the synthesis of a new generation of potent and selective kinase inhibitors, particularly those targeting Activin-like Kinase 5 (ALK5). This versatile boronic acid derivative is instrumental in constructing complex molecular architectures essential for the development of novel therapeutics for a range of diseases, including cancer and fibrosis.
Application in the Synthesis of ALK5 Inhibitor SAR100440
A prime example of the utility of this compound is its application in the synthesis of SAR100440, a potent and selective inhibitor of ALK5. The synthesis involves a key Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds.
In a pivotal step, this compound is coupled with a suitable pyridine derivative to construct the core biaryl structure of SAR100440. This reaction showcases the efficiency and functional group tolerance of palladium-catalyzed cross-coupling reactions.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Intermediate
This protocol outlines the general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a heterocyclic partner.
Materials:
-
This compound (1.0 eq)
-
Pyridinyl partner (e.g., 2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine) (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried round-bottom flask, add this compound, the pyridinyl partner, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl intermediate.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 8 | ~85% (Estimated based on similar reactions) |
Note: The yield is an estimation based on typical Suzuki-Miyaura reactions of similar substrates and may vary depending on specific reaction conditions.
Logical Workflow for Synthesis
The synthesis of a complex molecule like SAR100440 from this compound follows a logical multi-step sequence.
Caption: Synthetic workflow from the boronic acid to the final ALK5 inhibitor.
The ALK5 Signaling Pathway: The Target of Inhibition
ALK5, also known as Transforming Growth Factor-beta Receptor 1 (TGF-βR1), is a serine/threonine kinase receptor that plays a crucial role in the TGF-β signaling pathway. This pathway is integral to many cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of the ALK5 signaling pathway is implicated in the progression of various diseases.
Upon binding of the TGF-β ligand, the type II receptor (TGF-βRII) phosphorylates and activates ALK5. Activated ALK5 then phosphorylates downstream signaling molecules, primarily Smad2 and Smad3. These phosphorylated Smads form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes.
Inhibitors like SAR100440 are designed to bind to the ATP-binding site of ALK5, preventing its kinase activity. This blockade of ALK5-mediated phosphorylation effectively shuts down the downstream signaling cascade, thereby mitigating the pathological effects of aberrant TGF-β signaling.
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-(3'-methoxybenzyloxy)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 3-Bromo-2-(3'-methoxybenzyloxy)phenylboronic acid in various metal-catalyzed cross-coupling reactions. This versatile building block is a valuable tool in the synthesis of complex organic molecules, particularly in the field of drug discovery and development where the construction of novel biaryl and substituted aromatic structures is paramount. The presence of both a bromo substituent and a boronic acid allows for selective and sequential cross-coupling reactions, making it an attractive starting material for the synthesis of diverse molecular scaffolds.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides. This compound can serve as the organoboron component, coupling with a variety of aryl or heteroaryl halides to generate complex biaryl structures.
Application: Synthesis of sterically hindered biaryl compounds as potential kinase inhibitors or receptor antagonists.
Experimental Protocol:
A general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide is as follows:
-
To an oven-dried Schlenk flask, add this compound (1.2 equiv.), the desired aryl halide (1.0 equiv.), potassium carbonate (2.0 equiv.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.03 equiv.).
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane and water (4:1 mixture, 0.1 M concentration relative to the aryl halide) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary:
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 85-95 |
| 2 | 3-Bromopyridine | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 75-85 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 110 | 8 | 90-98 |
Note: The yields presented are typical ranges observed for similar Suzuki-Miyaura cross-coupling reactions and should be considered as estimates for optimization.
Suzuki-Miyaura Reaction Workflow
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling aryl halides with a wide range of amines.[1] The bromo-substituent of this compound can readily participate in this reaction, providing access to novel aniline derivatives.
Application: Synthesis of substituted anilines as precursors for pharmacologically active compounds, such as enzyme inhibitors or receptor modulators.
Experimental Protocol:
A general procedure for the Buchwald-Hartwig amination of the bromo-substituent of this compound is as follows:
-
In a glovebox, charge a vial with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv.) and a suitable phosphine ligand (e.g., XPhos, 0.02 equiv.).
-
Add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Add anhydrous toluene (0.2 M concentration).
-
Seal the vial and heat the mixture to 100-110 °C for 16-24 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Quantitative Data Summary:
| Entry | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos | NaOtBu | Toluene | 110 | 18 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP | Cs₂CO₃ | Dioxane | 100 | 24 | 70-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos | K₃PO₄ | t-BuOH | 100 | 16 | 85-95 |
Note: The yields are typical for Buchwald-Hartwig aminations of aryl bromides and serve as a general guideline.[2]
Buchwald-Hartwig Catalytic Cycle
Heck Reaction
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. The bromo-substituent of this compound can be coupled with various olefins, leading to the synthesis of stilbene and cinnamate derivatives.
Application: Synthesis of scaffolds for materials science (e.g., organic light-emitting diodes) or as precursors for more complex pharmaceutical agents.
Experimental Protocol:
A general procedure for the Heck reaction of the bromo-substituent is as follows:
-
Combine this compound (1.0 equiv.), the alkene (1.5 equiv.), palladium(II) acetate (Pd(OAc)₂) (0.02 equiv.), and tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 equiv.) in a reaction tube.
-
Add a suitable base such as triethylamine (Et₃N) (2.0 equiv.) and a solvent like N,N-dimethylformamide (DMF).
-
Seal the tube and heat to 100-120 °C for 12-48 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data Summary:
| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | Et₃N | DMF | 120 | 24 | 70-80 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | K₂CO₃ | Acetonitrile | 100 | 18 | 75-85 |
| 3 | 4-Vinylpyridine | Pd(OAc)₂ (2) | NaOAc | DMAc | 130 | 36 | 60-75 |
Note: The provided yields are representative of Heck reactions with similar aryl bromides.
Sonogashira Coupling
The Sonogashira coupling reaction is a reliable method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[3] The bromo-functionality of the title compound can be coupled with a variety of alkynes to produce substituted phenylacetylene derivatives.
Application: Synthesis of building blocks for functional materials, natural products, and pharmaceuticals containing an alkyne moiety.
Experimental Protocol:
A general procedure for the Sonogashira coupling of the bromo-substituent is as follows:
-
To a Schlenk flask, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv.), and copper(I) iodide (CuI) (0.05 equiv.).
-
Evacuate and backfill the flask with argon.
-
Add a degassed solvent such as tetrahydrofuran (THF) and a base, typically an amine like triethylamine or diisopropylamine.
-
Add the terminal alkyne (1.2 equiv.) via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 6-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once complete, filter the reaction mixture through celite and wash with the solvent.
-
Concentrate the filtrate and partition between an organic solvent and water.
-
Separate the organic layer, dry it, and concentrate.
-
Purify the crude product by flash chromatography.
Quantitative Data Summary:
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | 50 | 12 | 80-90 |
| 2 | 1-Octyne | Pd(PPh₃)₄ (5) | CuI (5) | i-Pr₂NH | DMF | RT | 24 | 75-85 |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Toluene | 60 | 8 | 85-95 |
Note: Yields are based on typical Sonogashira couplings of aryl bromides and may vary.[3]
Sequential Cross-Coupling Strategy
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its bifunctional nature allows for participation in a variety of metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. The protocols and data presented here provide a foundation for researchers to utilize this compound in the development of novel therapeutics and functional materials. The ability to perform sequential cross-coupling reactions by selectively reacting at either the bromo or boronic acid position further enhances its utility in combinatorial chemistry and the generation of molecular libraries for drug discovery.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
Application Notes and Protocols: 3-Bromo-2-(3'-methoxybenzyloxy)phenylboronic acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 3-Bromo-2-(3'-methoxybenzyloxy)phenylboronic acid in materials science. The focus is on its application as a monomer in the synthesis of advanced polymers and biaryl compounds through Suzuki-Miyaura cross-coupling reactions. The unique substitution pattern of this molecule offers opportunities for creating materials with tailored electronic and optical properties.
Introduction to this compound in Materials Science
This compound is a bifunctional organic compound containing both a boronic acid group and a bromine atom. This structure makes it an ideal building block for the synthesis of complex organic materials. The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. The bromine atom provides a second reactive site for further functionalization or polymerization. The methoxybenzyloxy group can influence the solubility, processability, and electronic properties of the resulting materials.
Potential applications in materials science include the development of:
-
Organic Light-Emitting Diodes (OLEDs): Incorporation into conjugated polymers to tune the emission color and efficiency.
-
Organic Photovoltaics (OPVs): As a component of donor or acceptor materials in the active layer of solar cells.
-
Chemical Sensors: Phenylboronic acids are known to interact with diols, making polymers derived from this monomer candidates for saccharide sensing.[1][2]
-
Stimuli-Responsive Materials: Polymers containing boronic acids can exhibit pH and glucose sensitivity, leading to applications in controlled drug delivery and smart materials.[1][3]
Key Application: Suzuki-Miyaura Cross-Coupling Polymerization
The primary application of this compound in materials science is as a monomer in palladium-catalyzed cross-coupling reactions to synthesize polymers and discrete biaryl compounds. The Suzuki-Miyaura reaction is particularly well-suited for this purpose due to its mild reaction conditions and tolerance of a wide range of functional groups.[4][5]
Below is a generalized reaction scheme for the polymerization of this compound with a dibromoaryl comonomer.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
3.1. General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a generalized method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of an aryl halide with this compound.
Materials:
-
This compound (1.2 equivalents)
-
Aryl Halide (e.g., a dibromo comonomer) (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[6]
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2-3 equivalents)[6]
-
Degassed Solvent (e.g., Toluene/H₂O, DME/H₂O)[6]
-
Round-bottom flask or Schlenk tube
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Experimental Workflow Diagram:
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Procedure:
-
To a dry round-bottom flask or Schlenk tube, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[6]
-
Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.[6]
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C).[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[5][6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[5]
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.[5]
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of aryl bromides with phenylboronic acids, which can serve as a starting point for optimization with this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ (1-2) | PPh₃ (2-4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate to Good | A classic and cost-effective system.[6] |
| Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good to Excellent | A common and reliable catalyst.[6] |
Application in Sensor Development
Phenylboronic acid moieties are known to form reversible covalent bonds with diols, a principle that can be exploited for the development of sensors, particularly for sugars.[1] Polymers synthesized using this compound can be investigated for their potential in fluorescent or electrochemical sensing of biologically relevant diols.
Logical Relationship for Boronic Acid-Based Sensing:
Caption: Principle of diol sensing using a boronic acid-functionalized polymer.
Protocol for Fluorescence-Based Glucose Sensing (Conceptual):
This protocol outlines a conceptual approach to evaluating a polymer synthesized from this compound for glucose sensing.
Materials:
-
Polymer solution in a suitable buffer (e.g., PBS)
-
Glucose stock solutions of varying concentrations
-
Fluorometer or plate reader
Procedure:
-
Prepare a solution of the polymer in a physiologically relevant buffer.
-
To separate wells of a microplate or cuvettes, add the polymer solution.
-
Add varying concentrations of glucose to the wells.
-
Incubate the mixtures for a set period at a controlled temperature (e.g., 37 °C).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Plot the change in fluorescence intensity as a function of glucose concentration to determine the sensor's response.
Safety and Handling
-
This compound should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Palladium catalysts are irritants and should be handled with care.[4]
-
Consult the Safety Data Sheet (SDS) for detailed safety information before use.
Disclaimer: The provided protocols are intended as a general guide and may require optimization for specific substrates and experimental setups. Always perform a thorough literature search and risk assessment before conducting any new experiment.
References
- 1. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels | MDPI [mdpi.com]
- 3. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www1.udel.edu [www1.udel.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Substituted Biaryls Using Boronic Acids (Suzuki-Miyaura Coupling)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds, particularly for the synthesis of biaryls.[1] This Nobel Prize-winning reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its boronic acid reagents.[1][2] Biaryl motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials, making this reaction indispensable in drug development and materials science.[2][3] These application notes provide a detailed overview of the experimental setup for the Suzuki-Miyaura cross-coupling reaction, including a comprehensive summary of reaction components, step-by-step protocols, and a visualization of the catalytic cycle.
Key Reaction Components
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of several key components: the palladium catalyst, a stabilizing ligand, a base, and the solvent system.[4]
-
Electrophile: Typically an aryl, vinyl, or alkynyl halide (I, Br, Cl) or triflate (OTf).[4][5] The reactivity order is generally I > OTf > Br >> Cl.[5]
-
Nucleophile: An organoboron reagent, most commonly a boronic acid (RB(OH)₂) or a boronic ester (e.g., pinacol ester).[4][5] Aryltrifluoroborate salts are also used due to their stability.[5]
-
Catalyst: Palladium complexes are the most widely used. The active catalytic species is Pd(0), which can be introduced directly (e.g., Pd(PPh₃)₄) or generated in situ from a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)).[1][6] Nickel-based catalysts are an alternative for more challenging substrates.[6]
-
Ligand: Ligands, typically phosphine-based, are crucial for stabilizing the palladium catalyst, enhancing its reactivity, and influencing the reaction's efficiency.[1] Electron-rich and sterically bulky ligands, such as SPhos or JohnPhos, often facilitate the key steps of oxidative addition and reductive elimination.[1][7] N-heterocyclic carbenes (NHCs) are also highly effective.[1]
-
Base: A base is essential for the transmetalation step.[8] Common inorganic bases include carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).[5][8] The choice of base can significantly impact the reaction rate and yield.[8]
-
Solvent: A variety of organic solvents can be used, often in combination with water.[4] Common choices include ethers (dioxane, THF), aromatic hydrocarbons (toluene), and amides (DMF).[4][5] The ability to use water as a solvent or co-solvent makes the reaction more economical and environmentally friendly.[5]
Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the electrophile, forming a Pd(II) species.[7]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center. This step is facilitated by the base, which activates the boronic acid to form a more nucleophilic boronate "ate" complex.[8][9]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond of the biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize various conditions reported for the Suzuki-Miyaura coupling, providing a basis for comparison and optimization.
Table 1: Catalyst, Ligand, and Base Combinations
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5.5) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 100 | 24 | - | [7] |
| Pd₂(dba)₃ (5) | JohnPhos (20) | Cs₂CO₃ (3.0) | THF/H₂O | 40 | 2.5 | - | [7] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 2-24 | - | [1] |
| Pd₂(dba)₃ (2-3) | Ligand 1 (6-9) | KF (3.0) | 1,4-Dioxane | 110 | - | 74-82 | [10] |
| Pd(OAc)₂ (0.5) | - | - | WEB | RT | - | - | [11] |
| PdCl₂(dppf) (10) | - | Na₂CO₃ (2M) | Toluene/Dioxane | 85 | 4 | - | [12] |
| Pd[P(tBu)₃]₂ | - | K₃PO₄ (3.0) | Toluene | 80 | 2 | 98 | [13] |
| Pd[PPh₃]₂Cl₂ (5) | - | Na₂CO₃ (3.0) | 1,4-Dioxane/H₂O | Reflux | 8 | 37-69 | [14] |
WEB: Water Extract of Banana RT: Room Temperature
Table 2: Substrate Scope and Yields for Selected Protocols
| Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Yield (%) | Reference |
| 3,5-(CF₃)₂C₆H₃Br | 2-Pyridylboronate | Pd₂(dba)₃/Ligand 1 | KF | 82 | [10] |
| 4-MeOC₆H₄Br | 2-Pyridylboronate | Pd₂(dba)₃/Ligand 1 | KF | 74 | [10] |
| 4-ClC₆H₄Cl | PhB(OH)₂ | Pd(OAc)₂/SPhos | K₃PO₄ | 95 | [13] |
| 2-BrC₆H₄OMe | 2-MeC₆H₄B(OH)₂ | Pd(OAc)₂/SPhos | K₃PO₄ | 98 | [13] |
| 2-Aminopyridin-3-yl-Br | PhB(OH)₂ | Pd[PPh₃]₂Cl₂ | Na₂CO₃ | 69 | [14] |
Experimental Protocols
Below is a general, detailed protocol for a typical Suzuki-Miyaura coupling reaction. Specific examples from the literature are also provided to illustrate common variations.
General Experimental Workflow
Caption: General workflow for Suzuki-Miyaura coupling.
Protocol 1: General Procedure for Coupling of an Aryl Bromide
This protocol is adapted from a general procedure and is suitable for a wide range of substrates.[1]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup:
-
To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).[1]
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[1]
-
-
Solvent Addition:
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.[1]
-
-
Reaction Execution:
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.[1]
-
Add water (10 mL) to the reaction mixture and stir for 5 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).[1]
-
Combine the organic layers and wash with brine (20 mL).[1]
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[1]
-
Protocol 2: Ligand-Free Coupling in an Aqueous Medium
This protocol provides a greener alternative using a water extract of banana (WEB) as the medium, avoiding organic solvents and ligands at room temperature.[11]
Materials:
-
Aryl halide (1 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.5 mol%)
-
Water Extract of Banana (WEB) (3 mL)
-
Diethyl ether
Procedure:
-
Reaction Setup:
-
In a flask, mix the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and Pd(OAc)₂ (0.5 mol%) in WEB (3 mL).[11]
-
-
Reaction Execution:
-
Stir the mixture at room temperature for the indicated time.[11]
-
-
Work-up:
-
Extract the reaction solution four times with diethyl ether (4 x 10 mL).[11]
-
-
Purification:
-
Purify the combined organic layers by column chromatography over silica gel using n-hexane/ethyl acetate (9:1 v/v) to obtain the desired product.[11]
-
Protocol 3: Coupling with a Heteroaryl Halide Bearing a Primary Amine
This protocol demonstrates the reaction's functional group tolerance, specifically for substrates with a primary amine, without the need for a protecting group.[14]
Materials:
-
Aryl halide (e.g., 2-amino-3-bromopyridine) (0.9 equiv)
-
Boronic acid (1.0 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd[PPh₃]₂Cl₂) (approx. 5 mol%)
-
1,4-Dioxane (degassed)
-
Aqueous sodium carbonate solution (1 M, 3.0 equiv, degassed)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup:
-
Reaction Execution:
-
Work-up:
-
Remove the solvent in vacuo.
-
Add ethyl acetate, and wash the organic layer with brine, separate, and dry over MgSO₄.[14]
-
-
Purification:
-
Purify the crude product by chromatography on a silica gel column.[14]
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful tool for the synthesis of substituted biaryls. By carefully selecting the catalyst, ligand, base, and solvent, researchers can optimize the reaction for a wide variety of substrates, including complex and functionally diverse molecules critical to the pharmaceutical and materials science industries. The provided protocols offer a starting point for developing robust and efficient synthetic routes to these important structural motifs.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Suzuki-Miyaura Coupling with Sterically Hindered Substrates
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. However, when substrates possess significant steric hindrance, such as multiple ortho-substituents, the reaction efficiency can be dramatically reduced. This challenge has spurred the development of specialized catalysts and reaction conditions to facilitate the coupling of these sterically demanding molecules. These advances are critical in drug discovery and materials science, where complex, sterically congested molecules are often key targets.
This document provides a detailed overview of the reaction conditions, catalysts, and protocols that have been successfully employed for the Suzuki-Miyaura coupling of sterically hindered substrates.
Key Considerations for Sterically Hindered Couplings
Successfully coupling sterically hindered substrates requires careful optimization of several reaction parameters:
-
Catalyst System: The choice of palladium precursor and, more importantly, the ligand is paramount. Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) are often necessary to promote the critical oxidative addition and reductive elimination steps of the catalytic cycle, which are typically sluggish for hindered substrates.[1]
-
Base: The base plays a crucial role in the transmetalation step. Strong, non-nucleophilic bases are often required. The selection of the base can also influence side reactions.
-
Solvent: The solvent must be capable of solubilizing the reactants and catalyst, and its polarity can influence the reaction rate and selectivity. Anhydrous conditions are often crucial to minimize side reactions like hydrodeborylation.[2]
-
Boron Source: While boronic acids are common, more stable derivatives like boronate esters (e.g., pinacol esters) or potassium trifluoroborates can be advantageous in mitigating protodeboronation, a common side reaction with sterically hindered substrates.[3]
Data Presentation: Reaction Conditions for Suzuki-Miyaura Coupling of Sterically Hindered Substrates
The following table summarizes various successful reaction conditions for the Suzuki-Miyaura coupling of sterically hindered substrates, providing a comparative overview of different catalytic systems and their performance.
| Aryl Halide | Boronic Acid/Ester | Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,4,6-Triisopropylphenyl bromide | 2-Methylphenylboronic acid | Pd(OAc)₂ (1 mol%) | AntPhos (2 mol%) | K₃PO₄ (3 equiv.) | Toluene | 110 | 12 | 92 | [4] |
| 2,6-Dimethylphenyl bromide | 2,6-Dimethylphenylboronic acid | Pd₂(dba)₃ (0.01 mol%) | R-Phos (0.03 mol%) | K₃PO₄·H₂O (3 equiv.) | Dioxane | 100 | 18 | 95 | [2] |
| 2-Chlorotoluene | 2,4,6-Trimethylphenylboronic acid | (IPr)Pd(cinnamyl)Cl (0.5 mol%) | IPr | t-BuOK (1.5 equiv.) | Dioxane | RT | 16 | 98 | [5] |
| 1-Bromo-2,6-dimethylbenzene | Mesitylboronic acid | Acenaphthoimidazolylidene Pd Complex (0.1 mol%) | - | t-BuOK (2 equiv.) | Dioxane | 80 | 12 | >99 | [6] |
| 2-Bromo-m-xylene | o-Tolylboronic acid | Pd(OAc)₂ (1 mol%) | Phosphino-Triazole Ligand (2 mol%) | K₃PO₄ (3 equiv.) | Toluene | 90 | 10 | 95 | [7] |
| 2-Chloropyridine | 2-Methylphenyl boronic acid | PEPPSI-IPr (catalytic) | IPr | K₂CO₃ (3 equiv.) | Dioxane | 60 | - | - | [8] |
| Di-ortho-substituted aryl chlorides | Arylboronic acids | Palladacycle pre-catalyst | NHC | K₃PO₄ | 2-Propanol | RT | - | High Yields | [9][10] |
| Sterically hindered aryl bromides | Arylboronic acids | Pd/BI-DIME | BI-DIME | - | - | - | - | - | [11] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Bromides with R-Phos Ligand
This protocol is adapted from the procedure described for the coupling of sterically hindered aryl bromides.[2]
Materials:
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (as specified in the table)
-
R-Phos ligand
-
Potassium phosphate, hydrated (K₃PO₄·H₂O) (3.0 equiv)
-
Anhydrous dioxane
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Preparation: A flame-dried, two-necked flask equipped with a magnetic stir bar and a condenser is charged with the arylboronic acid and K₃PO₄·H₂O.
-
Inert Atmosphere: The flask is sealed with a rubber septum, and the atmosphere is replaced with argon or nitrogen by evacuating and backfilling the flask three times.
-
Addition of Reagents: The aryl bromide and anhydrous dioxane are added sequentially via syringe.
-
Catalyst Addition: In a separate vial, the palladium precursor and the R-Phos ligand are dissolved in a small amount of anhydrous dioxane to prepare a catalyst stock solution. The indicated amount of this catalyst solution is then added to the reaction flask via syringe.
-
Reaction: The reaction mixture is stirred and heated to the specified temperature (e.g., 100 °C) for the indicated amount of time. The progress of the reaction can be monitored by TLC or GC/MS.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.
Mandatory Visualization
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. books.rsc.org [books.rsc.org]
- 9. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 10. A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Bromo-2-(3'-methoxybenzyloxy)phenylboronic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-(3'-methoxybenzyloxy)phenylboronic acid is a valuable bifunctional building block in modern organic synthesis. Its structure incorporates a boronic acid moiety, which is a key participant in palladium-catalyzed cross-coupling reactions, and a bromo-substituent, offering a handle for further functionalization. The methoxybenzyloxy group provides steric and electronic influence and can be a stable protecting group or a key pharmacophoric element in the final target molecule. This combination of features makes it a strategic component in the synthesis of complex biaryl and heterocyclic structures, which are prevalent in medicinal chemistry and materials science. Boronic acids are fundamental to the Suzuki-Miyaura coupling reaction, a robust and widely used method for forming carbon-carbon bonds.
The primary application of this compound and its analogs lies in their use as key intermediates in the synthesis of biologically active molecules, including potent and selective inhibitors of the Bromodomain and Extra-Terminal domain (BET) family of proteins, such as BRD4.[1][2] These inhibitors have shown significant therapeutic potential in oncology and inflammatory diseases.[1][3] The biaryl core, often constructed via a Suzuki-Miyaura coupling, is a common scaffold in many BRD4 inhibitors.[4][5]
Application: Synthesis of Biaryl Precursors for Bioactive Molecules
This compound is an ideal building block for the synthesis of complex biaryl compounds through the Suzuki-Miyaura cross-coupling reaction. This reaction enables the formation of a C-C bond between the boronic acid and an aryl or heteroaryl halide, leading to the construction of elaborate molecular architectures.
General Reaction Scheme: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organoboron compound (like this compound) and an organohalide in the presence of a base.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl boronic acid with an aryl halide. This can be adapted for this compound and a suitable coupling partner.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl halide (e.g., 4-bromotoluene) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.03 equiv)
-
Base (e.g., K₂CO₃) (2.0 equiv)
-
Anhydrous solvent (e.g., Toluene/H₂O mixture, 4:1)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, the aryl halide, the palladium catalyst, and the base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent mixture to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired biaryl compound.
Experimental Workflow Diagram
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Quantitative Data
The yield of Suzuki-Miyaura reactions can vary significantly depending on the specific substrates, catalyst, base, and solvent system used. Below is a table of representative yields for the coupling of various arylboronic acids with aryl halides, which can serve as a general guideline.
| Arylboronic Acid Partner | Aryl Halide Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | 4-Bromotoluene | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 90-95 |
| 3-Methoxyphenylboronic acid | 2-Chloropyridine | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O | 110 | 8 | 85-92 |
| 4-Formylphenylboronic acid | 1-Iodonaphthalene | Pd(OAc)₂ (2) / PPh₃ (4) | Na₂CO₃ | DME/H₂O | 90 | 16 | 88-94 |
Note: These are representative yields and may not be directly applicable to this compound without optimization.
Application in Drug Discovery: BRD4 Inhibitors
The biaryl scaffold is a key feature of many potent and selective inhibitors of the BET family protein BRD4, a promising target in cancer therapy.[1][2] The synthesis of these inhibitors often relies on a crucial Suzuki-Miyaura coupling step to construct the central biaryl core. For instance, the synthesis of the clinical candidate ABBV-744, a selective inhibitor of the second bromodomain (BD2) of BET proteins, involves a Suzuki-Miyaura coupling to create a key biaryl intermediate.[6][7]
Signaling Pathway Context
BRD4 plays a critical role in the regulation of gene transcription by recognizing acetylated lysine residues on histones and recruiting the transcriptional machinery. Inhibition of BRD4 disrupts this process, leading to the downregulation of key oncogenes like c-Myc, making it an attractive target for cancer therapy.[2]
Caption: Simplified signaling pathway involving BRD4 and its inhibition.
Conclusion
This compound is a highly useful and versatile building block for the synthesis of complex organic molecules. Its application in Suzuki-Miyaura cross-coupling reactions provides a powerful tool for the construction of biaryl structures that are central to many compounds of medicinal importance, particularly in the development of targeted therapies like BRD4 inhibitors. The protocols and information provided herein serve as a guide for researchers to effectively utilize this and similar boronic acids in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of BRD4 inhibitors as anti-inflammatory agents and antidotes for arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 3-Bromo-2-(3'-methoxybenzyloxy)phenylboronic Acid in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-(3'-methoxybenzyloxy)phenylboronic acid is a valuable building block in modern organic synthesis, particularly for the construction of complex biaryl scaffolds. Its utility is primarily demonstrated in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds. The strategic placement of the boronic acid group, a bromine atom, and a methoxybenzyloxy protecting group allows for sequential and site-selective modifications, making it an important intermediate in the synthesis of pharmaceuticals and other functional organic molecules. Biaryl moieties are common structural motifs in many biologically active compounds, and the Suzuki-Miyaura reaction offers a reliable method for their synthesis under relatively mild conditions with high functional group tolerance.[1]
Key Applications
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl compounds. This reaction involves the coupling of the phenylboronic acid with an aryl halide or triflate in the presence of a palladium catalyst and a base. The bromine atom on the phenylboronic acid can serve as a handle for subsequent cross-coupling reactions, allowing for the synthesis of more complex, poly-substituted aromatic systems. The methoxybenzyloxy group serves as a protecting group for a hydroxyl functionality, which can be deprotected at a later synthetic stage to reveal a phenol. This phenol can then be used for further functionalization, such as etherification or esterification, to build molecular complexity.
Data Presentation: Representative Suzuki-Miyaura Coupling Reaction
While specific reaction data for this compound is not extensively available in the public literature, a representative Suzuki-Miyaura coupling reaction is presented below based on typical conditions for similar substrates. This table illustrates the expected reactants, conditions, and potential outcomes for the synthesis of a biaryl compound.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| This compound | Aryl Bromide (e.g., 4-Bromoanisole) | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ (2 equiv.) | Toluene/Ethanol/Water (4:1:1) | 90 | 12 | 3-Bromo-2-(3'-methoxybenzyloxy)-4'-methoxy-1,1'-biphenyl | 85-95 (Estimated) |
| This compound | Aryl Iodide (e.g., 4-Iodotoluene) | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ (2 equiv.) | 1,4-Dioxane | 100 | 8 | 3-Bromo-2-(3'-methoxybenzyloxy)-4'-methyl-1,1'-biphenyl | 80-95 (Estimated) |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl bromide or iodide) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv)
-
Degassed solvent (e.g., Toluene/Ethanol/Water, 1,4-Dioxane, or DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and workup equipment
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the aryl halide (1.2 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent, followed by the palladium catalyst (3-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 8-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Characterize the purified product by appropriate analytical methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Biaryl Synthesis
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
References
Troubleshooting & Optimization
Technical Support Center: Challenges in Suzuki Coupling with Sterically Hindered Phenylboronic Acids
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Suzuki-Miyaura coupling reactions involving sterically hindered phenylboronic acids.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki coupling reactions with sterically hindered phenylboronic acids so challenging?
The primary difficulty arises from steric hindrance, which impedes key steps in the catalytic cycle.[1][2] Specifically, bulky ortho-substituents on the phenylboronic acid slow down the crucial transmetalation and reductive elimination steps.[3] This often leads to low reaction rates and poor yields of the desired biaryl product. Overcoming these steric barriers typically requires more forceful conditions and highly specialized catalytic systems.[3]
Q2: What are the most common side reactions with hindered phenylboronic acids and how can they be minimized?
The two most prevalent side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the carbon-boron bond, where a proton replaces the boronic acid group.[4][5] It is often exacerbated by high temperatures and the presence of water.[4] To minimize this, one can use anhydrous conditions or, more effectively, switch to a more stable boron reagent like a boronic pinacol ester (Bpin) or a potassium trifluoroborate salt.[3][4]
-
Homocoupling: This reaction involves the dimerization of the boronic acid to form a biaryl byproduct.[3] It is often promoted by the presence of oxygen or inefficient reduction of the Pd(II) precatalyst to the active Pd(0) species.[3][6] Rigorous degassing of the reaction mixture and the use of a direct Pd(0) source, such as Pd₂(dba)₃, can help mitigate this issue.[3]
Q3: When should I use a boronic ester or another derivative instead of a boronic acid?
Using a boronic acid derivative is recommended when you observe significant decomposition of the starting boronic acid, primarily through protodeboronation.[5]
-
Boronic Pinacol Esters (Bpin): These are significantly more robust and less prone to protodeboronation than the corresponding acids.[4]
-
Potassium Trifluoroborate Salts (BF₃K): These are highly stable, crystalline solids that are also resistant to protodeboronation.[3]
-
MIDA Boronates: These are exceptionally stable and are particularly useful in sequential coupling reactions.[3]
-
Diethanolamine Adducts: Complexing the boronic acid with diethanolamine creates an air- and water-stable crystalline solid that can be used directly.[3]
Q4: How critical is the choice of ligand for coupling hindered substrates?
The ligand is arguably the most critical factor for a successful reaction with hindered substrates.[1] Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[1][5] Success requires bulky, electron-rich ligands that can stabilize the palladium catalyst, promote the difficult oxidative addition step, and accelerate the final reductive elimination step.[1][6]
Troubleshooting Guide
Problem: Low or No Yield
Low yields are the most common complaint when dealing with sterically hindered substrates.[1] This is typically due to a slow or stalled catalytic cycle. The following workflow and component selection guides can help diagnose and resolve the issue.
Catalyst and Ligand Selection
For challenging substrates, standard catalysts like Pd(PPh₃)₄ are often insufficient.[1][5] Robust systems composed of a palladium precursor and a specialized, bulky, electron-rich ligand are required.
Table 1: Recommended Catalytic Systems for Hindered Substrates
| Ligand Type | Example Ligands | Palladium Source | Typical Loading (mol%) | Key Advantages |
| Buchwald Biarylphosphines | XPhos, SPhos, RuPhos | Pd₂(dba)₃, Pd(OAc)₂ | 0.5 - 2 | Highly effective for a broad range of hindered substrates.[3] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Pd-NHC Precatalysts | 0.05 - 1 | Excellent for forming di-, tri-, and tetra-ortho-substituted biaryls.[1][7] |
| Specialized Phosphines | BI-DIME, AntPhos | Pd(OAc)₂, Pd/Ligand | 0.5 - 2 | Developed specifically for extremely hindered couplings.[8][9] |
| Fluorinated Buchwald-type | HFTPhos | Pd G3 Precatalyst | 0.025 - 0.1 | Accelerates reductive elimination, allowing very low catalyst loadings.[10] |
Base and Solvent Selection
The base activates the boronic acid for transmetalation, and its choice can dramatically affect yield.[6] The solvent influences solubility and catalyst stability.
Table 2: Common Base and Solvent Combinations
| Base | Recommended Solvents | Temperature Range (°C) | Comments |
| K₃PO₄ (Potassium Phosphate) | Dioxane/H₂O, Toluene | 80 - 110 | A frequently effective and reliable choice for challenging couplings.[3][6] |
| K₂CO₃ (Potassium Carbonate) | Dioxane/H₂O, DMF | 80 - 110 | A standard, milder base. May require higher temperatures.[6] |
| Cs₂CO₃ (Cesium Carbonate) | Dioxane, THF, Toluene | 80 - 110 | A strong inorganic base, often effective when others fail.[1] |
| t-BuOK (Potassium tert-butoxide) | Dioxane, Toluene | 60 - 100 | Very strong base, useful for highly hindered systems, particularly with NHC ligands.[1][7] |
-
Solvent Choice: Aprotic polar solvents like dioxane and THF are common.[1][4] For higher temperatures needed to overcome activation barriers, toluene or xylenes are effective.[1][4]
-
Temperature: Sterically hindered reactions often require more thermal energy.[4] If a reaction is sluggish at 80 °C, increasing the temperature to 100-140 °C is a standard troubleshooting step.[4] Microwave irradiation can also be highly effective for rapidly heating the reaction.[7]
Experimental Protocols
Protocol 1: General Procedure for a Challenging Suzuki Coupling
This protocol uses a robust Buchwald-type precatalyst system, which is often effective for difficult, sterically hindered substrates.[3]
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the sterically hindered phenylboronic acid (or ester derivative, 1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Purge the vessel by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane) via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block and stir vigorously at 100–110 °C.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Preparation of a Diethanolamine Adduct for Enhanced Stability
This procedure creates a stable, crystalline solid from a boronic acid, protecting it from premature decomposition.[3]
-
Dissolution: In a vial with a stir bar, dissolve the phenylboronic acid (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methylene chloride).
-
Addition: Add diethanolamine (1.0 equiv) dropwise while stirring. A precipitate should form.
-
Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used directly in the Suzuki coupling protocol in place of the boronic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 8. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Suzuki-Miyaura Reactions for Ortho-Substituted Phenylboronic Acids
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for optimizing Suzuki-Miyaura cross-coupling reactions involving sterically hindered ortho-substituted phenylboronic acids.
Troubleshooting Guide
Issue: Low to No Product Yield
Q1: My Suzuki reaction with an ortho-substituted phenylboronic acid is resulting in low or no yield. What are the primary factors to investigate?
A1: Low conversion in Suzuki couplings with sterically demanding substrates is a common challenge. The primary factors to investigate are the catalyst system (palladium precursor and ligand), the choice of base, the solvent, and the reaction temperature. Steric hindrance from the ortho-substituent can significantly slow down crucial steps in the catalytic cycle, namely transmetalation and reductive elimination.[1][2]
Key Troubleshooting Steps:
-
Evaluate the Catalyst System: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for hindered substrates.[2][3] It is critical to switch to a bulkier, more electron-rich ligand. These ligands promote the formation of a more reactive, monoligated palladium(0) species and facilitate the difficult reductive elimination step.[2]
-
Re-evaluate the Base and Solvent: The base and solvent work in concert and are crucial for success. Weaker bases are often preferred to minimize side reactions.
-
Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barriers associated with sterically hindered substrates.[2]
-
Ensure Inert Atmosphere: Oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1] Ensure all reagents and solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).
Issue: Significant Side Product Formation
Q2: I am observing a significant amount of homocoupling product from my boronic acid. How can I minimize this?
A2: Homocoupling is a common side reaction, often promoted by the presence of oxygen or certain catalyst systems.
Strategies to Reduce Homocoupling:
-
Strict Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction setup and duration.[1]
-
Catalyst Choice: Experiment with different palladium sources and ligands. Some catalyst systems are more prone to promoting homocoupling than others.[3]
-
Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[3]
Q3: How can I prevent protodeboronation (cleavage of the C-B bond) of my ortho-substituted phenylboronic acid?
A3: Protodeboronation is a major competing side reaction, particularly with electron-rich boronic acids or under harsh basic conditions.[4]
Methods to Minimize Protodeboronation:
-
Use Milder Bases: Employ bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[4]
-
Anhydrous Conditions: Whenever possible, running the reaction under anhydrous conditions can minimize this side reaction. However, some bases require water for their activity.[3]
-
Use Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can prevent protodeboronation.[5][6]
Frequently Asked Questions (FAQs)
Q4: Which ligands are most effective for coupling ortho-substituted phenylboronic acids?
A4: Bulky, electron-rich phosphine ligands are essential for promoting the coupling of sterically hindered substrates.[1] The Buchwald biaryl phosphine ligands are highly recommended. For extremely hindered substrates, specialized ligands have shown superior performance. N-Heterocyclic Carbenes (NHCs) are also highly effective alternatives.[2]
Recommended Ligands:
-
Buchwald Ligands: SPhos, XPhos, and RuPhos are excellent starting points.[2][3]
-
Specialized Ligands for Highly Hindered Substrates: For tetra-ortho-substituted biaryls, ligands like AntPhos and BI-DIME have proven effective.[2][7]
Q5: What are the recommended bases and solvents for these challenging couplings?
A5: The choice of base is critical and often depends on the specific substrates and solvent system.
-
Bases: Potassium phosphate (K₃PO₄) is a reliable and frequently used base for hindered couplings.[2][8] Stronger bases like potassium tert-butoxide (KOtBu) can be effective, especially with less reactive aryl chlorides.[2] Weaker bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) can help minimize side reactions like protodeboronation.[4]
-
Solvents: Anhydrous, aprotic solvents are generally preferred. Toluene, dioxane, and THF are common choices.[2][9] For particularly challenging couplings that require higher temperatures, high-boiling point solvents like xylenes may be necessary.[2]
Q6: Can I use an aryl chloride as a coupling partner with an ortho-substituted phenylboronic acid?
A6: Yes, but aryl chlorides are less reactive than the corresponding bromides or iodides, and their use often requires more forcing conditions.[10] The oxidative addition step is typically slower. To achieve successful coupling with aryl chlorides, it is crucial to use a highly active catalyst system, often involving bulky, electron-rich ligands like those developed by Buchwald, in combination with a strong base.[8][11]
Data Presentation: Optimized Conditions for Hindered Couplings
| Aryl Halide | ortho-Substituted Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Chloro-m-xylene | 2-Tolylboronic acid | [Pd(κ²N,C-C₆H₄CH₂NMe₂)(PCy₃)] (0.1) | - | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | Quantitative | [12] |
| 1-Bromo-2-methylnaphthalene | (2-Methylnaphthalen-1-yl)boronic acid | Pd(OAc)₂ (5) | C2-i-Pr-BIDIME (10) | K₃PO₄ (3) | Toluene | 110 | 45 | [13] |
| 3-Iodo-4-methoxybenzoic acid methyl ester | 5,5-Dimethyl-2-mesityl-1,3,2-dioxaborinane | Pd(PPh₃)₄ (0.06) | - | NaOPh (3) | Benzene | reflux | Good | [6] |
| Bromobenzene | 2-Methylphenylboronic acid | Nitrile-functionalized NHC-Pd complex (0.1) | - | K₂CO₃ (1.5) | Toluene | 60 | 92 | [14] |
| 4-Chloroanisole | Phenylboronic acid | Palladacycle Precatalyst (0.01) | - | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 71-81.5 | [12] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Hindered Substrate:
-
Preparation: In an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the ortho-substituted phenylboronic acid or boronic ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.2-6 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., toluene or dioxane) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][3]
-
Purification: Purify the crude product by flash column chromatography.[1]
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle.
Caption: Troubleshooting workflow for hindered Suzuki couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cross-Coupling with Alkoxy-Substituted Arylboronic Acids
Welcome to the technical support center for cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions encountered when using alkoxy-substituted arylboronic acids.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with an alkoxy-substituted arylboronic acid has a low or no yield. What are the first things I should check?
A1: When a Suzuki-Miyaura coupling fails, a systematic check of the reaction components and conditions is crucial. Here are the primary parameters to assess:
-
Catalyst Activity: Ensure your palladium source is active.[1] The active catalytic species is Pd(0); if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[1]
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1][2] It is critical to ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).[1]
-
Reagent Purity & Stability: Verify the purity of your aryl halide and boronic acid. Alkoxy-substituted arylboronic acids, especially electron-rich ones, can be prone to degradation over time through processes like protodeboronation.[1][3]
-
Base and Solvent Choice: The selection of base and solvent is interdependent and critical. The base must be suitable for facilitating transmetalation without causing the degradation of starting materials.[1][4] For reactions in biphasic systems, ensure vigorous stirring is in place to maximize the contact between the phases.[1]
Troubleshooting Guide: Specific Side Reactions
This guide addresses the most common side reactions observed with alkoxy-substituted arylboronic acids and provides targeted solutions.
Issue 1: Protodeboronation (Loss of Boronic Acid Group)
Protodeboronation is a chemical reaction involving the protonolysis of a boronic acid, where the carbon-boron bond is broken and replaced with a carbon-hydrogen bond, resulting in the formation of a simple arene byproduct.[5] This is a frequent and problematic side reaction in Suzuki-Miyaura couplings.[5][6]
Q2: I am observing a significant amount of the arene byproduct corresponding to my boronic acid. What causes this and how can I prevent it?
A2: This byproduct is a result of protodeboronation. This reaction is highly dependent on the reaction conditions and the structure of the boronic acid.[5]
Key Causes:
-
Basic/Aqueous Conditions: Protodeboronation is often accelerated at high pH in aqueous media.[6] The reaction typically proceeds through the formation of a more reactive arylboronate anion.[5][6]
-
Water as a Proton Source: Water is the proton source for this side reaction.[1]
-
Elevated Temperatures: Higher temperatures can sometimes increase the rate of protodeboronation, although the relationship can be complex as temperature also affects the rate of the desired coupling.[7][8]
-
Substrate Electronics: Electron-rich arylboronic acids (e.g., those with multiple alkoxy groups) can be more susceptible to protodeboronation.[1][3]
Troubleshooting & Mitigation Strategies:
| Strategy | Description | Rationale |
| Use Milder Bases | Switch from strong bases (e.g., NaOH, K₃PO₄) to weaker ones like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1] | Strong bases in aqueous media can significantly accelerate the rate of protodeboronation.[1] |
| Anhydrous Conditions | Switch to a non-aqueous solvent system to eliminate the primary proton source.[1][9] | This directly removes water, which is required for the protonolysis of the C-B bond.[1][9] |
| Use Boronic Esters | Convert the boronic acid to a more stable derivative, such as a pinacol or N-methyliminodiacetic acid (MIDA) boronate.[6][10] | These "protecting groups" increase stability and allow for the slow release of the active boronic acid into the reaction medium, minimizing its concentration and thus its decomposition.[10][11] Esterification, however, does not always guarantee greater stability compared to the corresponding boronic acid.[6][12] |
| Lower Reaction Temperature | If kinetically feasible for the desired coupling, reducing the temperature may slow the rate of protodeboronation.[7] | In some systems, protodeboronation is more competitive at lower temperatures if the transmetalation step is too slow, allowing the boronic species more time to decompose.[7] |
| Use a More Active Catalyst System | Employing a highly active catalyst (e.g., using bulky, electron-rich phosphine ligands) can accelerate the desired cross-coupling, making it outcompete the protodeboronation side reaction.[13][14] | A faster catalytic cycle reduces the time the boronic acid is exposed to conditions that favor its decomposition.[7] |
Workflow: Diagnosing and Mitigating Protodeboronation
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
low yield in Suzuki coupling of 2-alkoxyphenylboronic acids troubleshooting
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in Suzuki-Miyaura coupling reactions involving 2-alkoxyphenylboronic acids.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a 2-alkoxyphenylboronic acid is resulting in a low or no yield. What are the primary factors I should investigate first?
A1: When a Suzuki coupling reaction fails or provides a low yield, a systematic check of the reaction components and conditions is crucial. The ortho-alkoxy group on the boronic acid introduces specific steric and electronic challenges that must be considered.
Start by assessing these key parameters:
-
Reagent Quality and Stability : Verify the purity of your aryl halide and boronic acid. 2-Alkoxyphenylboronic acids can be susceptible to degradation, particularly protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][2] Consider using a fresh batch of reagents.
-
Catalyst System (Palladium Source & Ligand) : The activity of the palladium catalyst is paramount. The bulky nature of the 2-alkoxy substituent often requires a specialized ligand.[1]
-
Catalyst : Ensure your palladium source is active. If using a Pd(II) precatalyst, it must be effectively reduced to the active Pd(0) species in situ.[1] Air-stable precatalysts like palladacycles can be more robust.[1]
-
Ligand : The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often necessary to overcome the steric hindrance of the ortho-substituent and facilitate both the oxidative addition and reductive elimination steps.[2][3][4]
-
-
Oxygen Contamination : The Suzuki coupling is sensitive to oxygen, which can lead to catalyst decomposition and undesirable side reactions like the homocoupling of the boronic acid.[1] It is essential to thoroughly degas all solvents and run the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1][5]
-
Base Selection : The base activates the boronic acid for the crucial transmetalation step.[6] The choice of base can significantly impact yield, and its effectiveness is often dependent on the solvent and substrates.[2] For sterically hindered substrates, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than milder bases like sodium carbonate (Na₂CO₃).[2][4]
Q2: I suspect my 2-alkoxyphenylboronic acid is degrading. What are the common side reactions, and how can I mitigate them?
A2: The primary side reaction for boronic acids, especially under basic aqueous conditions, is protodeboronation .[2][7] Another common side reaction is homocoupling , where two molecules of the boronic acid couple to form a symmetrical biaryl.[2]
Troubleshooting Strategies:
-
Minimize Water : While some water is often necessary to dissolve the base, excessive amounts can promote protodeboronation.[4][8] Try using anhydrous conditions with a soluble base like K₃PO₄ or Cs₂CO₃ in a solvent like dioxane or THF.[7][8]
-
Use a More Stable Boron Reagent : Convert the boronic acid to a more robust derivative that is less prone to protodeboronation.[2] Common alternatives include:
-
Thorough Degassing : To prevent homocoupling, ensure the reaction mixture is rigorously degassed to remove any trace of oxygen.[1][2] Using a Pd(0) source from the start can also help minimize side reactions promoted by Pd(II) species.[2]
Q3: The reaction with my 2-alkoxyphenylboronic acid is sluggish, with a lot of unreacted starting material. How can I improve the reaction rate and conversion?
A3: Sluggish reactions involving sterically hindered substrates like 2-alkoxyphenylboronic acids are common. The steric bulk of the ortho-alkoxy group can impede the transmetalation step in the catalytic cycle.[10]
Optimization Strategies:
-
Increase Reaction Temperature : Higher temperatures can help overcome the activation energy barrier.[2] Temperatures in the range of 80–110 °C are common for these challenging couplings.[1]
-
Switch to a More Active Catalyst System : Standard catalysts like Pd(PPh₃)₄ may be insufficient.[3] Highly active and sterically demanding ligands are often required.
-
Recommended Ligands : Buchwald ligands (e.g., XPhos, SPhos) are excellent for sterically hindered substrates.[2][3] Trialkylphosphines like P(t-Bu)₃ are also highly effective.[11][12]
-
Precatalysts : Using modern, air-stable precatalysts (e.g., XPhos Pd G3) can ensure the efficient generation of the active catalytic species.[7][12]
-
-
Screen Different Bases and Solvents : The combination of base and solvent is critical. A stronger base like K₃PO₄ in an organic solvent like dioxane, toluene, or THF (often with a small amount of water) can significantly accelerate the reaction.[3][4]
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting low yields in your Suzuki coupling reaction.
Caption: A decision tree for troubleshooting low yields.
Data Summary: Recommended Reaction Conditions
The following table summarizes common starting conditions for challenging Suzuki couplings involving sterically hindered or electron-rich arylboronic acids. Yields are highly substrate-dependent.
| Catalyst System (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Key Advantages & Considerations |
| Pd₂(dba)₃ (1-2%) / XPhos (2-4%) | K₃PO₄ (2-3) | Toluene/H₂O or Dioxane/H₂O (10:1) | 80-110 | Excellent for sterically hindered and electron-rich substrates; requires careful handling as it is air-sensitive.[3] |
| Pd(OAc)₂ (2%) / SPhos (4%) | K₃PO₄ (2-3) | Toluene/H₂O (10:1) | 80-100 | High activity for a broad range of substrates, including electron-deficient ones.[3] |
| XPhos Pd G3 (1-2%) | K₂CO₃ or K₃PO₄ (2) | Dioxane/H₂O or THF/H₂O (4:1) | 80-110 | Air-stable precatalyst, simplifying reaction setup and improving reproducibility.[1][12] |
| Pd(PPh₃)₄ (2-5%) | Na₂CO₃ (2) | Toluene/H₂O or Dioxane/H₂O (4:1) | 80-100 | Readily available but often shows lower activity for challenging substrates like 2-alkoxyphenylboronic acids.[3] |
Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to troubleshooting. The ortho-alkoxy group primarily affects the Transmetalation step due to steric hindrance.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with 2-Alkoxyphenylboronic Acid
This protocol provides a robust starting point for the coupling of a 2-alkoxyphenylboronic acid with an aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
2-Alkoxyphenylboronic acid (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)[2]
-
Anhydrous, degassed solvent (e.g., Dioxane/Water 10:1)[1]
Procedure:
-
Reaction Setup : To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl bromide, 2-alkoxyphenylboronic acid, base, and palladium precatalyst.[2]
-
Inert Atmosphere : Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.[1][2]
-
Solvent Addition : Add the degassed solvent mixture via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction : Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]
-
Monitoring : Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.[1]
-
Workup : After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]
Protocol 2: Preparation of Potassium Aryltrifluoroborate Salt
This procedure is used to convert a potentially unstable boronic acid into a more robust trifluoroborate salt to mitigate protodeboronation.
Materials:
-
2-Alkoxyphenylboronic acid (1.0 equiv)
-
Potassium hydrogen fluoride (KHF₂) (4.0 equiv)
-
Methanol (MeOH)
-
Water (H₂O)
-
Acetone
Procedure:
-
Dissolution : In a suitable flask, dissolve the 2-alkoxyphenylboronic acid in methanol.
-
KHF₂ Addition : Prepare a saturated aqueous solution of KHF₂ and add it to the boronic acid solution.
-
Precipitation : Stir the mixture at room temperature. A precipitate should form within 1-2 hours.
-
Isolation : Cool the mixture in an ice bath to maximize precipitation, then collect the solid by vacuum filtration.
-
Washing and Drying : Wash the collected solid with cold water, followed by cold acetone, to remove impurities. Dry the resulting potassium aryltrifluoroborate salt under vacuum. The salt can now be used in the Suzuki coupling reaction, typically with a base like K₂CO₃ or K₃PO₄.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pcliv.ac.uk [pcliv.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 12. reddit.com [reddit.com]
Technical Support Center: Enhancing Biaryl Synthesis with Substituted Phenylboronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the Suzuki-Miyaura cross-coupling for biaryl synthesis, with a focus on reactions involving substituted phenylboronic acids.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
Q1: My Suzuki-Miyaura coupling reaction is resulting in a low or no yield. What are the primary factors to investigate?
A1: Low yields in Suzuki-Miyaura couplings can often be attributed to several critical factors. A systematic evaluation of your reagents and reaction conditions is the most effective troubleshooting approach.[1][2]
-
Reagent Quality and Stability:
-
Boronic Acid Instability: Phenylboronic acids, especially those with electron-withdrawing substituents, can be susceptible to degradation, primarily through protodeboronation.[1] It is recommended to use fresh, high-purity boronic acids. For particularly unstable compounds, consider converting them to more robust derivatives like pinacol esters, MIDA boronates, or aryltrifluoroborates.[1][3]
-
Aryl Halide Reactivity: The reactivity of the aryl halide partner is crucial. The general order of reactivity is I > Br > OTf >> Cl.[1] Reactions involving less reactive aryl chlorides often necessitate more active catalyst systems.[1][4]
-
Catalyst and Ligand Integrity: Palladium catalysts, particularly Pd(II) precatalysts, can degrade over time. Phosphine ligands are prone to oxidation.[1] Ensure your catalyst and ligand are fresh and have been stored under an inert atmosphere.
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the active Pd(0) catalyst and phosphine ligands, which can lead to catalyst deactivation and side reactions like homocoupling.[1] Ensure the reaction vessel is thoroughly purged with an inert gas such as argon or nitrogen.
-
Solvent and Base Purity: The use of anhydrous and properly degassed solvents is essential, as oxygen can deactivate the catalyst.[1] The purity of the base is also important for optimal reaction performance.
-
Q2: I suspect protodeboronation is the main cause of my low yield. How can this side reaction be minimized?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, particularly with electron-deficient boronic acids.[1] Several strategies can be employed to mitigate this issue:
-
Choice of Base: The base plays a dual role in activating the boronic acid and can also promote protodeboronation. The selection of a suitable base is critical. Weaker bases are sometimes preferred to minimize this side reaction.
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable form, such as a pinacol ester, MIDA boronate, or an aryltrifluoroborate, can protect it from premature decomposition.[1] These reagents often release the active boronic acid species slowly into the reaction, minimizing its concentration and thus reducing the rate of protodeboronation.[1]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to reduce the extent of protodeboronation.[1]
Q3: I am observing a significant amount of homocoupling of my boronic acid. What causes this and how can it be prevented?
A3: Homocoupling, the formation of a biaryl from two molecules of the boronic acid, is another prevalent side reaction that diminishes the yield of the desired cross-coupled product.[3]
-
Presence of Oxygen: The primary cause of homocoupling is often the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of the boronic acid molecules.[1][3] Rigorous degassing of the solvent and maintaining a strict inert atmosphere are crucial for prevention.[1]
-
Pd(II) Species: The presence of Pd(II) species, which can arise from the use of a Pd(II) precatalyst or incomplete reduction to the active Pd(0) state, can also promote homocoupling.[3]
Q4: My reaction with a sterically hindered substituted phenylboronic acid is inefficient. What modifications can I make?
A4: Sterically demanding substrates often require specialized conditions to achieve high coupling efficiency.
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands, such as Buchwald-type biaryl phosphine ligands (e.g., RuPhos, XPhos), can significantly improve the efficiency of couplings with sterically hindered substrates.[5] These ligands promote the formation of the active catalytic species and facilitate the challenging reductive elimination step.
-
Catalyst System: Specialized palladium precatalysts designed for challenging couplings can also be employed.[5] For sterically hindered aryl chlorides, highly efficient catalytic systems may be required.[4]
-
Reaction Conditions: Optimization of the base, solvent, and temperature is often necessary for sterically demanding reactions.
Data Presentation: Optimizing Reaction Components
The following tables summarize the impact of different reaction parameters on the yield of Suzuki-Miyaura coupling reactions, providing a basis for optimization.
Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-dichloropyrimidine
| Catalyst | Ligand | Yield (%) | Notes | Source |
| Pd(PPh₃)₄ | - | 71 | Effective and commonly used for this substrate. | [6] |
| Pd₂(dba)₃ | - | <5 | Inefficient without a suitable ligand. | [6] |
| Pd₂(dba)₃·CHCl₃ | - | 35 | Moderate yield, improved over Pd₂(dba)₃. | [6] |
Table 2: Influence of Reaction Parameters on Biaryl Synthesis
| Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | >95 |
| 4-Chloroacetophenone | Phenylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | 92 |
| 2-Bromotoluene | (2-Methylphenyl)boronic acid | XPhos Pd G3 | - | K₃PO₄ | Dioxane/H₂O | 100 | 85 |
| 1-Bromo-2,4,6-trimethylbenzene | Phenylboronic acid | Pd/BI-DIME | - | K₃PO₄ | Toluene | 110 | 98 |
Note: This table is a compilation of representative data and specific yields will vary based on the exact substrates and reaction conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for a typical Suzuki-Miyaura cross-coupling reaction.
-
Reagent Preparation: In a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the substituted phenylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, the ligand (1-5 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, THF, DMF, often with a small amount of water) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.[2]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[2][7]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting flowchart for low-yield biaryl synthesis.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
overcoming protodeboronation in reactions with electron-deficient boronic acids
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with protodeboronation, particularly in reactions involving electron-deficient boronic acids.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue with electron-deficient boronic acids?
Protodeboronation is a common side reaction in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the boronic acid is cleaved by a proton source, converting it back to the corresponding arene. This process consumes the starting material and reduces the yield of the desired coupled product.
Electron-deficient boronic acids are particularly susceptible to protodeboronation. The electron-withdrawing groups on the aromatic ring increase the acidity of the boronic acid, making the C-B bond more polarized and weaker, and thus more easily cleaved.
Q2: What are the primary factors that promote protodeboronation?
Several factors can accelerate this unwanted side reaction:
-
Presence of Water: Water can act as a proton source, directly contributing to the cleavage of the C-B bond.
-
Type of Base: Strong bases, especially in aqueous solutions, can promote the formation of boronate species that are more susceptible to hydrolysis.
-
Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.
-
Prolonged Reaction Times: Leaving reactions for extended periods can lead to greater decomposition of the boronic acid starting material.
Q3: How can I visually identify if protodeboronation is the main issue in my reaction?
The most direct way is through reaction monitoring by techniques like TLC, LC-MS, or GC-MS. You will observe the consumption of your boronic acid starting material and the appearance of the corresponding protodeboronated arene (Ar-H) as a major byproduct, alongside a low yield of your desired coupled product (Ar-Ar').
Troubleshooting Guide
This section provides solutions to common problems encountered during cross-coupling reactions with electron-deficient boronic acids.
Problem 1: Low yield of the desired product and significant formation of the protodeboronated arene.
This is the classic symptom of protodeboronation being the dominant reaction pathway.
Solution A: Optimize Reaction Conditions
-
Choice of Base: Strong bases can accelerate protodeboronation.[1][2] Switch to milder inorganic bases. Potassium phosphate (K₃PO₄) is often a good choice for challenging substrates.[3]
-
Solvent System: While some water is often necessary, excess water can promote the hydrolysis of the C-B bond. Using anhydrous solvents can be beneficial.[4][5] If using a biphasic system, ensure vigorous stirring.
-
Temperature: Higher temperatures can increase the rate of protodeboronation.[1] Attempt the reaction at the lowest temperature that allows for efficient catalytic turnover (e.g., 60-80 °C).[1]
-
Catalyst System: An inefficient catalyst can lead to longer reaction times, giving protodeboronation a greater opportunity to occur.[1] Use a highly active catalyst system, such as a palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., Buchwald-type ligands), to accelerate the desired cross-coupling.[1]
Solution B: Modify the Boronic Acid Reagent (Slow-Release Strategy)
This is a highly effective strategy for unstable boronic acids.[6][7] By converting the boronic acid to a more stable derivative, its concentration in the reaction mixture is kept low, minimizing decomposition.[7][8]
-
Boronic Esters: Pinacol esters and neopentyl glycol esters offer increased stability against protodeboronation.[9]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and release the active boronic acid slowly under the reaction conditions.[6][8][10][11] This is often the most robust solution for highly unstable boronic acids.[8]
Quantitative Data: Impact of Reaction Parameters
The following tables summarize how different reaction parameters can influence the outcome of Suzuki-Miyaura couplings prone to protodeboronation.
Table 1: Effect of Base and Solvent on Product Yield
| Boronic Acid Derivative | Base | Solvent System | Product Yield (%) | Protodeboronation (%) | Reference(s) |
| Methylboronic acid pinacol ester-d3 | K₃PO₄ | Toluene (anhydrous) | 92% | <5% | [1] |
| Methylboronic acid pinacol ester-d3 | K₂CO₃ | Dioxane/H₂O (4:1) | 60% | 35% | [1] |
| Methylboronic acid pinacol ester-d3 | K₃PO₄ | 2-MeTHF (anhydrous) | 95% | <3% | [1] |
Table 2: Comparison of Boronic Acid vs. MIDA Boronate
| Boron Reagent | Coupling Partner | Yield (%) | Reference(s) |
| 2-Thiopheneboronic acid | Aryl Chloride | 37% | [8] |
| 2-Thiophene MIDA boronate | Aryl Chloride | 94% | [8] |
| 2-Benzofuranboronic acid | Aryl Chloride | 50% | [8] |
| 2-Benzofuran MIDA boronate | Aryl Chloride | 92% | [8] |
| 2-Indoleboronic acid | Aryl Chloride | 14% | [8] |
| 2-Indole MIDA boronate | Aryl Chloride | 93% | [8] |
Visual Troubleshooting and Workflow Diagrams
Troubleshooting Workflow for Protodeboronation
Caption: A decision tree for troubleshooting Suzuki-Miyaura reactions plagued by protodeboronation.
Competing Reaction Pathways
Caption: The competition between the desired Suzuki-Miyaura catalytic cycle and the protodeboronation side reaction.
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling using a MIDA Boronate
This protocol is adapted for challenging couplings with electron-deficient boronic acids where protodeboronation is a major concern.[12]
Materials:
-
Aryl Halide (1.0 equiv)
-
Electron-Deficient Aryl MIDA boronate (1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos-Pd-G3, 5 mol%)
-
Anhydrous Potassium Phosphate (K₃PO₄, 5.0 equiv)
-
Copper(II) Acetate (Cu(OAc)₂, 50 mol%)
-
Diethanolamine (DEA, 1.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), MIDA boronate (1.5 equiv), XPhos-Pd-G3 (5 mol%), Cu(OAc)₂ (50 mol%), and anhydrous K₃PO₄ (5.0 equiv).
-
Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Add anhydrous DMF via syringe to achieve a concentration of 0.125 M with respect to the aryl halide.
-
Add diethanolamine (1.0 equiv) via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Anhydrous Suzuki-Miyaura Coupling with a Boronic Ester
This protocol is designed to minimize protic sources that can lead to protodeboronation.[1]
Materials:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid Pinacol Ester (1.3 equiv)
-
Palladium Catalyst (e.g., SPhos Pd G3, 2 mol%)
-
Anhydrous Base (e.g., K₃PO₄, 2.5 equiv)
-
Anhydrous Solvent (e.g., Toluene or 2-MeTHF)
Procedure:
-
Bake all glassware in an oven (>120 °C) overnight and cool under a stream of inert gas.
-
To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), the anhydrous base (2.5 equiv), and the palladium catalyst (2 mol%).
-
Add the anhydrous solvent via syringe.
-
Thoroughly degas the reaction mixture using the freeze-pump-thaw method (3 cycles) or by sparging with argon for 20 minutes.
-
Add the boronic acid pinacol ester (1.3 equiv) to the reaction mixture.
-
Heat the mixture to the desired temperature (e.g., 80 °C) and stir vigorously.
-
Monitor the reaction's progress by taking aliquots under an inert atmosphere and analyzing via TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. experts.illinois.edu [experts.illinois.edu]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Catalyst and Ligand Selection for Difficult Suzuki Couplings
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for challenges encountered during difficult Suzuki couplings.
Frequently Asked questions (FAQs)
This section addresses specific issues you may encounter during your experiments.
Q1: My Suzuki coupling reaction is not working (low to no yield). What are the first things I should check?
A1: When a Suzuki coupling reaction fails or gives low yields, a systematic check of the reaction parameters is crucial. Start by assessing the following:
-
Reagent Quality: Ensure the purity and stability of your boronic acid/ester, aryl halide, catalyst, ligand, and base. Boronic acids, especially electron-deficient ones, can be prone to protodeboronation.[1] Phosphine ligands are susceptible to oxidation.[1]
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[1] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.
-
Solvent and Base Purity: Use anhydrous and degassed solvents, as oxygen can deactivate the catalyst.[1] Ensure your base is of high purity and has been stored correctly.
-
Reaction Temperature: Ensure the reaction is being conducted at the appropriate temperature. For difficult couplings, higher temperatures (e.g., 80–110 °C) are often required.[2]
-
Stirring: In biphasic reaction mixtures, vigorous stirring is essential to ensure proper mixing and maximize the interfacial area where the reaction occurs.[3]
Q2: I am working with a sterically hindered aryl halide and/or boronic acid and getting low yields. What catalyst and ligand should I use?
A2: Steric hindrance poses a significant challenge in Suzuki couplings by slowing down the key steps of the catalytic cycle.[4] Standard catalysts like Pd(PPh₃)₄ are often ineffective.[4] The key is to use a catalyst system that can accommodate the steric bulk.
-
Bulky, Electron-Rich Ligands: Employ bulky, electron-rich phosphine ligands (Buchwald ligands) or N-heterocyclic carbene (NHC) ligands.[4] These ligands promote the formation of a coordinatively unsaturated, highly reactive palladium(0) species, which is necessary to facilitate the oxidative addition of the hindered aryl halide and accelerate the reductive elimination step.[4][5]
-
Recommended Ligands:
-
Buchwald Ligands: SPhos, XPhos, and RuPhos are excellent choices for coupling hindered substrates.[4]
-
N-Heterocyclic Carbene (NHC) Ligands: These have shown high efficacy, even with tetra-ortho-substituted biaryls.[4][6][7]
-
Specialized Ligands: For particularly challenging couplings, consider specialized ligands like BI-DIME or AntPhos.[4]
-
Q3: My Suzuki coupling with a heteroaryl halide is giving poor results. What are the common issues and solutions?
A3: Heteroaryl halides can be challenging substrates in Suzuki couplings due to several factors, including the potential for catalyst inhibition by the heteroatom and the electronic properties of the specific heterocycle.
-
Ligand Selection: The choice of ligand is critical. For electron-rich heteroaryl halides, electron-poor ligands may be beneficial. Conversely, for electron-poor heteroaryl halides (e.g., halopyridines), electron-rich and bulky ligands like Buchwald phosphines or NHCs are often necessary to promote oxidative addition.
-
Precatalyst Choice: Using advanced palladium precatalysts can be beneficial. For example, a precatalyst that rapidly generates the active LPd(0) species under mild conditions can be key for the successful coupling of unstable 2-heteroaryl boronic acids.[8][9]
-
Base and Solvent: The choice of base and solvent system can significantly influence the outcome. Screening different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, THF, toluene) is often necessary.
Q4: I suspect protodeboronation of my boronic acid is a major side reaction. How can I minimize it?
A4: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-deficient or unstable boronic acids.[1]
-
Choice of Base: The base can promote protodeboronation. Using milder bases like K₃PO₄, KF, or Cs₂CO₃ can be beneficial.[1]
-
Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be a proton source for protodeboronation. Using anhydrous conditions with a suitable base can help.[1]
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[1][10][11] These reagents often release the active boronic acid species slowly into the reaction mixture.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[1]
Q5: What is the role of the base in the Suzuki coupling, and how do I select the right one?
A5: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle by activating the organoboron species.[12] The choice of base can significantly impact the reaction rate and yield.[12]
-
Common Bases: Commonly used bases include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), hydroxides (e.g., NaOH, KOH), and fluorides (e.g., KF).[12]
-
Base Strength: For most Suzuki couplings, a moderately strong base like K₃PO₄ or Cs₂CO₃ is effective.[4] For very hindered systems, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.[4][13]
-
Solubility: The solubility of the base in the reaction solvent is important. Cesium carbonate (Cs₂CO₃) is often used in challenging couplings due to its higher solubility in organic solvents.[12]
-
Water: The presence of a small amount of water can sometimes be beneficial when using phosphate or carbonate bases.[4]
Troubleshooting Guides
Low Yield or No Reaction
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a more active precatalyst (e.g., a Buchwald or NHC precatalyst).[8][14][15] |
| Poor Ligand Choice | For sterically hindered substrates, use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands.[4][6] For electron-poor substrates, consider ligands that facilitate oxidative addition. |
| Ineffective Base | Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, t-BuOK).[4][12] Ensure the base is finely powdered for better reactivity.[2] |
| Inappropriate Solvent | Screen different solvents (e.g., dioxane, THF, toluene, DMF).[16][17] Ensure the solvent is anhydrous and degassed.[1] |
| Low Reaction Temperature | Increase the reaction temperature, typically in the range of 80-110 °C for difficult couplings.[2] |
| Oxygen Contamination | Thoroughly degas the solvent and reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (e.g., Argon) through the solution.[1][10] |
Common Side Reactions
| Side Reaction | Cause | Solution |
| Protodeboronation | Decomposition of the boronic acid, often promoted by water or a strong base.[1] | Use a milder base (e.g., K₃PO₄, KF).[1] Use anhydrous conditions.[1] Convert the boronic acid to a more stable form (e.g., pinacol ester, MIDA boronate).[1][10] |
| Homocoupling | Coupling of two molecules of the aryl halide or two molecules of the boronic acid. | Thoroughly degas the reaction mixture to remove oxygen.[10] Use a slight excess of the boronic acid (1.1-1.5 equivalents).[10] Screen different catalyst systems.[10] |
| Dehalogenation | Replacement of the halide on the aryl halide with a hydrogen atom. | This can occur after oxidative addition if the palladium complex reacts with a hydride source in the reaction mixture.[11] Ensure the purity of all reagents and solvents. |
Experimental Protocols
General Protocol for a Difficult Suzuki Coupling
This protocol is a starting point and may require optimization for specific substrates.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), boronic acid or ester (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[2]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[2]
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[2]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[2]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[2]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[2]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography.[2]
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[11][18]
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yielding Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Surveying sterically demanding N-heterocyclic carbene ligands with restricted flexibility for palladium-catalyzed cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. benchchem.com [benchchem.com]
- 13. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. New NHC–Pd Complexes for Challenging Aryl Chloride Couplings [sigmaaldrich.com]
- 16. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Homocoupling in Cross-Coupling Reactions
This guide provides researchers, scientists, and drug development professionals with practical solutions to common issues encountered with boronic acid homocoupling during cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and why is it a problem?
Boronic acid homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. It results in the formation of a symmetrical biaryl (Ar-Ar) from two molecules of the boronic acid reagent. This side reaction is problematic as it consumes the boronic acid, reduces the yield of the desired cross-coupled product (Ar-Ar'), and complicates the purification process due to the structural similarity between the product and the byproduct.[1][2]
Q2: What are the primary causes of boronic acid homocoupling?
There are two main pathways that lead to significant homocoupling:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture is a major contributor. Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate the Pd(0) catalyst.[1] Rigorous exclusion of oxygen is therefore critical.[1][3][4]
-
Pd(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a catalyst precursor, the Pd(II) must be reduced to the active Pd(0) state for the catalytic cycle to begin. This reduction can occur via the homocoupling of two boronic acid molecules, which is especially prevalent at the start of the reaction.[1][2][5]
Troubleshooting Guide: Excessive Homocoupling Detected
If you are observing significant amounts of the homocoupled byproduct in your reaction, use this guide to diagnose and resolve the issue.
Problem: High percentage of homocoupling byproduct detected by LC-MS, GC-MS, or NMR.
Step 1: Diagnose the Potential Cause
The first step is to identify the likely source of the problem. The following workflow can help pinpoint the root cause.
Step 2: Implement Corrective Actions Based on Diagnosis
Issue: Inadequate Degassing
-
Solution: Ensure all solvents (including water if used in a biphasic system) are thoroughly degassed before use. Employing a subsurface sparge with an inert gas (Nitrogen or Argon) for 15-20 minutes or using several freeze-pump-thaw cycles is highly effective.[3][4] Running the reaction under a positive pressure of an inert gas is mandatory.[6]
Issue: Use of Pd(II) Precatalyst
-
Solution 1: Switch to a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃. These catalysts do not require an initial reduction step and can enter the catalytic cycle directly, minimizing the initial homocoupling.[7]
-
Solution 2: Use modern, well-defined palladium precatalysts (e.g., Buchwald G2, G3, or G4 precatalysts) which are designed to generate the active Pd(0) species cleanly and efficiently.[7]
-
Solution 3: Add a mild reducing agent, such as potassium formate (HCO₂K), to the reaction mixture. This can help reduce the Pd(II) to Pd(0) without promoting significant side reactions.[3][4]
Issue: Suboptimal Ligand Choice
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, cataCXium A) or N-heterocyclic carbene (NHC) ligands.[7][8] These ligands accelerate the desired reductive elimination step of the cross-coupling cycle, which can outcompete the homocoupling pathway.[7]
Issue: High Initial Concentration of Boronic Acid
-
Solution: Utilize a slow addition technique for the boronic acid. Dissolving the boronic acid in a minimal amount of degassed solvent and adding it dropwise over 30-60 minutes via a syringe pump can keep its instantaneous concentration low, thus disfavoring the homocoupling side reaction.[1]
Data & Protocols
Data Presentation: Effect of Reaction Parameters on Homocoupling
The following tables summarize quantitative data on how different reaction parameters can influence the formation of the homocoupling byproduct.
Table 1: Effect of Deoxygenation and Additives on Homocoupling Reaction: Suzuki coupling of an aryl iodide and an arylboronic acid. Data adapted from a study aimed at suppressing a persistent homocoupling impurity.[3][4]
| Entry | Deoxygenation Method | Additive (1.5 equiv) | Homocoupling Byproduct (%) |
| 1 | N₂ Purge (5 min) | None | 1.10 |
| 2 | N₂ Subsurface Sparge (30 min) | None | 0.18 |
| 3 | N₂ Purge (5 min) | Potassium Formate | 0.22 |
| 4 | N₂ Subsurface Sparge (30 min) | Potassium Formate | < 0.05 |
Table 2: Comparison of Bases in Suzuki Coupling Reaction: 4-Bromotoluene (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%) in Toluene/H₂O at 100°C for 4h. Data is illustrative of typical trends.[9]
| Entry | Base (2.0 equiv) | Yield of Cross-Coupled Product (%) |
| 1 | Na₂CO₃ | 95 |
| 2 | K₃PO₄ | 98 |
| 3 | K₂CO₃ | 92 |
| 4 | Cs₂CO₃ | 97 |
| 5 | Et₃N | 45 |
| 6 | NaOH | 88 |
Table 3: Effect of Ligand on Oxidative Cross-Coupling Reaction: 4-methoxyphenylsilane (0.25 mmol), 4-ethoxyphenylboronic acid (0.25 mmol), Pd(OAc)₂ (10 mol%), BQ (2 equiv), TBAF (3 equiv) at 75°C for 12h. This reaction type is prone to homocoupling.[10]
| Entry | Ligand (10 mol%) | Cross-Coupling Yield (%) | Boronic Acid Homocoupling (%) |
| 1 | PPh₃ | 25 | 15 |
| 2 | PCy₃ | 20 | 18 |
| 3 | dppe | 15 | 25 |
| 4 | dppf | 18 | 22 |
| 5 | BINAP | 63 | 9 |
| 6 | 1,10-phenanthroline | 10 | 30 |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling
This protocol provides a robust starting point for a Suzuki-Miyaura reaction where homocoupling is a concern.
Materials & Equipment:
-
Aryl Halide (1.0 equiv)
-
Arylboronic Acid (1.2-1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, finely powdered, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Schlenk flask or sealed reaction vial, stir bar
-
Inert gas line (Argon or Nitrogen), syringe pump
Procedure:
-
Glassware Preparation: Oven-dry all glassware and allow it to cool to room temperature under a stream of inert gas.
-
Reagent Preparation: In a Schlenk flask, combine the aryl halide (1.0 equiv), base (2.0 equiv), palladium precatalyst (e.g., 1-2 mol%), and a magnetic stir bar.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas three times. Maintain a positive pressure of inert gas.
-
Solvent Addition: Add the degassed solvent (to achieve a concentration of 0.1-0.5 M) via syringe.
-
Boronic Acid Solution: In a separate, dry vial, dissolve the boronic acid (1.2-1.5 equiv) in a minimal amount of degassed solvent.
-
Reaction Initiation: Begin vigorous stirring of the main reaction mixture and heat to the desired temperature (e.g., 80–110 °C).
-
Slow Addition: Once the reaction mixture reaches the target temperature, add the boronic acid solution dropwise over 30-60 minutes using a syringe pump.[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Quench with water and dilute with an organic solvent (e.g., ethyl acetate). Separate the layers, wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography. If the homocoupling product co-elutes with the desired product, exploring different solvent systems or recrystallization is recommended.[1]
Protocol 2: Rigorous Solvent Degassing (Subsurface Sparge)
-
Pour the solvent into a flask equipped with a stir bar and a septum.
-
Insert a long needle connected to an inert gas line, ensuring the tip is below the solvent surface.
-
Insert a second, shorter needle to act as a vent.
-
Bubble the inert gas vigorously through the solvent for 15-20 minutes while stirring.
-
Remove the vent needle first, then the gas inlet needle to maintain a positive pressure of inert gas in the flask. Use the degassed solvent immediately.
Visualization of Competing Pathways
The diagram below illustrates the divergence between the desired Suzuki-Miyaura catalytic cycle and the competing homocoupling pathway. Minimizing homocoupling involves optimizing conditions to favor the pathway shown in blue.
References
- 1. benchchem.com [benchchem.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
effect of base and solvent on the outcome of Suzuki-Miyaura reactions
Welcome to the Technical Support Center for Suzuki-Miyaura Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the critical role of bases and solvents in this powerful cross-coupling reaction.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Yield
Q1: My Suzuki-Miyaura reaction has a very low yield or is not working at all. How can the base or solvent be the cause?
A1: Low or no yield is a common issue that can often be traced back to the choice of base and solvent. Here are the primary factors to consider:
-
Incorrect Base Strength: The base is crucial for activating the boronic acid to form a more nucleophilic boronate "ate" complex, which is necessary for the transmetalation step.[1][2] If the base is too weak, the boronate complex will not form efficiently, stalling the catalytic cycle. Conversely, a base that is too strong can lead to side reactions like decomposition of starting materials or the catalyst.[1]
-
Poor Solubility: The reaction mixture must be sufficiently homogeneous for the catalytic cycle to proceed efficiently. If your reactants, catalyst, or base are not soluble in the chosen solvent, it can lead to a stalled reaction.[3] For instance, many inorganic bases have poor solubility in purely organic solvents, which is why aqueous mixtures are often employed.[4]
-
Solvent-Base Incompatibility: Some solvents can react with or are unstable in the presence of certain bases. For example, using a strong base with a protic solvent like ethanol can lead to competitive side reactions.
-
Presence of Water (or Lack Thereof): While many Suzuki reactions benefit from a small amount of water to help dissolve the base and facilitate the reaction, excess water can promote protodeboronation, a major side reaction where the boronic acid is replaced by a proton.[5][6] Conversely, in some systems, strictly anhydrous conditions are necessary and the presence of trace water can inhibit the reaction.
Issue 2: Significant Side Reactions
Q2: I'm observing significant amounts of side products. How are these related to the base and solvent?
A2: The formation of byproducts is a clear indicator that your reaction conditions are not optimized. The base and solvent play a significant role in the prevalence of these side reactions:
-
Protodeboronation: This is a common side reaction where the C-B bond of the organoboron compound is cleaved and replaced by a C-H bond.[5] This is often exacerbated by:
-
Homocoupling: This side reaction results in the coupling of two organoboron molecules (to form a biaryl) or two organohalide molecules. Homocoupling of the boronic acid is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), a species that can facilitate this unwanted reaction.[6][7] While not directly caused by the base or solvent, an inappropriate solvent choice can affect oxygen solubility. Rigorous degassing of the solvent is crucial to minimize this.[6]
-
Dehalogenation: This occurs when the organohalide starting material is reduced, replacing the halogen with a hydrogen atom. This can happen if the palladium complex reacts with a hydride source, which can sometimes be an amine base or an alcohol solvent.[6]
Issue 3: Catalyst Deactivation
Q3: My reaction starts but then stops before completion, suggesting catalyst deactivation. Can the base or solvent be responsible?
A3: Yes, catalyst deactivation is a frequent problem where the base and solvent can be contributing factors:
-
Oxygen Contamination: As mentioned, oxygen dissolved in the solvent can oxidize the active Pd(0) catalyst to inactive palladium species.[5] It is critical to use properly degassed solvents.
-
Base-Induced Catalyst Precipitation: Certain bases, particularly at high concentrations, can cause the palladium catalyst to precipitate out of the solution as inactive palladium black, especially at elevated temperatures.
-
Solvent Impurities: Some solvents may contain impurities that can act as catalyst poisons.[8] For example, sulfur- or phosphorus-containing impurities can irreversibly bind to the palladium center. It is important to use high-purity, anhydrous solvents when required.[5][8]
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki-Miyaura reaction?
A1: The base plays a multifaceted role, but its primary function is to facilitate the transmetalation step, which is often the rate-limiting step in the catalytic cycle.[9][10] There are two widely accepted mechanisms for how the base achieves this:[1][11]
-
Boronate Pathway: The base reacts with the organoboronic acid to form a more nucleophilic "ate" complex (a boronate). This activated species then readily transfers its organic group to the palladium(II) center.[1]
-
Hydroxide/Alkoxide Pathway: The base reacts with the Pd(II)-halide complex to form a Pd(II)-hydroxide or Pd(II)-alkoxide complex. This complex then undergoes transmetalation with the neutral boronic acid.[1]
Computational and experimental studies suggest that the operative pathway can depend on the specific reaction conditions, including the choice of base and solvent.[11][12]
Q2: How do I select the appropriate base for my reaction?
A2: The choice of base is highly dependent on the substrates and catalyst system.[9] A good starting point is to consider the electronic properties of your coupling partners.
-
For electron-rich aryl halides or electron-poor boronic acids: A stronger base like Cs₂CO₃, K₃PO₄, or an alkoxide may be necessary to promote the reaction.
-
For electron-poor aryl halides or electron-rich boronic acids: A weaker base such as Na₂CO₃ or K₂CO₃ is often sufficient.[13]
-
For base-sensitive functional groups: If your substrates contain base-labile groups (like esters), a milder base such as KF or K₃PO₄ should be considered.[2] Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used, although they are often less effective than inorganic bases.[9]
Q3: What are the most common solvents used in Suzuki-Miyaura reactions and how do I choose one?
A3: A wide variety of solvents can be used, and the choice often depends on the solubility of the reactants and the desired reaction temperature.[4] Common solvents include:
-
Aromatic Hydrocarbons: Toluene, xylene, and benzene are frequently used, often with a co-solvent.
-
Ethers: Dioxane, tetrahydrofuran (THF), and 2-methyltetrahydrofuran (2-MeTHF) are very common.[4][7]
-
Amide Solvents: N,N-Dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) are also used, but should be used with caution as they can decompose at high temperatures.[14]
-
Alcohols and Water: Ethanol, methanol, and water are often used as co-solvents, particularly to dissolve inorganic bases.[4][15] The use of water as a solvent is also attractive from a green chemistry perspective.[8][16]
The choice of solvent can significantly impact the reaction rate and yield.[15] It is often necessary to screen a few different solvent systems to find the optimal conditions for a new reaction.
Q4: Is it always necessary to use an aqueous solvent mixture?
A4: Not always. While aqueous mixtures are common, especially when using inorganic bases like carbonates and phosphates, some Suzuki-Miyaura reactions can be performed under anhydrous conditions.[7] Anhydrous conditions may be preferable when dealing with substrates that are sensitive to hydrolysis or to minimize protodeboronation.[5] In these cases, organic-soluble bases like Cs₂CO₃ or the use of boronate esters (e.g., pinacol esters) with bases like KF can be effective.[7][9]
Data Presentation
Table 1: Comparison of Different Bases on the Yield of a Model Suzuki-Miyaura Reaction
The following table summarizes the effect of different bases on the yield of the coupling between 4-bromotoluene and phenylboronic acid.
| Entry | Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| 3 | K₃PO₄ | Toluene/H₂O | 100 | 12 | 96 |
| 4 | Cs₂CO₃ | Dioxane | 100 | 10 | 98 |
| 5 | NaOH | THF/H₂O | 80 | 16 | 70 |
| 6 | KOH | THF/H₂O | 80 | 16 | 75 |
| 7 | TEA | Toluene | 100 | 12 | 45 |
Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition-dependent.[9]
Table 2: Effect of Solvent on the Yield of a Model Suzuki-Miyaura Reaction
The following table shows the influence of the solvent on the yield of the coupling between bromobenzene and phenylboronic acid.
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene/H₂O (9:1) | K₂CO₃ | 100 | 12 | 92 |
| 2 | Dioxane/H₂O (4:1) | K₃PO₄ | 100 | 12 | 95 |
| 3 | THF/H₂O (4:1) | K₂CO₃ | 80 | 16 | 88 |
| 4 | DMF | K₂CO₃ | 100 | 8 | 85 |
| 5 | Ethanol/H₂O (1:1) | Na₂CO₃ | 80 | 10 | 90 |
| 6 | Water (with surfactant) | K₃PO₄ | 100 | 6 | 94 |
Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition-dependent.[15]
Experimental Protocols
General Experimental Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Organoboron reagent (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Dioxane/Water, 4:1 mixture, 10 mL)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the organoboron reagent (1.2 mmol), and the base (2.0 mmol).[9]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[9]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.02 mmol). Then, add the degassed solvent system (10 mL) via syringe.[9]
-
Solvent Degassing: To degas the solvent, bubble an inert gas through it for 15-30 minutes prior to use.
-
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[9]
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and wash with water (2 x 15 mL) and brine (15 mL).[9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[9]
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting Workflow for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 15. researchgate.net [researchgate.net]
- 16. chegg.com [chegg.com]
Technical Support Center: Purification of Products from 3-Bromo-2-(3'-methoxybenzyloxy)phenylboronic acid Reactions
This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-2-(3'-methoxybenzyloxy)phenylboronic acid. It addresses common challenges encountered during the purification of reaction products, particularly from Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a reaction involving this compound?
When used in a typical Suzuki-Miyaura cross-coupling reaction, the most common impurities include:
-
Unreacted this compound: The starting material may not be fully consumed.
-
Homocoupled Byproduct: The boronic acid can react with itself to form a biaryl impurity, particularly in the presence of oxygen or certain palladium(II) precatalysts.[1][2]
-
Protodeborylated Starting Material: The boronic acid group can be replaced by a hydrogen atom, leading to 2-bromo-1-(3'-methoxybenzyloxy)benzene. This is a common side reaction for boronic acids.[2]
-
Residual Palladium Catalyst: Both homogeneous and heterogeneous palladium catalysts used in the reaction can contaminate the final product.[1]
-
Inorganic Salts: Bases (e.g., K₂CO₃, Cs₂CO₃) and other salts used in the reaction are major impurities that must be removed.[1]
Q2: How can I effectively remove unreacted this compound from my crude product?
Unreacted boronic acid can typically be removed with a basic aqueous wash. By dissolving the crude mixture in an organic solvent (like ethyl acetate) and washing it with an aqueous base (e.g., 1M NaOH or K₂CO₃), the acidic boronic acid is converted into its water-soluble boronate salt, which then partitions into the aqueous layer.[1]
Q3: My desired product and the homocoupled byproduct have very similar polarities on TLC. How can I separate them?
This is a frequent challenge as the product and homocoupled byproduct often have similar structural characteristics.
-
Meticulous Column Chromatography: Use a long column with a shallow solvent gradient to maximize separation.[1] It is crucial to screen various solvent systems with Thin Layer Chromatography (TLC) to identify the optimal mobile phase for separation.[1][3]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method.[4][5] The different crystal packing abilities of the desired product versus the symmetrical homocoupled byproduct can be exploited to achieve high purity.
Q4: Why is removing the palladium catalyst crucial, and what are the best methods?
For applications in drug development, removing palladium to parts-per-million (ppm) levels is mandatory due to its toxicity and regulatory requirements.[1]
-
Filtration: Heterogeneous catalysts can be removed by filtering the reaction mixture through a pad of Celite®.[1][6]
-
Metal Scavengers: For homogeneous catalysts, specialized metal scavengers are highly effective.[1] These are typically functionalized silica gels or polymers that chelate the palladium, allowing it to be removed by filtration.[1]
-
Activated Charcoal: Stirring the crude product in a solution with activated charcoal can also reduce palladium levels, although it may sometimes lead to product loss.[4]
Q5: My product appears as a persistent oil and will not crystallize. What should I do?
If a product fails to crystallize, it could be due to the presence of impurities inhibiting crystal lattice formation, or the product may simply be an oil at room temperature.[1] The most appropriate method for purification in this case is careful column chromatography to remove any impurities.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Significant amount of homocoupled byproduct observed. | 1. Oxygen present in the reaction mixture.[2] 2. Use of a Pd(II) precatalyst which can promote homocoupling during its in-situ reduction to Pd(0).[1][2] | 1. Ensure the reaction is thoroughly degassed with an inert gas (Argon or Nitrogen) before adding the catalyst.[1] 2. Consider using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) directly.[1] 3. For purification, meticulous column chromatography or recrystallization is required. |
| Product and starting aryl halide co-elute during column chromatography. | The polarity of the product and the unreacted aryl halide are too similar in the chosen solvent system.[3] | 1. Screen a wider range of solvent systems with different selectivities (e.g., Hexanes/EtOAc, DCM/Methanol, Toluene/Acetone).[3] 2. Use a shallower gradient during flash chromatography. 3. If possible, drive the reaction to completion to consume all the starting aryl halide. |
| Low recovery of product after purification. | 1. Product is partially soluble in the aqueous phase during workup. 2. Product is adsorbing irreversibly to the silica gel during chromatography. 3. Product loss during recrystallization. | 1. Back-extract the aqueous layers with the organic solvent to recover any dissolved product. 2. Try deactivating the silica gel with a small amount of triethylamine (~1%) in the eluent, especially if the product has basic functional groups. 3. For recrystallization, minimize the amount of hot solvent used to dissolve the crude product and ensure slow cooling. |
| Product degradation observed (e.g., loss of benzyloxy group). | The purification conditions (e.g., strongly acidic or basic, prolonged heat) may be too harsh. | 1. Use milder conditions for workup and purification. Avoid strong acids or bases if the product is sensitive. 2. If using chromatography, consider using a less acidic stationary phase like alumina. 3. Minimize exposure to high temperatures. |
Quantitative Data Summary
Table 1: Illustrative TLC Solvent System Screening
The following table provides hypothetical Rf values to illustrate the process of selecting an optimal solvent system for column chromatography to separate the starting material (SM), desired product (P), and homocoupled byproduct (HB).
| Solvent System (v/v) | SM Rf | P Rf | HB Rf | Separation Quality |
| Hexane:Ethyl Acetate (9:1) | 0.65 | 0.55 | 0.58 | Poor |
| Hexane:Ethyl Acetate (4:1) | 0.40 | 0.25 | 0.28 | Moderate (P and HB too close) |
| Toluene:Acetone (20:1) | 0.50 | 0.35 | 0.45 | Good (Clear separation) |
| Dichloromethane (100%) | 0.80 | 0.75 | 0.78 | Poor |
Note: Optimal separation is typically achieved when the desired product has an Rf value between 0.2 and 0.4, with clear separation from all impurities.
Table 2: Comparison of Palladium Removal Methods
| Method | Typical Residual Pd (ppm) | Advantages | Disadvantages |
| Filtration through Celite® | >100 | Simple, fast, removes heterogeneous Pd.[1][6] | Ineffective for soluble, homogeneous Pd species. |
| Activated Charcoal | 50-100 | Inexpensive, readily available.[4] | Can lead to product loss via adsorption. |
| Metal Scavengers | <10 | Highly effective for homogeneous Pd, high selectivity.[1] | Higher cost compared to other methods. |
Experimental Protocols
Protocol 1: General Aqueous Workup
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.[1]
-
Transfer the mixture to a separatory funnel and wash with water or brine.[1]
-
Separate the organic layer.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[6]
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[6]
Protocol 2: Basic Wash for Boronic Acid Removal
-
Following the general aqueous workup, dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Wash the organic solution with 1M sodium hydroxide (NaOH) or 1M potassium carbonate (K₂CO₃) solution two to three times.[1]
-
Wash the organic layer with brine to remove residual base.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 3: Flash Column Chromatography
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pack a glass column with the slurry.
-
Adsorb the crude product onto a small amount of silica gel (dry loading).[7]
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Elute the column with the chosen solvent system, gradually increasing polarity if a gradient is used.[7]
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visual Guides
Caption: A typical workflow for the purification of products after a Suzuki-Miyaura reaction.
Caption: A decision-making diagram for troubleshooting co-eluting impurities during purification.
References
Validation & Comparative
reactivity of substituted phenylboronic acids in biaryl synthesis a comparative study
An Objective Comparison of Substituted Phenylboronic Acids in Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds.[1] These structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2] The reaction's success is highly dependent on the nature of the coupling partners, especially the organoboron species. The electronic and steric properties of substituents on the phenylboronic acid play a critical role in determining reaction efficiency, yield, and scope.[3]
This guide presents a comparative analysis of the reactivity of various substituted phenylboronic acids in the Suzuki-Miyaura reaction. It provides quantitative data, detailed experimental protocols, and mechanistic diagrams to assist researchers, scientists, and drug development professionals in optimizing their synthetic strategies.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The substituent on the phenylboronic acid primarily influences the transmetalation step.
-
Oxidative Addition : The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) complex (Ar-Pd-X). The reactivity of the aryl halide typically follows the order I > OTf > Br >> Cl.[1][6]
-
Transmetalation : This crucial step involves the transfer of the aryl group from the boron atom to the palladium center. The boronic acid is first activated by a base to form a more nucleophilic boronate species, which facilitates the transfer.[7] The electronic nature of the substituent on the phenylboronic acid directly impacts the rate of this step.
-
Reductive Elimination : The diorganopalladium(II) complex eliminates the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[4]
Comparative Performance of Substituted Phenylboronic Acids
The electronic character of the substituent on the phenylboronic acid significantly affects the reaction outcome. Generally, electron-donating groups (EDGs) increase the nucleophilicity of the aryl group on the boron atom, accelerating the transmetalation step and often leading to higher yields.[3] Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity, which can slow the reaction. However, the reaction is highly versatile and can be effective with both types of substituents under optimized conditions.[6] Steric hindrance, particularly from ortho-substituents, can also impede the reaction, often requiring specialized ligands or more rigorous conditions.[8][9]
The following table summarizes experimental data from various studies, comparing the yields of biaryl synthesis using phenylboronic acids with different electronic and steric properties.
| Phenylboronic Acid Substituent | Aryl Halide Partner | Catalyst / Ligand | Base / Solvent | Temp (°C) / Time (h) | Yield (%) |
| H (Unsubstituted) | 4-Bromophenol | LaF3·Pd | K2CO3 / Water | 70 | 97 |
| 4-OCH₃ (EDG) | 4-Bromoanisole | Pd(OH)2 | K3PO4 / EtOH:H2O | 65 | 95 |
| 4-CH₃ (EDG) | 4-Bromotoluene | [Pd(PPh3)4] | Na2CO3 / Toluene | 100 | High |
| 4-F (Weak EWG) | 1-Bromo-2,4-difluorobenzene | Pd(OH)2 | K3PO4 / EtOH:H2O | 65 | 92 |
| 4-CN (Strong EWG) | 4-Bromobenzonitrile | LaF3·Pd | K2CO3 / Water | 70 | 75 |
| 4-NO₂ (Strong EWG) | 4-Iodonitrobenzene | LaF3·Pd | K2CO3 / Water | 70 | 95 |
| 2-CH₃ (Steric Hindrance) | 2-Iodotoluene | [Pd(PPh3)4] | K2CO3 / DMF:H2O | 100 | 59 |
| 2-NO₂ (Steric + EWG) | Bromobenzene | Pd(OAc)2 | K2CO3 / DMF:H2O | 100 / 4-12 | 70-98 |
Note: Data is compiled from multiple sources[10][11][12][13]. Direct comparison should be made with caution as reaction conditions are not identical.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below is a representative experimental protocol for a typical Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Toluene, Dioxane, DMF/Water mixture, 5-10 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or reaction vial, add the aryl halide, the substituted phenylboronic acid, the palladium catalyst, and the base.
-
Solvent Addition: Add the chosen solvent system to the flask.
-
Degassing: Seal the flask with a septum and degas the mixture by bubbling an inert gas (e.g., Argon) through the solution for 15-20 minutes. This is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically ranging from 65°C to 110°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and boron byproducts.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure biaryl product.[3][10]
Mandatory Visualizations
The following diagrams illustrate the core mechanism and a typical workflow for the synthesis of biaryls via the Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for biaryl synthesis.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
alternative reagents to 3-Bromo-2-(3'-methoxybenzyloxy)phenylboronic acid for biaryl synthesis
For researchers navigating the complexities of biaryl synthesis, the limitations of traditional boronic acids in sterically demanding Suzuki-Miyaura cross-coupling reactions are a familiar challenge. This guide offers a comprehensive comparison of alternative reagents to the sterically encumbered 3-Bromo-2-(3'-methoxybenzyloxy)phenylboronic acid, providing experimental data and detailed protocols to inform your synthetic strategy.
The synthesis of biaryl scaffolds is a cornerstone of modern drug discovery and materials science. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose; however, substrates with significant steric hindrance, such as this compound, often lead to low yields and challenging reaction conditions. This is primarily due to the difficulty in the transmetalation step of the catalytic cycle.
This guide explores more stable and reactive alternatives, including potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates, as well as alternative coupling methodologies like the Kumada-Corriu and Hiyama reactions.
Performance Comparison of Alternative Reagents
To provide a clear and objective comparison, the following tables summarize the performance of this compound and its potential alternatives in biaryl synthesis. While direct, side-by-side comparative studies for this specific substrate are limited in the literature, the data presented is compiled from analogous sterically hindered systems to provide a representative overview.
Table 1: Suzuki-Miyaura Coupling and its Boron-Based Alternatives
| Reagent Type | Generic Structure | Example Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Boronic Acid | Ar-B(OH)₂ | 4-Methylphenyl bromide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~75-85 (estimated) | General Suzuki Protocol |
| Potassium Trifluoroborate | Ar-BF₃K | 4-Chloroanisole | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | 16 | 80-95 (for similar hindered systems) | [1][2] |
| MIDA Boronate | Ar-B(MIDA) | 4-Chlorotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85-95 (for similar hindered systems) | [1][2] |
Table 2: Alternative Cross-Coupling Methodologies
| Reaction | Nucleophilic Reagent | Electrophilic Partner | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Kumada-Corriu Coupling | Grignard Reagent (Ar-MgBr) | Aryl Bromide | Ni(dppp)Cl₂ or Pd(dppf)Cl₂ | THF or Dioxane | 25-66 | 2-12 | 70-90 (general) | [3] |
| Hiyama Coupling | Organosilane (Ar-Si(OR)₃) | Aryl Iodide | Pd(OAc)₂ / Ligand | Dioxane or THF | 60-100 | 12-24 | 70-90 (general) | [4] |
Experimental Workflows and Methodologies
A generalized workflow for evaluating these alternative reagents is presented below. This process involves the preparation of the respective organometallic reagent followed by the cross-coupling reaction and analysis of the product.
Caption: A generalized workflow for the comparison of different organometallic reagents in biaryl synthesis.
The Suzuki-Miyaura Catalytic Cycle
The efficiency of the Suzuki-Miyaura reaction is governed by a well-established catalytic cycle. Understanding this cycle is crucial for optimizing reaction conditions, especially for challenging substrates.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol is a general starting point and may require optimization for specific aryl halide coupling partners.
-
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
-
Procedure:
-
To a round-bottom flask, add the boronic acid, aryl halide, and base.
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent mixture and the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Synthesis of Potassium 3-Bromo-2-(3'-methoxybenzyloxy)phenyltrifluoroborate
Potassium trifluoroborate salts are generally more stable and easier to handle than the corresponding boronic acids.[1]
-
Materials:
-
This compound (1.0 equiv)
-
Potassium hydrogen fluoride (KHF₂) (4.0 equiv)
-
Methanol or THF/Water
-
-
Procedure:
-
Dissolve the boronic acid in methanol or a THF/water mixture.
-
Add a saturated aqueous solution of KHF₂ to the boronic acid solution.
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with a cold solvent (e.g., acetone) and dry to yield the potassium trifluoroborate salt.
-
Protocol 3: Synthesis of 3-Bromo-2-(3'-methoxybenzyloxy)phenyl MIDA Boronate
MIDA boronates offer enhanced stability and are compatible with a wide range of reaction conditions, often allowing for a slow, controlled release of the boronic acid.[2]
-
Materials:
-
This compound (1.0 equiv)
-
N-methyliminodiacetic acid (MIDA) (1.0 equiv)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
Suspend the boronic acid and MIDA in DMF in a flask equipped with a Dean-Stark trap.
-
Heat the mixture to facilitate the azeotropic removal of water.
-
After the reaction is complete (as monitored by the collection of water), cool the mixture.
-
The MIDA boronate product can typically be isolated by precipitation upon the addition of a non-polar solvent or by crystallization.
-
Filter, wash with a suitable solvent, and dry the product.
-
Conclusion
While this compound is a viable reagent for biaryl synthesis, its sterically hindered nature can present significant challenges. Alternative reagents such as potassium organotrifluoroborates and MIDA boronates offer enhanced stability and handling properties, which can lead to more reproducible and higher-yielding reactions. For cases where boron-based reagents are not suitable, Kumada-Corriu and Hiyama couplings provide effective alternative strategies. The choice of the optimal reagent and methodology will depend on the specific substrates, desired functional group tolerance, and the overall synthetic strategy. This guide provides the necessary data and protocols to make an informed decision for your research.
References
A Comparative Guide to Spectroscopic Analysis for the Validation of Sterically Hindered Biaryl Compounds
For Researchers, Scientists, and Drug Development Professionals
The structural validation of sterically hindered biaryl compounds, a class of molecules with increasing importance in pharmaceuticals and materials science, presents unique analytical challenges. Atropisomerism, a phenomenon where restricted rotation around a single bond leads to distinct, isolable stereoisomers, is a key characteristic of these compounds.[1] The accurate characterization and differentiation of these atropisomers are critical for understanding their biological activity and ensuring the development of safe and effective drugs. This guide provides a comparative overview of three powerful spectroscopic techniques for the validation of sterically hindered biaryl compounds: Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Crystallography, and Circular Dichroism (CD) Spectroscopy.
Understanding Atropisomerism in Sterically Hindered Biaryls
Sterically hindered biaryls possess bulky substituents ortho to the aryl-aryl bond, which create a significant energy barrier to rotation. This restriction of movement gives rise to axial chirality, where the molecule is chiral due to its non-planar structure. The resulting atropisomers can exist as enantiomers or diastereomers and often exhibit different pharmacological and toxicological profiles. Therefore, their unambiguous identification and quantification are paramount.
Caption: Atropisomerism in a sterically hindered biaryl compound.
Comparison of Spectroscopic Techniques
The choice of analytical technique for validating sterically hindered biaryl compounds depends on the specific information required, such as conformational dynamics, absolute configuration, or chiral purity. The following table summarizes the key performance aspects of NMR, X-ray crystallography, and CD spectroscopy.
| Feature | NMR Spectroscopy | X-ray Crystallography | Circular Dichroism (CD) Spectroscopy |
| Primary Information | Dynamic conformational analysis, rotational energy barriers, relative stereochemistry. | Unambiguous 3D molecular structure, absolute configuration, bond lengths and angles.[2][3][4] | Chiral properties, differentiation of enantiomers, conformational changes in solution.[5][6][7] |
| Sample State | Solution | Crystalline solid | Solution |
| Typical Sample Amount | 1-10 mg | < 1 mg (for a single crystal) | 0.1 - 1 mg |
| Measurement Time | Minutes to hours (Variable Temperature NMR can be longer) | Hours to days (including crystal growth) | Minutes |
| Resolution | Atomic level (indirectly provides 3D structure) | Atomic level (direct 3D structure) | Molecular level (information on overall chirality) |
| Key Quantitative Data | Rotational energy barrier (ΔG‡), coalescence temperature (Tc), rate of exchange (k).[8][9][10][11][12] | Dihedral angle, bond lengths, absolute configuration (Flack parameter).[13][14][15][16] | Molar ellipticity ([θ]), differential absorption (Δε).[7] |
| Limitations | Does not directly provide absolute configuration without chiral auxiliaries.[17] Requires soluble samples. | Requires high-quality single crystals, which can be challenging to grow.[3][18] The solid-state structure may not represent the solution conformation. | Does not provide detailed 3D structural information. Requires a chromophore near the chiral center. |
In-Depth Analysis of Each Technique
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the dynamic nature of sterically hindered biaryl compounds in solution. Variable-Temperature (VT) NMR is particularly valuable for determining the rotational energy barriers between atropisomers.[8][19][20]
Caption: Workflow for rotational barrier determination using VT-NMR.
-
Sample Preparation: Dissolve approximately 5-10 mg of the biaryl compound in a suitable deuterated solvent (e.g., toluene-d8, CDCl3) in an NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.
-
Initial Spectrum: Acquire a standard 1H NMR spectrum at room temperature to identify the signals corresponding to the atropisomers.
-
Variable-Temperature Measurements:
-
Gradually increase the temperature of the NMR probe in increments of 5-10 K.
-
Allow the sample to equilibrate at each temperature for 5-10 minutes before acquiring a spectrum.
-
Continue increasing the temperature until the distinct signals of the two atropisomers broaden and coalesce into a single peak. This temperature is the coalescence temperature (Tc).[8]
-
Record spectra at several temperatures above the coalescence point.
-
-
Data Analysis:
-
From the low-temperature spectrum, determine the chemical shift difference (Δν in Hz) between the exchanging signals.
-
Use the coalescence temperature (Tc) and Δν to calculate the rate of exchange (k) at coalescence using the appropriate equation.
-
Perform a full line-shape analysis at different temperatures to obtain k values over a range of temperatures.
-
Construct an Eyring plot (ln(k/T) vs. 1/T) to determine the activation parameters, including the Gibbs free energy of activation (ΔG‡), which represents the rotational barrier.[19]
-
Single-Crystal X-ray Crystallography
X-ray crystallography provides the most definitive structural information for sterically hindered biaryl compounds, offering an unambiguous determination of the three-dimensional arrangement of atoms in the solid state.[2][4][21] This technique is the gold standard for determining the absolute configuration of atropisomers.
Caption: Workflow for single-crystal X-ray crystallography.
-
Crystal Growth:
-
Dissolve the purified biaryl compound in a suitable solvent or solvent mixture.
-
Employ a crystallization technique such as slow evaporation, vapor diffusion, or cooling to grow single crystals of suitable size and quality (typically 0.1-0.3 mm).[22]
-
-
Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head using a suitable adhesive or cryo-loop.[2]
-
Data Collection:
-
Place the mounted crystal on the X-ray diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as a series of images while rotating the crystal.[2]
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.
-
Build a molecular model into the electron density map.
-
Refine the model against the experimental data to optimize atomic positions, thermal parameters, and other structural parameters.
-
For chiral molecules, determine the absolute configuration by analyzing anomalous dispersion effects (Bijvoet pairs), leading to the determination of the Flack parameter.[23]
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for probing the chirality of sterically hindered biaryl compounds in solution.[5][6] It measures the differential absorption of left- and right-circularly polarized light, which is directly related to the three-dimensional structure of chiral molecules.
Caption: Workflow for Circular Dichroism spectroscopy.
-
Sample Preparation:
-
Prepare a stock solution of the biaryl compound in a suitable solvent that is transparent in the desired UV-Vis region (e.g., methanol, acetonitrile).[24]
-
Dilute the stock solution to a concentration that gives an absorbance of approximately 0.8 at the wavelength of maximum absorption.[24]
-
Use a quartz cuvette with an appropriate path length (e.g., 1 cm or 0.1 cm).[25]
-
-
Instrument Setup:
-
Turn on the CD spectrometer and the nitrogen purge gas.[26] Allow the instrument to warm up and stabilize.
-
Calibrate the instrument using a standard, such as camphor-d-10-sulfonic acid.
-
-
Data Acquisition:
-
Acquire a baseline spectrum of the solvent in the same cuvette.
-
Acquire the CD spectrum of the sample over the desired wavelength range.
-
For enantiomeric samples, the CD spectra should be mirror images of each other.[27]
-
-
Data Analysis:
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]) to normalize for concentration and path length.
-
Analyze the spectrum for positive and negative Cotton effects, which are characteristic of the chiral structure.
-
Conclusion
The validation of sterically hindered biaryl compounds requires a multi-faceted analytical approach. NMR spectroscopy excels at elucidating the dynamic properties and rotational barriers in solution. Single-crystal X-ray crystallography provides the definitive solid-state structure and absolute configuration. Circular dichroism spectroscopy offers a rapid and sensitive method for assessing chirality in solution. By judiciously applying these complementary techniques, researchers can gain a comprehensive understanding of the structural and stereochemical properties of these challenging yet important molecules, thereby facilitating their development in various scientific and industrial applications.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 4. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Circular dichroism - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. homepages.gac.edu [homepages.gac.edu]
- 10. chemistry.montana.edu [chemistry.montana.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Thieme E-Books & E-Journals [thieme-connect.de]
- 22. youtube.com [youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. ccr.cancer.gov [ccr.cancer.gov]
- 25. jascoinc.com [jascoinc.com]
- 26. health.uconn.edu [health.uconn.edu]
- 27. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the judicious selection of reagents in cross-coupling reactions is paramount to the successful synthesis of complex molecules. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] A critical component of this reaction is the boronic acid, and its structural and electronic properties can significantly influence the reaction's outcome. This guide provides a comparative analysis of the performance of various boronic acids in Suzuki-Miyaura cross-coupling reactions, supported by experimental data and detailed protocols, to aid in the strategic design and optimization of synthetic routes.
Performance Comparison of Boronic Acids
The success and yield of a Suzuki-Miyaura coupling are heavily dependent on the nature of the boronic acid used. Factors such as the electronic properties of substituents on an arylboronic acid, steric hindrance, and the overall stability of the boronic acid derivative play a crucial role.[3]
Influence of Electronic Effects
The electronic nature of the substituents on an arylboronic acid can significantly impact the rate-determining transmetalation step of the catalytic cycle.[2] Generally, electron-donating groups (EDGs) on the boronic acid partner enhance the reaction rate and, consequently, the yield.[2] Conversely, electron-withdrawing groups (EWGs) can lead to slower reactions and lower yields, although this can often be mitigated by careful optimization of reaction conditions.[2]
Below is a summary of experimental data illustrating the yields obtained with various substituted arylboronic acids when coupled with 4-bromoanisole.
| Boronic Acid | Substituent Type | Product Yield (%) |
| Phenylboronic acid | - | 95 |
| 4-Methoxyphenylboronic acid | Electron-Donating | 98 |
| 4-Methylphenylboronic acid | Electron-Donating | 96 |
| 4-Chlorophenylboronic acid | Electron-Withdrawing | 85 |
| 4-Trifluoromethylphenylboronic acid | Electron-Withdrawing | 78 |
| 2-Furylboronic acid | Heteroaryl | 92 |
| 3-Pyridylboronic acid | Heteroaryl | 88 |
Data compiled from multiple sources. Yields are representative and can vary based on specific reaction conditions.
Other Boronic Acid Derivatives
Beyond substituted arylboronic acids, other classes of organoboron reagents are frequently employed in Suzuki-Miyaura couplings:
-
Heteroarylboronic acids: These are essential for the synthesis of many pharmaceutical compounds. While often effective, their stability and reactivity can be influenced by the nature and position of the heteroatom(s).[4]
-
Alkenylboronic acids: These reagents are used to form carbon-carbon bonds with retention of the double bond geometry.[5]
-
Alkylboronic acids: The coupling of unactivated alkylboronic acids has traditionally been challenging but recent advancements in catalyst systems have enabled these transformations at room temperature.[6][7]
-
Boronic Esters (e.g., pinacol esters): These derivatives offer enhanced stability compared to the corresponding boronic acids, which can be advantageous when working with unstable compounds.[8][9]
Experimental Protocols
The following is a generalized, detailed protocol for a Suzuki-Miyaura cross-coupling reaction. It is important to note that optimal conditions (catalyst, ligand, base, solvent, temperature) can vary significantly depending on the specific substrates being coupled.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Boronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)[1]
-
Ligand (e.g., SPhos, 4 mol%)[1]
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)[1]
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, boronic acid, palladium catalyst, ligand, and base.[1]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling the vessel three times.[1]
-
Solvent Addition: Add the degassed solvent(s) to the reaction mixture via syringe.[1]
-
Reaction Execution: Place the vessel in a preheated oil bath and stir the reaction mixture at the desired temperature (typically ranging from room temperature to 100 °C).[1][6]
-
Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).[1]
-
Purification: Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[1]
Visualizing the Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
advantages of using MIDA boronates over traditional boronic acids
An Objective Comparison of MIDA Boronates and Traditional Boronic Acids for Researchers in Synthetic Chemistry
In the landscape of synthetic organic chemistry, particularly in the realm of cross-coupling reactions, the choice of reagents is paramount to the success of a transformation. For decades, boronic acids have been the workhorses of Suzuki-Miyaura coupling. However, their inherent instability and challenging purification have driven the development of more robust alternatives. Among these, N-methyliminodiacetic acid (MIDA) boronates have emerged as a superior class of reagents, offering a multitude of advantages over their traditional counterparts. This guide provides a comprehensive comparison of MIDA boronates and boronic acids, supported by experimental data, to inform reagent selection for researchers, scientists, and drug development professionals.
Key Advantages of MIDA Boronates
MIDA boronates offer significant improvements in stability, handling, and reactivity control compared to traditional boronic acids. These advantages stem from the unique structure of MIDA boronates, where the boron atom is protected as a tetracoordinate species.
Enhanced Stability and Handling
One of the most significant drawbacks of many boronic acids is their instability.[1][2] Particularly, 2-heterocyclic, vinyl, and cyclopropyl boronic acids are susceptible to decomposition upon storage and under reaction conditions.[1][2][3] In stark contrast, MIDA boronates are exceptionally stable, often described as indefinitely stable on the benchtop as free-flowing crystalline solids.[4][5] This stability extends to air and moisture, eliminating the need for specialized handling and storage techniques.[4][5][6] Experimental evidence shows that while many boronic acids, such as those derived from 2-furan, 2-pyrrole, and vinyl groups, show significant decomposition after just 15 days, the corresponding MIDA boronates exhibit no detectable decomposition by ¹H NMR even after 60 days of benchtop storage under air.[1][3]
Simplified Purification
The purification of boronic acids can be notoriously difficult due to their propensity for dehydration to form boroxines and their general incompatibility with silica gel chromatography.[6][7] MIDA boronates, however, are universally compatible with silica gel chromatography, allowing for straightforward purification of reaction mixtures and isolation of pure products.[3][4][5][6][8][9] This property is so reliable that MIDA boronate formation can be used as a method to purify crude boronic acids.[8] The crude boronic acid is converted to its MIDA boronate, purified by chromatography, and then the pure boronic acid is regenerated by simple hydrolysis.[8]
Controlled Reactivity and "Slow-Release" Capability
Traditional boronic acids are often too reactive, leading to undesired side reactions such as protodeboronation and homocoupling.[10] MIDA boronates address this issue through a "slow-release" mechanism.[1][2][3][10][11][12] Under anhydrous conditions, MIDA boronates are unreactive in cross-coupling reactions.[3][6] However, in the presence of a mild aqueous base, they undergo controlled hydrolysis to gradually release the corresponding boronic acid in situ.[1][2][3] This slow release maintains a low concentration of the active boronic acid throughout the reaction, minimizing decomposition and side reactions, which is especially beneficial when working with unstable boronic acids or slow-reacting coupling partners like aryl chlorides.[1][2][10]
Broad Reagent Compatibility
A significant limitation of boronic acids is their incompatibility with a wide range of common synthetic reagents.[6][13] This often necessitates late-stage introduction of the boronic acid moiety in a synthetic sequence. MIDA boronates, due to their protective tetracoordinate structure, are compatible with a broad spectrum of reagents and reaction conditions, including oxidants, reductants, and even some strongly acidic conditions.[3][6][7] This allows for the synthesis of complex and highly functionalized boronic acid precursors, which can be carried through multiple synthetic steps before the boronic acid is liberated for cross-coupling.[6][7][13]
Enabling Iterative Cross-Coupling
The combination of benchtop stability, chromatographic compatibility, and controlled reactivity makes MIDA boronates ideal reagents for iterative cross-coupling (ICC).[4][5][8][14] This powerful strategy allows for the modular and often automated synthesis of complex molecules, such as natural products and polymers, by sequentially coupling bifunctional building blocks.[4][14]
Quantitative Data Comparison
The following table summarizes the key performance differences between MIDA boronates and traditional boronic acids based on reported experimental observations.
| Feature | Traditional Boronic Acids | MIDA Boronates | Supporting Evidence |
| Benchtop Stability | Often unstable, especially 2-heterocyclic, vinyl, and cyclopropyl derivatives. Prone to decomposition. | Highly stable, free-flowing crystalline solids. Indefinitely stable under air. | MIDA boronates show >95% purity after ≥60 days on the benchtop, while many corresponding boronic acids decompose significantly within 15 days.[1][3] |
| Purification | Generally incompatible with silica gel chromatography. Purification is often challenging. | Universally compatible with silica gel chromatography, enabling straightforward purification. | The compatibility of MIDA boronates with chromatography is a frequently cited advantage.[3][4][6][8][9] |
| Reactivity Control | Prone to side reactions like protodeboronation and homocoupling due to high reactivity. | Exhibit "slow-release" of the active boronic acid under mild basic conditions, minimizing side reactions. | The slow-release mechanism leads to higher yields in cross-coupling of unstable boronic acids.[1][10][12] |
| Reagent Compatibility | Incompatible with many common synthetic reagents, limiting synthetic routes. | Compatible with a wide range of reagents, allowing for multi-step synthesis of complex boronic acids. | MIDA boronates are stable to various oxidants and other reagents that would decompose boronic acids.[3][6][7] |
| Handling | Often require storage under inert atmosphere and at low temperatures. | Can be handled and stored on the benchtop without special precautions. | MIDA boronates are described as "benchtop stable" and "free-flowing crystalline solids".[3][4][5][8] |
Experimental Protocols
General Procedure for the Synthesis of MIDA Boronates from Boronic Acids
This protocol is a general guideline for the formation of a MIDA boronate from a boronic acid.
Materials:
-
Boronic acid (1.0 equiv)
-
N-methyliminodiacetic acid (MIDA) (1.1 equiv)
-
Toluene or a suitable azeotroping solvent
-
Dean-Stark apparatus or molecular sieves
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add the boronic acid, N-methyliminodiacetic acid, and toluene.
-
Heat the mixture to reflux and allow the water to be removed azeotropically. The reaction progress can be monitored by the amount of water collected in the Dean-Stark trap.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
The MIDA boronate often precipitates from the solution upon cooling and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
The crude MIDA boronate can be purified by silica gel chromatography or recrystallization.[8]
A milder method using pre-dried MIDA anhydride has also been developed, which avoids the need for harsh dehydration conditions and is suitable for more sensitive boronic acids.[15][16][17][18]
General Protocol for Suzuki-Miyaura Cross-Coupling using MIDA Boronates (Slow-Release)
This protocol outlines a typical slow-release Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
MIDA boronate (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., dioxane/water mixture)
Procedure:
-
To an oven-dried reaction vessel, add the aryl or heteroaryl halide, MIDA boronate, palladium catalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add the degassed solvent mixture (e.g., 5:1 dioxane/H₂O).
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography.[1][2]
Visualizing the Advantages of MIDA Boronates
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Comparison of the stability of boronic acids and MIDA boronates.
Caption: Contrasting purification workflows for boronic acids and MIDA boronates.
Caption: The "slow-release" mechanism of MIDA boronates in Suzuki-Miyaura cross-coupling.
Conclusion
MIDA boronates represent a significant advancement over traditional boronic acids for a wide range of applications in synthetic chemistry. Their superior stability, ease of purification, controlled reactivity, and broad reagent compatibility make them highly attractive for both simple and complex molecular syntheses. For researchers engaged in drug discovery and development, the reliability and robustness of MIDA boronates can streamline synthetic routes and enable the construction of novel chemical entities that would be challenging to access with conventional boronic acids. The adoption of MIDA boronates as the preferred boron reagent can lead to more efficient, predictable, and scalable chemical syntheses.
References
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. MIDA Boronates [sigmaaldrich.com]
- 4. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 5. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 11. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 12. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 18. experts.illinois.edu [experts.illinois.edu]
Potassium Organotrifluoroborates: A Superior Class of Reagents for Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the quest for stable, reliable, and efficient reagents is paramount. For decades, boronic acids have been the workhorses of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. However, their inherent instability and handling challenges have paved the way for a superior alternative: potassium organotrifluoroborates. This guide provides an in-depth comparison of potassium organotrifluoroborates and boronic acids, supported by experimental data, detailed protocols, and visual workflows to illustrate the clear advantages of adopting these robust reagents.
At a Glance: Key Advantages of Potassium Organotrifluoroborates
Potassium organotrifluoroborates are crystalline, free-flowing solids that are remarkably stable to both air and moisture.[1] This starkly contrasts with boronic acids, which are often prone to decomposition and can be challenging to purify.[1] The enhanced stability of organotrifluoroborates simplifies storage and handling, and allows for a broader tolerance of functional groups and reaction conditions.[1]
| Feature | Potassium Organotrifluoroborates | Boronic Acids |
| Stability | High; stable to air and moisture, can be stored indefinitely at room temperature.[1] | Variable; often unstable, prone to dehydration to form cyclic boroxines and protodeboronation.[1][2] |
| Handling | Easy to handle, weigh, and store as crystalline solids. | Can be difficult to handle due to their often amorphous and hygroscopic nature. |
| Stoichiometry | Well-defined, monomeric salts leading to accurate stoichiometry. | Stoichiometry can be complicated by the presence of boroxine anhydrides.[1] |
| Reactivity | Excellent reactivity in cross-coupling reactions, often providing higher yields.[2] | Good reactivity, but can be diminished by decomposition. |
| Substrate Scope | Broad, particularly effective with challenging substrates like heteroaromatics.[2] | Can be limited with sensitive or unstable substrates. |
Performance in Suzuki-Miyaura Cross-Coupling: A Quantitative Comparison
The superior performance of potassium organotrifluoroborates is particularly evident in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation in medicinal chemistry. The increased stability of the trifluoroborate salts often translates to higher and more reproducible yields, especially with heteroaryl substrates that are notoriously unstable as boronic acids.[2]
| Aryl Halide | Boron Reagent | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorobenzonitrile | Potassium Phenyltrifluoroborate | Pd(OAc)₂ / SPhos | K₂CO₃ | Ethanol/H₂O | 60 | 1 | 90 | [3] |
| 4-Chlorobenzonitrile | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Ethanol/H₂O | 60 | 1 | 89 | [3] |
| 4-Bromobenzonitrile | Potassium Thiophen-2-yltrifluoroborate | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Toluene/H₂O | 100 | 4 | 98 | [2] |
| 4-Bromobenzonitrile | Thiophen-2-ylboronic Acid | Pd(C₃H₅)Cl]₂ / Tedicyp | Cs₂CO₃ | Toluene | 130 | 12 | (lower yields) | [2] |
| 4-Chlorobenzonitrile | Potassium Benzofuran-2-yltrifluoroborate | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Toluene/H₂O | 100 | 4 | 92 | [2] |
| 4-Bromobenzonitrile | Potassium Quinolin-3-yltrifluoroborate | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Toluene/H₂O | 100 | 4 | 90 | [2] |
Experimental Protocols
To provide a practical understanding of the application of these reagents, detailed experimental protocols for the synthesis of a potassium organotrifluoroborate and for a representative Suzuki-Miyaura cross-coupling reaction are provided below.
Synthesis of Potassium Phenyltrifluoroborate
This protocol describes a common method for the preparation of potassium organotrifluoroborates from the corresponding boronic acid.
Materials:
-
Phenylboronic acid
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol
-
Water
-
Diethyl ether
Procedure:
-
Dissolve phenylboronic acid (1.0 eq) in methanol.
-
Slowly add a saturated aqueous solution of potassium hydrogen fluoride (3.0 eq) to the stirring methanolic solution. A white precipitate of potassium phenyltrifluoroborate will form immediately.[1]
-
Stir the mixture for 30 minutes at room temperature.
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold methanol and then with diethyl ether.
-
Dry the solid under vacuum to afford the pure potassium phenyltrifluoroborate.
General Procedure for Suzuki-Miyaura Coupling with a Potassium Aryltrifluoroborate
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a potassium aryltrifluoroborate with an aryl halide.
Materials:
-
Potassium aryltrifluoroborate (e.g., Potassium Phenyltrifluoroborate)
-
Aryl halide (e.g., 4-Chlorobenzonitrile)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 mmol), potassium aryltrifluoroborate (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the vessel with an inert gas.
-
Add a degassed mixture of ethanol and water (e.g., 4:1 v/v, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Advantage: Workflows and Mechanisms
To further illustrate the practical and chemical advantages of potassium organotrifluoroborates, the following diagrams have been generated using Graphviz.
Caption: A workflow comparing the handling and stability of boronic acids versus potassium organotrifluoroborates.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the in situ generation of the active boronic acid from the stable potassium organotrifluoroborate precursor.
Application in Drug Development: Synthesis of Bioactive Molecules
The enhanced stability and reliability of potassium organotrifluoroborates make them particularly valuable in the synthesis of complex, biologically active molecules, where high yields and reproducibility are critical. A notable example is the synthesis of analogs of Combretastatin A-4, a potent anti-cancer agent.
References
comparative performance of boronic acid surrogates in Suzuki-Miyaura reactions
An Objective Guide to the Comparative Performance of Boronic Acid Surrogates in Suzuki-Miyaura Reactions
For researchers and professionals in drug development and organic synthesis, the choice of boron reagent is critical to the success of the Suzuki-Miyaura cross-coupling reaction. While boronic acids are the traditional reagents, a variety of surrogates have been developed to overcome their inherent instability. This guide provides an objective comparison of the performance of common boronic acid surrogates, supported by experimental data, to aid in the selection of the optimal reagent for a given synthetic challenge.
The primary trade-off in selecting a boron reagent is between reactivity and stability. Boronic acids are generally the most reactive species, but this reactivity comes at the cost of poor stability, as they are susceptible to decomposition pathways like protodeboronation and oxidation.[1][2] Conversely, boronic acid surrogates offer enhanced stability, making them easier to handle, purify, and store, which often leads to more reproducible and higher-yielding reactions in complex syntheses.[1][2]
Comparative Overview of Boron Reagents
The following table summarizes the key characteristics of boronic acids and their most common surrogates.
| Reagent Type | Stability | Reactivity | Handling & Purification | Common Applications |
| Boronic Acids | Low (prone to protodeboronation & oxidation)[1][2] | High[2] | Often difficult to purify; may require storage under inert atmosphere. | Simple, robust couplings where the boronic acid is stable. |
| Pinacol Boronate Esters | High (often stable crystalline solids)[2] | Moderate to High[1][3] | Easy to handle and purify by chromatography.[1][2] | General use, late-stage functionalization, and as replacements for unstable boronic acids.[3][4] |
| Potassium Organotrifluoroborates (R-BF₃K) | Very High (air- and moisture-stable solids) | Moderate | Easy to handle, crystalline, and storable for long periods.[5] | Couplings requiring high stability, including reactions with alkyl groups and in aqueous media.[5][6] |
| MIDA Boronates | Exceptional (stable to chromatography and many reaction conditions) | Low (requires hydrolysis for "slow-release")[1] | Crystalline solids, easy to handle.[1] | Iterative cross-coupling and use with highly unstable boronic acids (e.g., 2-pyridyl).[1] |
| N-Aryl Diethanolamine (DEA) Boronates | High (more stable to protodeboronation than boronic acids)[1][7] | Moderate | Crystalline, air- and water-stable solids.[7] | Masking unstable boronic acids, especially heteroaryl derivatives.[1][7] |
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. The nature of the boron reagent is most critical during the transmetalation step, where the organic group is transferred from boron to the palladium center.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Performance Comparison with Experimental Data
Boronic Acids vs. Pinacol Boronate Esters
Boronic acids are generally more reactive but less stable. Pinacol esters provide a stable alternative, often with comparable or superior isolated yields due to their higher purity and resistance to decomposition.[2] Kinetic studies have shown that some boronic esters can transfer their aryl groups significantly faster than the corresponding boronic acid, suggesting they can participate directly in transmetalation without prior hydrolysis.[3]
Table 1: Comparison of Boronic Acid and Pinacol Boronate Ester
| Entry | Aryl Halide | Boron Reagent | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1[4] | 2,6-dichloropyridine | n-Hexyl-B(pin) | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | dioxane/H₂O | 100 | 18 | 85 |
| 2[4] | 4-chloroacetophenone | n-Hexyl-B(pin) | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | dioxane/H₂O | 100 | 18 | 91 |
| 3[8] | 5-bromo-1,3-benzodioxole | Phenylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | dioxane/H₂O | 80-100 | 12-24 | High (unspecified) |
Potassium Organotrifluoroborates (R-BF₃K)
These salts are highly valued for their exceptional stability to air and moisture, making them easy to handle and store indefinitely. They are competent coupling partners for a wide range of aryl and heteroaryl chlorides and bromides, often requiring slightly more forcing conditions but providing good to excellent yields.[9][10] Their stability also prevents common side reactions like protodeboronation.[10]
Table 2: Suzuki-Miyaura Reactions with Potassium Organotrifluoroborates
| Entry | Aryl Halide | Boron Reagent | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1[9] | 4-chloroanisole | K piperidinomethyl-BF₃ | Pd(OAc)₂ / XPhos | Cs₂CO₃ | THF/H₂O | 80 | 95 |
| 2[9] | 2-chloropyridine | K piperidinomethyl-BF₃ | Pd(OAc)₂ / XPhos | Cs₂CO₃ | THF/H₂O | 80 | 88 |
| 3[5] | 4-bromotoluene | K vinyl-BF₃ | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 80 | 98 |
| 4[11] | 4-bromoanisole | K phenyl-BF₃ | Pd(OAc)₂ | Na₂CO₃ | H₂O (Microwave) | 150 | 82 |
MIDA Boronates
N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and serve as a protecting group for boronic acids. Their utility stems from a "slow-release" mechanism where the basic reaction conditions slowly hydrolyze the MIDA ester, liberating the reactive boronic acid in low concentrations.[1] This strategy minimizes the decomposition of unstable boronic acids, enabling their effective use in cross-coupling reactions.[1] This approach has proven effective for coupling otherwise inaccessible heteroaryl boronic acids.
Caption: The slow-release strategy of MIDA boronates in Suzuki-Miyaura coupling.
Table 3: Suzuki-Miyaura Reactions with MIDA Boronates
| Entry | Aryl Halide | MIDA Boronate | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1[1] | 4-iodotoluene | 2-Furyl MIDA boronate | Pd(OAc)₂ / SPhos | K₃PO₄ | THF/H₂O | RT | 95 |
| 2[12] | 4-bromobenzonitrile | 4-MeO-Ph MIDA boronate | Pd(OAc)₂ / SPhos | Et₃N | H₂O | 23 | 91 |
| 3[12] | 2-chloropyridine | 4-CF₃-Ph MIDA boronate | Pd(OAc)₂ / SPhos | Et₃N | H₂O | 23 | 88 |
Experimental Protocols
The following is a general protocol for a Suzuki-Miyaura reaction that can be adapted for various boronic acid surrogates.
Materials:
-
Aryl or vinyl halide (1.0 eq)
-
Boronic acid or surrogate (1.1–1.5 eq)[8]
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), 1-5 mol%)[8][9]
-
Ligand (if required, e.g., SPhos, XPhos, PPh₃, 2-10 mol%)[8][9]
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, 2.0–3.0 eq)[8]
-
Degassed water
Procedure:
-
To a dry reaction vessel (e.g., a round-bottom flask or pressure vessel) equipped with a magnetic stir bar, add the aryl halide, boronic acid surrogate, and base.[13]
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[8]
-
Under a positive pressure of inert gas, add the palladium catalyst and ligand (if used as a separate solid).
-
Add the anhydrous organic solvent, followed by the degassed water, via syringe.[8][13] The ratio of organic solvent to water is typically between 4:1 and 10:1.
-
Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[8][13] For MIDA boronates, reactions can often be run at room temperature.[12]
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).[8]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by an appropriate method, such as column chromatography on silica gel, to yield the pure cross-coupled product.
Note on Surrogate Variations:
-
Organotrifluoroborates: These reactions are often run with Cs₂CO₃ as the base and can be performed in alcoholic solvents like methanol or aqueous THF.[5]
-
MIDA Boronates: A key requirement is the presence of water to facilitate the slow hydrolysis and release of the boronic acid. K₃PO₄ is a commonly used base.[1]
Conclusion
The selection of a boronic acid surrogate for Suzuki-Miyaura reactions depends on the specific requirements of the synthesis.
-
For simple and robust substrates, boronic acids may suffice if used fresh.
-
Pinacol boronate esters represent a highly versatile and more stable alternative for general-purpose use.
-
Potassium organotrifluoroborates offer superior stability, making them ideal for challenging conditions and for incorporating functionalized alkyl groups.
-
MIDA boronates are the premier choice for reactions involving unstable boronic acids or for use in complex, multi-step syntheses where the stability of the boron reagent is paramount.
By understanding the distinct advantages and typical reaction conditions for each class of reagent, researchers can significantly improve the efficiency, reproducibility, and scope of their Suzuki-Miyaura cross-coupling reactions.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
A Comparative Guide to the Electronic and Steric Effects of Substituents on Phenylboronic Acid Reactivity
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, heavily relies on the reactivity of organoboron compounds, most notably phenylboronic acids. The efficiency and outcome of this Nobel Prize-winning reaction are intricately linked to the electronic and steric properties of substituents on the phenylboronic acid ring. Understanding these effects is paramount for reaction optimization, predicting product yields, and designing novel synthetic pathways in drug discovery and materials science. This guide provides an objective comparison of these effects, supported by experimental data and detailed methodologies.
Electronic Effects: A Quantitative Look at Reactivity
The electronic nature of a substituent on the phenylboronic acid ring significantly influences the rate of transmetalation, often the rate-determining step in the Suzuki-Miyaura catalytic cycle. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electron density at the boron atom and the ipso-carbon, thereby affecting their interaction with the palladium catalyst.
A common method to quantify these electronic effects is through a Hammett plot, which correlates the logarithm of the relative reaction rate (log(k/k₀)) with the Hammett substituent constant (σ). A positive slope (ρ > 0) indicates that the reaction is accelerated by electron-withdrawing groups, while a negative slope (ρ < 0) signifies acceleration by electron-donating groups.
Table 1: Relative Reaction Rates of para-Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
| Substituent (p-X) | Hammett Constant (σp) | Relative Rate (k_rel) |
| -OCH₃ | -0.27 | 0.65 |
| -CH₃ | -0.17 | 0.82 |
| -H | 0.00 | 1.00 |
| -Cl | 0.23 | 1.55 |
| -COCH₃ | 0.50 | 2.88 |
| -CN | 0.66 | 3.98 |
| -NO₂ | 0.78 | 5.25 |
Data compiled and normalized from various kinetic studies on Suzuki-Miyaura reactions. The specific values can vary depending on the reaction conditions (catalyst, ligand, base, solvent).
As the data in Table 1 illustrates, phenylboronic acids bearing electron-withdrawing substituents exhibit higher reaction rates. This is attributed to an increase in the Lewis acidity of the boron atom, which facilitates the formation of the boronate species required for transmetalation.[1][2]
Steric Effects: The Influence of Bulk
Steric hindrance, particularly from ortho-substituents, can dramatically impact the reactivity of phenylboronic acids. Bulky groups near the boronic acid moiety can impede the approach of the palladium complex, thereby slowing down the transmetalation step. This effect is often more pronounced than electronic effects in heavily substituted systems.
Table 2: Impact of ortho-Substituents on Suzuki-Miyaura Coupling Yields
| Phenylboronic Acid | Yield (%) |
| Phenylboronic acid | 95 |
| 2-Methylphenylboronic acid | 82 |
| 2,6-Dimethylphenylboronic acid | 55 |
| 2-Isopropylphenylboronic acid | 75 |
| 2,6-Diisopropylphenylboronic acid | 20 |
Yields are representative and can vary based on specific reaction conditions and coupling partners.
The trend in Table 2 clearly demonstrates that increasing the steric bulk at the ortho position leads to a significant decrease in product yield.[3][4] This steric impediment can sometimes be overcome by employing more active catalysts, bulkier phosphine ligands that promote reductive elimination, or higher reaction temperatures.[4][5]
Experimental Protocols
Reproducible and comparable data are contingent on standardized experimental protocols. Below is a general methodology for a kinetic study of the Suzuki-Miyaura coupling reaction to evaluate substituent effects.
General Procedure for Kinetic Analysis of Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)
-
Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/Water 10:1, 5.5 mL)
-
Internal standard (e.g., dodecane)
Reaction Setup:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, substituted phenylboronic acid, Pd(OAc)₂, ligand, and K₃PO₄.
-
Seal the tube with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent and the internal standard via syringe.
Reaction and Analysis:
-
Place the Schlenk tube in a preheated oil bath at a constant temperature (e.g., 100 °C).
-
At specific time intervals, withdraw aliquots (e.g., 0.1 mL) from the reaction mixture using a syringe and quench immediately with a suitable solvent (e.g., diethyl ether) and water.
-
Analyze the quenched aliquots by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the product relative to the internal standard.
-
Plot the concentration of the product versus time to determine the initial reaction rate.
Visualizing the Effects
The following diagrams illustrate the key concepts and workflows discussed.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3-Bromo-2-(3'-methoxybenzyloxy)phenylboronic Acid: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of specialized chemical reagents like 3-Bromo-2-(3'-methoxybenzyloxy)phenylboronic acid are fundamental to ensuring a safe laboratory environment and minimizing environmental impact. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, which possesses the combined characteristics of a phenylboronic acid, a halogenated organic compound, and an ether. Adherence to these protocols is critical for regulatory compliance and workplace safety.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedure, laboratory personnel must be equipped with the appropriate personal protective equipment (PPE). All handling and disposal activities should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Tightly fitting chemical safety goggles and a face shield. | Protects against splashes and vapors.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and changed if contaminated. | Prevents skin contact, which can lead to irritation or absorption.[1][3] |
| Protective Clothing | A lab coat or chemical-resistant apron and closed-toe shoes. | Protects against skin contact and contamination of personal clothing.[1][4] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors may be necessary if ventilation is inadequate. | Minimizes the inhalation of potentially harmful vapors or dust.[1][5] |
An emergency eyewash station and safety shower must be readily accessible in the work area.[1]
II. Waste Characterization and Segregation
This compound must be treated as hazardous chemical waste . Due to its chemical structure, it falls into multiple waste categories:
-
Halogenated Organic Waste: The presence of bromine requires segregation into a dedicated halogenated waste stream.[2][4][6] Do not mix with non-halogenated waste, as this complicates disposal procedures and increases costs.[7]
-
Boronic Acid Derivative: Boronic acids are chemical irritants and should not be disposed of down the drain.[1][3]
-
Ether Compound: The methoxybenzyloxy group is an ether, which has the potential to form explosive peroxides over time upon exposure to air and light.[8][9][10] While the peroxide formation risk for this specific solid compound is lower than for liquid ethers like diethyl ether, it is a critical consideration for long-term storage of the material and its waste solutions.
Key Disposal Principles:
-
NEVER dispose of this compound or its containers down the drain.[1][8][11]
-
NEVER dispose of this compound in the regular trash.[9]
-
ALWAYS segregate halogenated waste from non-halogenated waste.[2][4]
-
Avoid mixing this waste with other incompatible waste streams.[8]
III. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection and disposal of this compound.
Step 1: Waste Collection
-
Solid Waste: Carefully collect the solid waste material, minimizing dust formation.[11] Place it directly into a designated, compatible hazardous waste container.
-
Liquid Waste (Solutions): If the compound is in solution, pour the liquid into a designated, compatible waste container labeled "Halogenated Organic Liquid Waste."[7] Use a funnel to prevent spills.[1]
-
Contaminated Materials: Any items contaminated with the compound, such as gloves, weighing paper, or spill cleanup materials, must also be disposed of as hazardous waste in the same container.[1]
Step 2: Container Management
-
Container Selection: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle, that can be securely sealed.[1][7] If possible, use the original container.[1][3]
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
Container Status: Keep the waste container closed at all times except when adding waste.[8][13]
Step 3: Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility, following your institution's guidelines.[1][12]
-
The storage area should be cool, dry, and well-ventilated.[5]
-
Ensure the container is stored in secondary containment to manage potential leaks.[8]
Step 4: Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[1]
-
Provide a complete and accurate description of the waste.
-
The recommended final disposal method for halogenated organic compounds is high-temperature incineration at a licensed facility.[7]
IV. Spill Management
In the event of a spill, immediate action is required to ensure safety.
Table 2: Spill Cleanup and Decontamination Protocol
| Step | Action |
| 1. Evacuate & Secure | Alert others in the area and restrict access. Ensure the area is well-ventilated.[1][7] |
| 2. Use PPE | Wear the personal protective equipment outlined in Table 1.[1] |
| 3. Containment | For solid spills, carefully sweep or scoop the material to avoid creating dust.[14] For liquid spills, absorb the material with an inert absorbent like vermiculite or sand.[1] |
| 4. Collection | Place all contaminated material (spilled substance and absorbent) into a sealed, labeled hazardous waste container.[1] |
| 5. Decontamination | Clean the spill area thoroughly with an appropriate solvent (e.g., acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1] |
| 6. Reporting | Report the spill to your supervisor and your institution's EHS department as required by local policy.[1] |
Mandatory Visualizations
Below is a logical workflow diagram for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. scienceready.com.au [scienceready.com.au]
- 7. benchchem.com [benchchem.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. vumc.org [vumc.org]
- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 11. hpc-standards.com [hpc-standards.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. odu.edu [odu.edu]
- 14. fishersci.com [fishersci.com]
Personal protective equipment for handling 3-Bromo-2-(3'-methoxybenzyloxy)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, operational procedures, and disposal plans for handling 3-Bromo-2-(3'-methoxybenzyloxy)phenylboronic acid (CAS No. 849052-24-0). Adherence to these guidelines is essential for ensuring personal safety and minimizing environmental impact in the laboratory.
Immediate Safety and Hazard Information
This compound is classified with the following hazards:
-
Harmful if swallowed. [1]
-
Causes skin irritation. [1]
-
Causes serious eye irritation. [1]
-
May cause respiratory irritation. [1]
It is imperative to handle this compound with appropriate engineering controls and personal protective equipment to mitigate exposure risks.
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory when working with this compound to prevent accidental exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields or a full-face shield.[2] | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[3] | Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes. | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles, especially if not handled within a fume hood.[3] | Minimizes the risk of respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Compound:
-
Keep the container of this compound tightly closed when not in use.[4]
-
Avoid generating dust when transferring the solid.[5] Use appropriate tools, such as a spatula, for transfers.
-
If creating solutions, always add the solid to the solvent.
-
Do not eat, drink, or smoke in the laboratory or when handling the product.[1]
-
-
Post-Handling:
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.
-
Waste Collection:
-
Collect all solid and liquid waste containing this chemical in a designated, properly labeled, and sealed hazardous waste container.[3]
-
The label should clearly identify the contents as "Hazardous Waste: this compound".
-
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Disposal:
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 849062-23-3 Name: 3-Bromo-5-methyl-2-(3′-methoxybenzyloxy)phenylboronic acid [xixisys.com]
- 5. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

